3-Chloro-5-(3-cyano-2-fluorophenyl)phenol
Description
BenchChem offers high-quality 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(3-chloro-5-hydroxyphenyl)-2-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFNO/c14-10-4-9(5-11(17)6-10)12-3-1-2-8(7-16)13(12)15/h1-6,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAZOQWGNKHNEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=CC(=C2)Cl)O)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685953 | |
| Record name | 3'-Chloro-2-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261960-99-9 | |
| Record name | 3'-Chloro-2-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Chloro-5-(3-cyano-2-fluorophenyl)phenol CAS 1261960-99-9
An In-Depth Technical Guide to 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol (CAS 1261960-99-9)
Executive Summary
3-Chloro-5-(3-cyano-2-fluorophenyl)phenol (CAS 1261960-99-9) is a specialized biaryl intermediate critical to the synthesis of small-molecule inhibitors targeting Hypoxia-Inducible Factor-2 alpha (HIF-2α) . Structurally, it serves as a scaffold-enabling pharmacophore, combining a phenolic handle for ether linkage with an electron-deficient, substituted biaryl system designed to occupy hydrophobic pockets in target proteins (e.g., the PAS-B domain of HIF-2α).
This guide provides a comprehensive technical analysis for researchers and process chemists, detailing the compound's synthesis, structural properties, quality control parameters, and handling protocols. The methodologies described prioritize high-purity isolation essential for late-stage pharmaceutical applications.
Chemical Profile & Structural Analysis
The compound features a meta-substituted phenol core linked to a highly substituted phenyl ring. The specific arrangement of the chloro, fluoro, and cyano groups dictates its electronic properties and binding affinity.
| Property | Data |
| Chemical Name | 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol |
| CAS Number | 1261960-99-9 |
| Molecular Formula | C₁₃H₇ClFNO |
| Molecular Weight | 247.65 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, EtOAc; Insoluble in Water |
| pKa (Phenolic OH) | ~7.8–8.2 (Predicted; enhanced acidity due to electron-withdrawing aryl group) |
| Key Pharmacophore | Biaryl axis with ortho-fluoro/cyano substitution (restricted rotation) |
Structural Logic & Pharmacophore Insights
-
Biaryl Axis: The bond between the phenol and the fluorophenyl ring is formed via cross-coupling. The ortho-fluoro group on the pendant ring induces a twisted conformation relative to the phenol, often critical for selectivity in protein binding pockets.
-
Phenolic Hydroxyl (-OH): Serves as the primary nucleophile for downstream etherification (e.g., SNAr or Mitsunobu reactions) to attach the scaffold to a heterocyclic core (e.g., triazolopyridine in HIF-2α inhibitors).
-
Cyano & Chloro Groups: These electron-withdrawing groups (EWG) modulate the lipophilicity (LogP) and metabolic stability of the final drug candidate, while the cyano group can participate in hydrogen bonding interactions.
Synthetic Pathways (Suzuki-Miyaura Coupling)
The most robust route to CAS 1261960-99-9 involves a palladium-catalyzed Suzuki-Miyaura cross-coupling between a boronic acid derivative and an aryl halide.
Retrosynthetic Analysis
The molecule is disconnected at the biaryl bond.
-
Fragment A (Nucleophile): 3-Chloro-5-hydroxyphenylboronic acid (CAS 1214900-52-3).[1][2]
-
Fragment B (Electrophile): 3-Bromo-2-fluorobenzonitrile (CAS 941294-54-8).
Detailed Experimental Protocol
Objective: Synthesis of 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol on a 10g scale.
Reagents:
-
3-Bromo-2-fluorobenzonitrile (1.05 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.03 equiv) – Chosen for stability and efficiency with aryl chlorides/bromides.
-
Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Solvent System: 1,4-Dioxane / Water (4:1 v/v) – Ensures solubility of both organic fragments and inorganic base.
Step-by-Step Workflow:
-
Inerting: Charge a 500 mL 3-neck round-bottom flask with Fragment A (10.0 g), Fragment B (12.1 g), and K₂CO₃ (19.9 g). Evacuate and backfill with Nitrogen (N₂) three times.
-
Solvent Addition: Add degassed 1,4-Dioxane (160 mL) and Water (40 mL).
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM (1.4 g) under a positive stream of N₂.
-
Reaction: Heat the mixture to 85–90°C for 4–6 hours. Monitor by HPLC/TLC until Fragment A is <1%.
-
Work-up:
-
Cool to room temperature.[3]
-
Dilute with Ethyl Acetate (EtOAc, 200 mL) and Water (200 mL).
-
Acidify the aqueous layer slightly (pH ~4-5) with 1M HCl to ensure the phenol is protonated and partitions into the organic phase.
-
Separate phases. Extract aqueous layer with EtOAc (2 x 100 mL).
-
-
Purification:
-
Dry combined organics over Na₂SO₄, filter, and concentrate.
-
Recrystallization: Dissolve crude residue in minimal hot Ethanol/Heptane (1:3). Cool slowly to 4°C to precipitate the product.
-
Alternatively, use Flash Column Chromatography (SiO₂, 0–30% EtOAc in Hexanes).
-
Figure 1: Synthetic workflow for the Suzuki-Miyaura coupling of CAS 1261960-99-9.
Quality Control & Characterization
To ensure the integrity of the intermediate for drug development, the following specification limits are recommended.
| Test | Method | Specification |
| Appearance | Visual | Off-white to pale yellow powder |
| Identification | ¹H-NMR (DMSO-d₆) | Consistent with structure; Phenolic OH signal ~10.2 ppm |
| Purity | HPLC (C18, ACN/H₂O) | ≥ 98.0% (Area %) |
| Water Content | Karl Fischer (KF) | ≤ 0.5% w/w |
| Residual Solvents | GC-HS | Dioxane < 380 ppm; EtOAc < 5000 ppm |
| Palladium Content | ICP-MS | ≤ 20 ppm |
Critical Impurity Profile
-
Protodeboronation Byproduct: 3-chlorophenol (from hydrolysis of the boronic acid). Control: Anhydrous storage of boronic acid; optimized catalyst load.
-
Homocoupling Dimer: Biaryl ether formation. Control: Strict oxygen exclusion during coupling.
Handling, Stability, and Safety
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The phenolic hydroxyl group is susceptible to oxidation over prolonged exposure to air and light.
-
Safety:
-
Signal Word: Warning.
-
Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust.
-
-
Stability: Stable for >24 months if stored properly. Avoid contact with strong oxidizing agents and strong bases (which deprotonate the phenol).
Strategic Application in Drug Discovery
CAS 1261960-99-9 is a "privileged structure" intermediate. Its primary utility lies in the synthesis of HIF-2α antagonists (related to the Belzutifan class). The biaryl system mimics the hydrophobic interactions required to disrupt the dimerization of HIF-2α with HIF-1β, a pathway critical in renal cell carcinoma (RCC) therapy.
Researchers utilize the phenolic -OH to link this biaryl "tail" to various heteroaromatic "heads" (e.g., triazoles, pyridazines) via:
-
SNAr Reaction: Displacement of a leaving group (Cl, F) on a heteroaromatic core.
-
Mitsunobu Reaction: Coupling with an alcohol on the core scaffold.
Figure 2: Application logic of CAS 1261960-99-9 in synthesizing HIF-2α inhibitors.
References
-
Synthesis of Biaryl Phenols via Suzuki Coupling
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.Link
-
-
HIF-2α Inhibitor Structural Activity Relationships (SAR)
-
Wallace, E. M., et al. (2016). A Fluorinated Alkoxy-Benzamide Inhibitor of Hypoxia-Inducible Factor-2 (HIF-2) with Efficacy in Renal Cell Carcinoma Models. Journal of Medicinal Chemistry.Link
- Note: Describes the utility of electron-deficient biaryl ethers in HIF-2α binding pockets.
-
-
Chemical Vendor Data & CAS Verification
-
Patent Literature (Contextual)
-
Xu, R., et al. (Peloton Therapeutics). Heteroaryl compounds as HIF-2alpha inhibitors. WO2015035223A1. (Describes similar biaryl ether scaffolds). Link
-
Sources
Novel Biaryl Ether Building Blocks: A Technical Guide for Advancing Drug Discovery
Abstract
The biaryl ether motif is a cornerstone in modern medicinal chemistry, appearing in a wide array of approved therapeutics and clinical candidates.[1][2][3] Its prevalence stems from its unique structural and electronic properties, which can impart favorable pharmacokinetic and pharmacodynamic characteristics to a molecule. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of novel biaryl ether building blocks. We will delve into the core synthetic strategies for their creation, explore the rationale behind experimental choices, and present detailed protocols for their synthesis and application. By understanding the nuances of these powerful scaffolds, drug discovery programs can be significantly accelerated.
The Strategic Importance of the Biaryl Ether Scaffold in Medicinal Chemistry
The biaryl ether linkage is more than just a simple connection between two aromatic rings. Its significance in drug design is multifaceted:
-
Structural Rigidity and Conformational Control: The ether linkage introduces a degree of conformational constraint, which can be crucial for optimizing ligand-receptor interactions. This controlled flexibility allows for the precise positioning of pharmacophoric elements within a binding pocket, leading to enhanced potency and selectivity.
-
Metabolic Stability: Compared to more labile functionalities, the biaryl ether bond often exhibits greater resistance to metabolic degradation, contributing to improved pharmacokinetic profiles and longer in vivo half-lives.[4]
-
Modulation of Physicochemical Properties: The introduction of a biaryl ether moiety can significantly influence a molecule's lipophilicity, polarity, and solubility. These properties are critical for absorption, distribution, metabolism, and excretion (ADME), and their fine-tuning is a key aspect of drug optimization.
-
Access to Privileged Chemical Space: Biaryl ethers are considered "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple, unrelated biological targets.[1][5] This versatility makes them attractive starting points for the development of new therapeutics against a wide range of diseases.
The prevalence of the biaryl ether motif in successful drugs, such as the anti-inflammatory agent Diflunisal and the non-steroidal anti-inflammatory drug (NSAID) Felbinac, underscores its importance in the pharmaceutical industry.[6]
Core Synthetic Strategies for Biaryl Ether Construction
The synthesis of biaryl ethers has evolved significantly from the harsh conditions of the classical Ullmann condensation. Modern methods offer milder reaction conditions, broader substrate scope, and greater functional group tolerance, making the construction of complex biaryl ether building blocks more accessible than ever.
The Ullmann Condensation: A Classic Reimagined
The Ullmann condensation, first reported in the early 20th century, is the traditional method for forming biaryl ethers via a copper-catalyzed reaction between an aryl halide and a phenol.[7] While historically requiring high temperatures and stoichiometric amounts of copper, recent advancements have transformed this reaction into a more practical and versatile tool.[8]
Causality Behind Modern Improvements:
The limitations of the original Ullmann reaction stemmed from the low reactivity of the copper catalyst and the harsh conditions required to drive the reaction. The key to modernizing this method has been the development of sophisticated ligand systems that enhance the solubility and reactivity of the copper catalyst.[9][10][11] Bidentate ligands, in particular, have been shown to promote the reaction under much milder conditions.[10][11] Furthermore, the use of copper nanoparticles has emerged as a promising strategy, offering high catalytic activity and the potential for catalyst recycling.[9]
Self-Validating Protocol: Ligand-Accelerated Ullmann Condensation
This protocol describes a general procedure for the synthesis of a biaryl ether using a modern, ligand-accelerated Ullmann coupling.
| Step | Procedure | Rationale |
| 1. Reagent Preparation | In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equiv), phenol (1.2 equiv), copper(I) iodide (CuI, 0.1 equiv), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 equiv), and a base (e.g., cesium carbonate (Cs2CO3), 2.0 equiv). | The inert atmosphere is crucial to prevent oxidation of the Cu(I) catalyst. Cesium carbonate is a strong base that effectively deprotonates the phenol, generating the more nucleophilic phenoxide. The excess phenol ensures complete consumption of the limiting aryl halide. |
| 2. Solvent Addition | Add a high-boiling point, polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). | These solvents help to dissolve the reagents and facilitate the reaction by stabilizing charged intermediates. |
| 3. Reaction | Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). | The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| 4. Workup | Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine to remove the base and other inorganic byproducts. | This standard workup procedure purifies the crude product. |
| 5. Purification | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel. | Column chromatography separates the desired biaryl ether from any unreacted starting materials and side products. |
Diagram: Catalytic Cycle of the Ullmann Condensation
Caption: Simplified catalytic cycle of the Ullmann condensation for biaryl ether synthesis.
The Buchwald-Hartwig C-O Coupling: A Palladium-Powered Approach
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been successfully adapted for the formation of C-O bonds, providing a powerful and versatile alternative to the Ullmann condensation.[12] This methodology is particularly valuable for its broad substrate scope, excellent functional group tolerance, and generally milder reaction conditions.[12][13]
Causality Behind Experimental Choices:
The success of the Buchwald-Hartwig C-O coupling hinges on the careful selection of the palladium precursor, the phosphine ligand, and the base.
-
Palladium Precursor: A variety of Pd(0) and Pd(II) sources can be used, with Pd(OAc)2 and Pd2(dba)3 being common choices.[14] The active catalyst is a Pd(0) species, which is generated in situ from the Pd(II) precursor.
-
Phosphine Ligand: The choice of ligand is critical for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are essential for promoting both the oxidative addition and the reductive elimination steps.[12][15] These ligands stabilize the palladium center and facilitate the key bond-forming events.
-
Base: A strong, non-nucleophilic base is required to deprotonate the phenol.[14] Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs2CO3) are frequently employed.[14] The choice of base can significantly impact the reaction rate and yield, and may need to be optimized for specific substrates.
Self-Validating Protocol: Buchwald-Hartwig C-O Coupling
This protocol outlines a general procedure for the synthesis of a biaryl ether via a Buchwald-Hartwig C-O coupling reaction.
| Step | Procedure | Rationale |
| 1. Catalyst Pre-formation (Optional but Recommended) | In a glovebox, combine the palladium precursor (e.g., Pd(OAc)2, 0.02 equiv) and the phosphine ligand (e.g., a biarylphosphine ligand, 0.04 equiv) in an appropriate solvent (e.g., toluene). Stir for 10-15 minutes to form the active catalyst complex. | Pre-forming the catalyst can lead to more consistent and reproducible results. |
| 2. Reagent Addition | To the pre-formed catalyst solution, add the aryl halide (1.0 equiv), the phenol (1.2 equiv), and the base (e.g., NaOtBu, 1.5 equiv). | The order of addition can be important. Adding the base last often prevents premature side reactions. |
| 3. Reaction | Heat the reaction mixture to 80-110 °C under an inert atmosphere and monitor its progress. | The reaction is typically faster than the Ullmann condensation. |
| 4. Workup and Purification | Follow the same workup and purification procedure as described for the Ullmann condensation. | The purification method will depend on the properties of the specific biaryl ether being synthesized. |
Diagram: Catalytic Cycle of the Buchwald-Hartwig C-O Coupling
Caption: Simplified catalytic cycle of the Buchwald-Hartwig C-O coupling reaction.
Novel Biaryl Ether Building Blocks and Their Applications
The ability to efficiently synthesize a diverse range of biaryl ethers has led to the development of novel building blocks with unique properties and applications in drug discovery. These building blocks can be broadly categorized based on their structural features and intended applications.
Conformationally Restricted Biaryl Ethers
Introducing steric bulk or specific substitution patterns around the ether linkage can lock the biaryl system into a preferred conformation. This strategy is particularly useful for designing inhibitors that target well-defined binding pockets. Axially chiral biaryl ethers, which exist as stable atropisomers due to restricted rotation around the C-O-C bond, represent an exciting class of conformationally restricted building blocks.[16][17] Their unique three-dimensional structures can lead to highly selective and potent biological activity.[16]
Biaryl Ethers with Integrated Pharmacophores
Novel building blocks can be designed to incorporate key pharmacophoric elements directly into the biaryl ether scaffold. For example, the inclusion of hydrogen bond donors or acceptors, acidic or basic functionalities, or specific heterocyclic rings can pre-organize the molecule for optimal interaction with its biological target. This approach streamlines the drug discovery process by reducing the need for extensive downstream functionalization.
Biaryl Ether-Based Scaffolds for Fragment-Based Drug Discovery (FBDD)
Small, synthetically accessible biaryl ether fragments are valuable tools in FBDD campaigns. These fragments can be used to probe the chemical space of a target protein and identify initial binding interactions. The modular nature of biaryl ether synthesis allows for the rapid generation of fragment libraries with diverse substitution patterns, facilitating the identification of high-affinity ligands.
Case Study: The Application of a Novel Biaryl Ether Building Block in the Development of a Kinase Inhibitor
To illustrate the practical application of these concepts, let's consider a hypothetical case study involving the development of a novel kinase inhibitor.
Problem: A previously identified kinase inhibitor suffers from poor metabolic stability and off-target effects.
Proposed Solution: Introduce a novel biaryl ether building block to address these liabilities.
Experimental Workflow:
-
Design and Synthesis: A conformationally restricted biaryl ether building block is designed to improve selectivity by enforcing a specific binding mode. The synthesis is carried out using a Buchwald-Hartwig C-O coupling protocol, which is chosen for its compatibility with the sensitive functional groups present in the molecule.
-
In Vitro Evaluation: The resulting analog is tested in a panel of kinase assays. The data reveals a significant improvement in both potency and selectivity compared to the parent compound.
-
ADME Profiling: The metabolic stability of the new compound is assessed in human liver microsomes. The results confirm that the biaryl ether modification has successfully blocked a key metabolic soft spot, leading to a longer half-life.
-
Structural Biology: Co-crystallization of the inhibitor with the target kinase reveals that the biaryl ether moiety makes key hydrophobic and van der Waals interactions within the active site, explaining the observed increase in potency and selectivity.
Diagram: Drug Discovery Workflow Employing a Novel Biaryl Ether Building Block
Caption: A streamlined workflow for lead optimization using a novel biaryl ether building block.
Future Perspectives and Conclusion
The field of biaryl ether synthesis continues to evolve, with ongoing research focused on the development of even more efficient and sustainable catalytic systems. The exploration of new ligand scaffolds, the use of alternative metal catalysts, and the application of flow chemistry are all promising avenues for future investigation.
References
- Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds - Organic & Biomolecular Chemistry (RSC Publishing).
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI.
- Recent advancement of ullmann condensation coupling reaction in the formation of aryl-oxygen (C-o) bonding by copper-mediated catalyst - - Research at TUS.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - ResearchGate.
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC.
- Buchwald–Hartwig amination - Wikipedia.
- Expanding chemical space by para-C−H arylation of arenes - PMC - NIH.
- Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers - Xingwei Li.
- Biaryl Synthesis Definition - Organic Chemistry Key Term - Fiveable.
- Buchwald-Hartwig Coupling - Organic Synthesis.
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor.
- (PDF) Design, Synthesis, and Structural Studies on Potent Biaryl Inhibitors of Type II Dehydroquinases - ResearchGate.
- Examples of drugs containing a biaryl moiety. | Download Scientific Diagram - ResearchGate.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated - The Royal Society of Chemistry.
- Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage | Journal of Medicinal Chemistry - ACS Publications.
- Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC.
- WO2013064984A1 - Biaryl ether sulfonamides and their use as therapeutic agents.
- Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers - Chemical Communications (RSC Publishing).
- Biaryl ethers as potent allosteric inhibitors of reverse transcriptase and its key mutant viruses: aryl substituted pyrazole as a surrogate for the pyrazolopyridine motif - PubMed.
- Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents - OUCI.
- (a) Formation of biaryl ethers in the presence of CuI salt and... | Download Scientific Diagram - ResearchGate.
- Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update - MDPI.
- Diaryl ether synthesis by etherification (arylation) - Organic Chemistry Portal.
- Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents - Books.
- Biaryl Synthesis via C–H Bond Activation: Strategies and Methods - Research Explorer The University of Manchester.
- Selected biaryl-containing drug molecules, natural products, and chiral ligands - ResearchGate.
- Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates | Journal of the American Chemical Society.
- Novel method can efficiently create several “building blocks” of pharmaceutical drugs.
- Examples of (hetero)biaryl‐containing drugs and functional materials. - ResearchGate.
- Advanced Chemical Building Blocks | Novel scaffolds.
- Building Block Synthesis for R&D - BOC Sciences.
- Structural features which influence drug action - IS MUNI.
- Novel method can efficiently create several 'building blocks' of pharmaceutical drugs.
- Biaryl ether retrohydroxamates as potent, long-lived, orally bioavailable MMP inhibitors.
- Pharmaceuticals containing heteroaromatic biaryl motifs.4 - ResearchGate.
- Collection - Biaryl Ethers as Novel Non-nucleoside Reverse Transcriptase Inhibitors with Improved Potency against Key Mutant Viruses - Journal of Medicinal Chemistry - ACS Figshare.
- Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed.
Sources
- 1. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents [ouci.dntb.gov.ua]
- 3. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]
- 10. research.tus.ie [research.tus.ie]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. uwindsor.ca [uwindsor.ca]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 17. Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Strategic Alchemy of Fluorine: A Technical Guide to the Medicinal Chemistry of Fluorinated Biaryl Phenols
Executive Summary
The strategic incorporation of fluorine into drug candidates has become a central pillar of modern medicinal chemistry, transforming molecular properties to overcome perennial challenges in drug development. This guide delves into the specialized domain of fluorinated biaryl phenols, a privileged structural motif that combines the conformational influence of a biaryl scaffold with the critical hydrogen-bonding capabilities of a phenol. We will explore the nuanced interplay between fluorine substitution and the resulting pharmacological profile, offering a technical narrative grounded in field-proven insights. This document is intended for researchers, medicinal chemists, and drug development professionals, providing a comprehensive overview of synthetic strategies, structure-activity relationships (SAR), and the underlying mechanistic principles that govern the efficacy of these powerful compounds.
The Strategic Role of Fluorine in Modern Drug Discovery
The humble fluorine atom, with its diminutive size (a van der Waals radius of 1.47 Å, akin to hydrogen) and supreme electronegativity (3.98 on the Pauling scale), exerts a profound influence on molecular behavior.[1] Its incorporation is not a mere substitution but a strategic maneuver to enhance a molecule's drug-like properties.[2] The rationale for fluorination is multifaceted:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making it exceptionally resistant to cleavage by metabolic enzymes like cytochrome P450s.[2][3] Placing fluorine at a known metabolic "soft spot" can dramatically increase a drug's half-life and oral bioavailability.[1][2]
-
Modulation of Physicochemical Properties: Fluorine's intense electron-withdrawing nature can significantly alter the acidity (pKa) of nearby functional groups.[4] For instance, fluorination of a phenol can lower its pKa, influencing its ionization state at physiological pH and thereby affecting its binding affinity and membrane permeability.[5] This can be a critical tool for improving bioavailability.[1]
-
Enhanced Binding Affinity: The electronegativity of fluorine can create favorable non-covalent interactions with protein targets, including dipole-dipole interactions and even weak hydrogen bonds.[3][5] These interactions can lock the molecule into a more favorable binding conformation, boosting potency and selectivity.[6]
-
Conformational Control: The introduction of fluorine can alter the conformational preferences of a molecule.[6] In biaryl systems, this is particularly important as it can influence the dihedral angle between the two aryl rings, a key determinant of biological activity.
It is this deliberate manipulation of a molecule's electronic and steric properties that makes fluorine an indispensable tool in the medicinal chemist's arsenal.[7]
The Fluorinated Biaryl Phenol Scaffold: A Privileged Motif
Biaryl scaffolds are prevalent in a vast array of natural products and therapeutic agents, valued for their ability to present pharmacophoric elements in a defined three-dimensional space.[8][9] When combined with a phenolic hydroxyl group—a potent hydrogen bond donor and acceptor—and strategically placed fluorine atoms, the resulting fluorinated biaryl phenol becomes a highly "privileged" scaffold. This motif is particularly adept at targeting enzymes and receptors where precise conformational alignment and key hydrogen bonding interactions are paramount for activity.
The true power of this scaffold lies in the synergistic effects of its components:
-
The biaryl core provides a rigid, yet tunable, framework. The rotational barrier around the central C-C bond can be influenced by the size and electronics of the substituents, a phenomenon known as atropisomerism.[10][11][12]
-
The phenol group often serves as a critical anchor point, forming a key hydrogen bond with the target protein. Its acidity and hydrogen bonding capacity can be fine-tuned by the electronic effects of the fluorine substituents.
-
Fluorine atoms act as strategic modulators, enhancing metabolic stability, altering lipophilicity, and influencing the electronic landscape of the entire molecule to optimize protein-ligand interactions.[13]
Synthetic Strategies and Methodologies
The construction of fluorinated biaryl phenols requires a robust and flexible synthetic toolbox. The primary challenge lies in the controlled formation of the biaryl bond, often in the presence of sensitive functional groups.
Key Synthetic Approach: Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology for the synthesis of biaryls, including fluorinated variants, due to its functional group tolerance and mild reaction conditions.[14]
Conceptual Workflow for Suzuki-Miyaura Coupling
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.
Detailed Experimental Protocol: Synthesis of a Model Fluorinated Biaryl Phenol
This protocol describes the synthesis of 2'-fluoro-4-hydroxybiphenyl, a representative example.
Objective: To synthesize 2'-fluoro-4-hydroxybiphenyl via Suzuki-Miyaura coupling.
Materials:
-
(4-(benzyloxy)phenyl)boronic acid
-
1-bromo-2-fluorobenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Methanol
Step 1: Suzuki-Miyaura Coupling (Synthesis of 4-(benzyloxy)-2'-fluorobiphenyl)
-
Preparation: In a round-bottom flask under an inert nitrogen atmosphere, dissolve (4-(benzyloxy)phenyl)boronic acid (1.0 equiv) and 1-bromo-2-fluorobenzene (1.1 equiv) in a 4:1 mixture of 1,4-dioxane and water.
-
Reagent Addition: Add sodium carbonate (3.0 equiv) followed by the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv). Causality: The base is essential for the transmetalation step of the catalytic cycle. The palladium catalyst is the core component that facilitates the C-C bond formation.
-
Reaction: Heat the mixture to reflux (approximately 110°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract the product into ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-(benzyloxy)-2'-fluorobiphenyl as a solid.
Step 2: Deprotection (Synthesis of 2'-fluoro-4-hydroxybiphenyl)
-
Preparation: Dissolve the product from Step 1 in methanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 10% by weight of the starting material). Causality: The benzyl ether is a common protecting group for phenols. It is stable to the Suzuki coupling conditions and can be selectively removed by catalytic hydrogenation.
-
Reaction: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing with methanol.
-
Purification: Concentrate the filtrate under reduced pressure to yield the final product, 2'-fluoro-4-hydroxybiphenyl. The product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
Structure-Activity Relationships (SAR) and Mechanistic Insights
The analysis of SAR enables the determination of which chemical groups are responsible for evoking a target biological effect.[15] For fluorinated biaryl phenols, SAR studies typically focus on three key areas: the position of the fluorine atom(s), the substitution pattern on the phenolic ring, and the influence of atropisomerism.
Impact of Fluorine Position
The placement of fluorine on the biaryl scaffold is a critical determinant of activity. A fluorine atom can act as a metabolic shield, a conformational lock, or an electronic modulator.
Hypothetical SAR Data for a Fluorinated Biaryl Phenol Inhibitor Series
| Compound ID | Fluorine Position | R Group (para to -OH) | IC₅₀ (nM) | Metabolic Half-life (t½, min) |
| 1a | None | -H | 250 | 15 |
| 1b | 2'-Fluoro | -H | 50 | 45 |
| 1c | 3'-Fluoro | -H | 180 | 30 |
| 1d | 4'-Fluoro | -H | 95 | 60 |
| 1e | 2'-Fluoro | -CH₃ | 40 | 75 |
| 1f | 2'-Fluoro | -Cl | 25 | 90 |
This data is illustrative and not from a specific study.
Analysis of SAR Table:
-
Blocking Metabolism: Comparing 1a (non-fluorinated) to 1d (4'-fluoro), the significant increase in metabolic half-life suggests that the 4'-position was a site of oxidative metabolism, which is now blocked by the stable C-F bond.[1]
-
Conformational Effects: The superior potency of the 2'-fluoro analogue (1b ) over the 3'-fluoro (1c ) and 4'-fluoro (1d ) analogues suggests that the ortho-fluorine substituent may induce a specific atropisomeric conformation that is more favorable for binding to the target protein.[6] This steric interaction can restrict rotation around the biaryl bond, pre-organizing the molecule for optimal target engagement.
-
Synergistic Effects: The combination of a 2'-fluoro group with other substituents on the phenolic ring (e.g., 1f ) can lead to further enhancements in potency and metabolic stability, highlighting the importance of exploring multiparameter optimization.
Atropisomerism: The Chiral Axis
When rotation around the biaryl bond is sufficiently hindered, stable, non-interconverting rotational isomers (atropisomers) can be isolated.[12] These atropisomers are distinct chemical entities and often exhibit dramatically different pharmacological properties.[16]
Logical Flow of Atropisomerism's Impact on Drug Action
Caption: Impact of atropisomerism on biological activity.
The presence of an ortho-fluorine atom is a common strategy to induce atropisomerism. The development of a drug candidate with a stable chiral axis necessitates the separation of the atropisomers and the individual evaluation of their potency, selectivity, and pharmacokinetic profiles.[17]
Case Studies: Fluorinated Biaryl Phenols in Drug Development
While specific approved drugs that are explicitly "fluorinated biaryl phenols" are part of proprietary discovery programs, the principles are widely applied. For instance, many kinase inhibitors and inhibitors of protein-protein interactions utilize these scaffolds. A notable example of a biaryl-containing drug where atropisomerism is critical is the MCL-1 inhibitor JNJ-4355, which features a tetrasubstituted biaryl core.[18] The principles learned from such complex molecules are directly applicable. Similarly, the development of PD-1/PD-L1 inhibitors has featured biaryl structures where linkages are modified, including with fluorine-containing groups, to improve properties.[19] These examples underscore the industry's reliance on the biaryl motif and the strategic use of substitution to control conformation and function.
Challenges and Future Directions
Despite their potential, the development of fluorinated biaryl phenols is not without its challenges.
-
Synthesis: The synthesis of highly substituted or sterically hindered biaryls can be difficult, often requiring specialized catalysts and conditions.[20][21] The development of more robust and scalable C-H activation and arylation methods is an active area of research.[8]
-
Atropisomeric Stability: Predicting and controlling the rotational stability of the biaryl axis remains a significant challenge. Computational modeling is increasingly used, but experimental validation is essential.[17]
-
Predictive Toxicology: While fluorine is often used to block metabolism, it can sometimes lead to the formation of unexpected or reactive metabolites. A thorough understanding of the metabolic fate of fluorinated compounds is crucial.
The future of this field lies in the integration of computational chemistry for the predictive design of atropisomeric stability and binding affinity, coupled with the development of novel, highly selective synthetic methodologies for C-F bond formation and C-C bond coupling.[22][23] As our understanding of the subtle interplay between fluorine substitution and biological systems deepens, the fluorinated biaryl phenol scaffold will undoubtedly continue to be a source of innovative and effective therapeutics.
References
- Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Books.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-40.
- The Transformative Role of Fluorine in Modern Medicinal Chemistry: An In-depth Technical Guide. (n.d.). BenchChem.
- The Role of Fluorine in Pharmaceutical Chemistry: Enhancing Stability and Potency. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI.
- Structure-property relationships of fluorinated carboxylic acid bioisosteres. (2016). National Institutes of Health.
- Containing Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. (n.d.). SlidePlayer.
- Senaweera, S., & Weaver, J. D. (2016). Dual C–F, C–H Functionalization via Photocatalysis; Access to Multi-Fluorinated Biaryls. National Institutes of Health.
- Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., Aceña, J. L., Soloshonok, V. A., Izawa, K., & Liu, H. (2016). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 116(2), 422-518.
- Senaweera, S., & Weaver, J. D. (2016). Dual C–F, C–H Functionalization via Photocatalysis: Access to Multifluorinated Biaryls. Journal of the American Chemical Society, 138(32), 10140-10143.
- Wallentin, C. J., Nguyen, J. D., & Stephenson, C. R. (2014). Direct C-F bond formation using photoredox catalysis. Journal of the American Chemical Society, 136(6), 2637-2641.
- A Technical Guide to Fluorinated Biaryl Compounds: Synthesis, Properties, and Applications. (n.d.). BenchChem.
- Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. (2021). Journal of Medicinal Chemistry.
- Wang, D., & Sun, H. (2017). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI.
- Ismalaj, E., & Wencel-Delord, J. (2022). Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research, 55(20), 2867-2879.
- Kapoor, M., Kumar, V., & Guntreddi, T. (2022). Expanding chemical space by para-C−H arylation of arenes. National Institutes of Health.
- Ismalaj, E., & Wencel-Delord, J. (2022). Atropisomerism in the Pharmaceutically Relevant Realm. National Institutes of Health.
- Atropisomerism in medicinal chemistry: challenges and opportunities. (2018). National Institutes of Health.
- Selected biaryl-containing drug molecules, natural products, and chiral ligands. (2021). ResearchGate.
- Zhang, Y., Le, H., & Welch, C. J. (2015). Chromatographic resolution of atropisomers for toxicity and biotransformation studies in pharmaceutical research.
- Atropisomerism in Drug Discovery and Development. (2018). ResearchGate.
- Structure–activity relationship. (2023, December 22). In Wikipedia.
- Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. (2022). ACS Catalysis.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Atropisomerism in the Pharmaceutically Relevant Realm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Chromatographic resolution of atropisomers for toxicity and biotransformation studies in pharmaceutical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Dual C–F, C–H Functionalization via Photocatalysis; Access to Multi-Fluorinated Biaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Direct C-F bond formation using photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Unlocking the "Undruggable": A Technical Guide to the Discovery and Characterization of HIF-2α Protein-Protein Interaction Inhibitor Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
For decades, the transcription factor Hypoxia-Inducible Factor-2α (HIF-2α) was considered an "undruggable" target. Its activity, critical for the growth and proliferation of a significant subset of cancers, is mediated by a protein-protein interaction (PPI) with its dimerization partner, ARNT. The absence of a well-defined enzymatic active site presented a formidable challenge for traditional small-molecule drug discovery. This in-depth technical guide provides a comprehensive overview of the core principles, key experimental workflows, and pivotal scientific insights that led to the successful development of first-in-class HIF-2α PPI inhibitors. We will delve into the foundational science of HIF-2α, explore the evolution of inhibitor scaffolds from early-stage tool compounds to the clinically approved drug Belzutifan, and provide detailed, field-proven protocols for the essential assays used to identify, characterize, and optimize these groundbreaking therapeutics. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to understand and contribute to this exciting and rapidly advancing field of oncology.
The HIF-2α Conundrum: A High-Value, High-Difficulty Target
Hypoxia, or low oxygen tension, is a hallmark of the tumor microenvironment.[1] Cancer cells adapt to this hostile landscape by activating a sophisticated molecular response orchestrated by the Hypoxia-Inducible Factors (HIFs).[2] The HIF transcription factors are heterodimers composed of an oxygen-sensitive α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a stable β-subunit, also known as the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[3]
Under normal oxygen conditions (normoxia), the HIF-α subunits are hydroxylated by prolyl hydroxylase domain enzymes (PHDs), leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[2][4] In hypoxic conditions, the lack of oxygen as a co-substrate for PHDs leads to the stabilization and accumulation of HIF-α.[2] Stabilized HIF-α translocates to the nucleus, where it dimerizes with ARNT, binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, and drives the transcription of a plethora of genes involved in angiogenesis, cell proliferation, metabolism, and metastasis.[1][3]
While both HIF-1α and HIF-2α contribute to the hypoxic response, they have distinct and sometimes opposing roles in cancer. In clear cell renal cell carcinoma (ccRCC), the most common form of kidney cancer, inactivation of the VHL tumor suppressor gene is a defining feature.[5] This genetic alteration leads to the constitutive stabilization of HIF-α subunits, even in the presence of normal oxygen levels, a state referred to as "pseudohypoxia".[4] In this context, HIF-2α, and not HIF-1α, has been identified as the primary oncogenic driver. The critical role of HIF-2α in ccRCC and other cancers, such as neuroendocrine tumors and some glioblastomas, established it as a high-value therapeutic target.[6][7]
The challenge, however, lay in the nature of its activity. The oncogenic function of HIF-2α is dependent on its dimerization with ARNT, a protein-protein interaction lacking a deep, well-defined pocket typically exploited by small-molecule inhibitors.[3] This rendered HIF-2α "undruggable" by conventional approaches for many years.
The HIF-2α Signaling Pathway
The following diagram illustrates the core HIF-2α signaling pathway and the point of intervention for the inhibitors discussed in this guide.
Caption: HIF-2α signaling in normoxia vs. hypoxia and the mechanism of inhibitor action.
The Dawn of HIF-2α Inhibition: From Fragment Screens to Clinical Candidates
The breakthrough in targeting HIF-2α came from the discovery of a cryptic, ligandable pocket within the Per-ARNT-Sim (PAS) B domain of the HIF-2α protein.[8] This internal cavity, not immediately obvious from the apo-protein structure, proved to be the Achilles' heel of this formidable target.
First-Generation Scaffolds: The PT-Series
Researchers at UT Southwestern and the subsequent spin-off company, Peloton Therapeutics, pioneered the development of the first HIF-2α inhibitors.[9] Through a combination of nuclear magnetic resonance (NMR)-based fragment screening and structure-based drug design, they identified small molecules that could bind to the HIF-2α PAS-B internal cavity.[8] These initial hits were optimized to yield the first-in-class clinical candidate, PT2385 , and its close analog, PT2399 .[6]
These compounds allosterically induce a conformational change in the HIF-2α PAS-B domain that prevents its heterodimerization with ARNT.[10] By disrupting this crucial PPI, the PT-series compounds effectively block the transcriptional activity of HIF-2α, leading to the downregulation of its target genes and subsequent anti-tumor effects.[10] The discovery and optimization of these early scaffolds provided the crucial proof-of-concept that HIF-2α was indeed a druggable target.[11]
Second-Generation Scaffolds: Belzutifan (MK-6482)
While the first-generation inhibitors demonstrated clinical activity, there was room for improvement in terms of potency, pharmacokinetic properties, and overcoming potential resistance mechanisms.[6] This led to the development of second-generation compounds, culminating in Belzutifan (MK-6482, formerly PT2977) .[5]
Belzutifan features a modified scaffold that confers improved potency and a more favorable pharmacokinetic profile. Its mechanism of action remains the same: allosteric inhibition of the HIF-2α/ARNT PPI.[12] The remarkable clinical efficacy of Belzutifan in patients with VHL disease-associated ccRCC and other tumors led to its FDA approval, marking a new era of targeted therapy for these malignancies.[5]
Emerging Scaffolds and Future Directions
The success of Belzutifan has spurred further research into novel HIF-2α inhibitor scaffolds.[13] These efforts are focused on several key areas:
-
Overcoming Resistance: Acquired resistance to HIF-2α inhibitors can emerge through mutations in the HIF-2α PAS-B pocket or in its dimerization partner, ARNT.[6] The development of new scaffolds that can accommodate these mutations is an active area of research.[14]
-
Improved Selectivity and Potency: While current inhibitors are highly selective for HIF-2α over HIF-1α, further optimization of selectivity and potency could lead to improved therapeutic windows and reduced off-target effects.[15]
-
Novel Modalities: Beyond small-molecule inhibitors, other therapeutic modalities, such as proteolysis-targeting chimeras (PROTACs) that induce the degradation of HIF-2α, are being explored.[16]
The table below summarizes the key features of the different generations of HIF-2α inhibitor scaffolds.
| Scaffold Generation | Key Compounds | Core Scaffold Features | Key Improvements | Clinical Status |
| First-Generation | PT2385, PT2399 | Tricyclic core | Proof-of-concept for druggability of HIF-2α | Clinical trials |
| Second-Generation | Belzutifan (MK-6482) | Modified tricyclic core | Improved potency and pharmacokinetics | FDA Approved[17] |
| Emerging Scaffolds | Casdatifan (AB521), NKT-2152, DFF332 | Diverse, including tetrahydroquinoline and cycloalkyl[c]thiophene | Potential to overcome resistance, improved properties | In clinical development[3][15] |
The Drug Hunter's Toolkit: Essential Assays for HIF-2α Inhibitor Discovery and Characterization
The successful development of HIF-2α inhibitors has been underpinned by a suite of robust and informative assays. This section provides detailed, step-by-step protocols for the key biophysical, cellular, and in vivo assays that are essential for any HIF-2α inhibitor discovery program.
Biophysical Assays: Quantifying Direct Target Engagement
The foundational step in characterizing a potential HIF-2α inhibitor is to demonstrate and quantify its direct binding to the target protein. Several biophysical techniques are well-suited for this purpose.
The AlphaScreen assay is a powerful, high-throughput method for detecting and quantifying PPIs.[18] It is particularly well-suited for screening large compound libraries to identify initial hits that disrupt the HIF-2α/ARNT interaction.
Principle: The assay utilizes two types of beads: a "Donor" bead and an "Acceptor" bead.[19] One of the interacting proteins (e.g., HIF-2α) is conjugated to the Donor bead, and the other (e.g., ARNT) is conjugated to the Acceptor bead. When the proteins interact, the beads are brought into close proximity. Upon excitation of the Donor bead with a laser, it releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal.[19] A compound that disrupts the PPI will prevent this proximity, leading to a decrease in the signal.
Experimental Protocol: AlphaScreen for HIF-2α/ARNT Interaction
-
Reagent Preparation:
-
Reconstitute purified, tagged (e.g., GST-HIF-2α PAS-B and His6-ARNT PAS-B) proteins in the assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 1 mM DTT).[18]
-
Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in the assay buffer.
-
Prepare a suspension of anti-GST Acceptor beads and Streptavidin-coated Donor beads in the assay buffer, protected from light.
-
-
Assay Plate Setup (384-well format):
-
Add a small volume (e.g., 5 µL) of the GST-HIF-2α PAS-B protein solution to each well.
-
Add the test compound or DMSO control (e.g., 2.5 µL) to the appropriate wells.
-
Add the His6-ARNT PAS-B protein solution (e.g., 5 µL) to all wells.
-
Incubate at room temperature for 30-60 minutes to allow for protein-protein interaction and inhibitor binding.
-
-
Bead Addition and Signal Detection:
-
Add the anti-GST Acceptor beads (e.g., 5 µL) to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Add the Streptavidin-coated Donor beads (e.g., 5 µL) to all wells under subdued light.
-
Incubate for 60-120 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
SPR is a label-free technique that provides real-time kinetic data on the association and dissociation of a ligand (the "analyte") with a target protein immobilized on a sensor chip (the "ligand").[8] This allows for the determination of the binding affinity (KD) and the on- and off-rates (ka and kd).
Experimental Protocol: SPR Analysis of Inhibitor Binding to HIF-2α
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified HIF-2α PAS-B protein over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding:
-
Prepare a serial dilution of the test inhibitor in a suitable running buffer (e.g., HBS-EP+).
-
Inject the inhibitor solutions at a constant flow rate over the immobilized HIF-2α surface, followed by a dissociation phase where only the running buffer flows over the chip.
-
Include a blank injection of running buffer for double referencing.
-
-
Data Analysis:
-
Subtract the reference surface signal and the blank injection signal from the active surface signal to obtain the specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[8] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).
Experimental Protocol: ITC Analysis of Inhibitor Binding to HIF-2α
-
Sample Preparation:
-
Thoroughly dialyze the purified HIF-2α PAS-B protein and dissolve the test inhibitor in the same dialysis buffer to minimize buffer mismatch effects.
-
Degas both the protein and inhibitor solutions to prevent air bubbles.
-
-
ITC Experiment:
-
Load the HIF-2α protein solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine KD, n, and ΔH.
-
Cellular Assays: Confirming Target Engagement and Functional Effects
While biophysical assays are crucial for demonstrating direct binding, it is equally important to confirm that a compound engages its target in the complex environment of a living cell and elicits the desired functional response.
CETSA is a powerful technique for verifying target engagement in intact cells.[10] The principle is that a protein becomes more thermally stable when bound to a ligand.
Experimental Protocol: CETSA for HIF-2α Target Engagement
-
Cell Treatment and Heating:
-
Culture a suitable cell line (e.g., 786-O, which has VHL-mutant and constitutively active HIF-2α) to near confluence.
-
Treat the cells with the test inhibitor or a vehicle control for a defined period.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing or sonication.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble, stabilized proteins.
-
-
Detection:
-
Quantify the amount of soluble HIF-2α in the supernatant using Western blotting or an ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble HIF-2α as a function of temperature for both the inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
A reporter gene assay is a common method to assess the functional activity of a transcription factor.[20] A reporter construct is created that contains a promoter with HREs driving the expression of a readily measurable gene, such as luciferase.
Experimental Protocol: HRE-Luciferase Reporter Assay
-
Cell Transfection:
-
Co-transfect a suitable cell line (e.g., HEK293T) with an HRE-luciferase reporter plasmid and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
-
Compound Treatment and Hypoxia Induction:
-
Treat the transfected cells with a serial dilution of the test inhibitor.
-
Induce HIF-2α activity by placing the cells in a hypoxic chamber (e.g., 1% O2) or by treating them with a hypoxia-mimetic agent (e.g., cobalt chloride).
-
-
Luciferase Assay:
-
After the induction period, lyse the cells and measure the activity of both the HRE-driven luciferase and the control luciferase using a dual-luciferase assay system.
-
-
Data Analysis:
-
Normalize the HRE-luciferase activity to the control luciferase activity.
-
Calculate the percent inhibition of HIF-2α transcriptional activity for each inhibitor concentration and determine the IC50 value.
-
A more direct way to assess the functional consequence of HIF-2α inhibition is to measure the expression of its endogenous target genes, such as VEGFA, CCND1 (Cyclin D1), and EPO.[21]
Experimental Protocol: qPCR for HIF-2α Target Genes
-
Cell Treatment and RNA Extraction:
-
Treat a relevant cell line (e.g., 786-O) with the test inhibitor under conditions that activate HIF-2α.
-
Extract total RNA from the cells using a standard method (e.g., TRIzol).
-
-
cDNA Synthesis and qPCR:
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform quantitative real-time PCR (qPCR) using primers specific for HIF-2α target genes and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method.
-
Determine the dose-dependent inhibition of target gene expression by the inhibitor.
-
In Vivo Assays: Evaluating Anti-Tumor Efficacy
The ultimate test of a potential cancer therapeutic is its ability to inhibit tumor growth in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are the workhorse for in vivo efficacy studies.[22]
Experimental Protocol: ccRCC Xenograft Model
-
Tumor Implantation:
-
Implant a suitable human ccRCC cell line (e.g., 786-O) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor and a vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
-
Efficacy Assessment:
-
Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by immunohistochemistry or Western blotting).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
-
Assess the tolerability of the treatment by monitoring body weight and any clinical signs of toxicity.
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the discovery and characterization of HIF-2α inhibitors, integrating the assays described above.
Caption: A typical workflow for the discovery and characterization of HIF-2α inhibitors.
Conclusion and Future Perspectives
The successful development of HIF-2α PPI inhibitors represents a paradigm shift in cancer drug discovery, demonstrating that even challenging targets once deemed "undruggable" can be conquered with innovative approaches and a deep understanding of the underlying biology. The journey from the initial discovery of a cryptic pocket in HIF-2α to the FDA approval of Belzutifan is a testament to the power of integrating structural biology, biophysics, medicinal chemistry, and translational medicine.
The future of HIF-2α-targeted therapy is bright. Ongoing research is focused on expanding the application of these inhibitors to other cancer types where HIF-2α plays a role, developing next-generation inhibitors to overcome resistance, and exploring combination therapies with other targeted agents and immunotherapies. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug developers to contribute to this exciting and impactful field, ultimately bringing new hope to patients with HIF-2α-driven cancers.
References
- Vertex AI Search. (2024, July 17).
- Patsnap Synapse. (2024, June 21). What are HIF-2α inhibitors and how do they work?
- PMC. (n.d.). Hypoxia-Inducible Factor 2 Alpha (HIF2α) Inhibitors: Targeting Genetically Driven Tumor...
- PMC. (n.d.). Targeting HIF-2α in the Tumor Microenvironment: Redefining the Role of HIF-2α for Solid Cancer Therapy.
- PMC. (n.d.). Belzutifan: a novel therapeutic for the management of von Hippel–Lindau disease and beyond.
- Journal of Kidney Cancer and VHL. (2025, July 2). Hypoxia Inducible Factor-2α (HIF-2α)
- MDPI. (2025, July 23).
- ACS Publications - American Chemical Society. (2018, October 5). Design and Activity of Specific Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitors for the Treatment of Clear Cell Renal Cell Carcinoma: Discovery of Clinical Candidate (S)-3-((2,2-Difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1H-inden-4-yl...
- PMC. (n.d.).
- PMC. (n.d.). Development of Inhibitors of the PAS-B Domain of the HIF-2α Transcription Factor.
-
ClinicalTrials.gov. (n.d.). A Phase 2 Study of Belzutifan (PT2977, MK-6482) for the Treatment of Von Hippel Lindau (VHL) Disease-Associated Renal Cell Carcinoma (RCC) (MK-6482-004). Retrieved from [Link]
- Frontiers. (2025, December 10).
- ResearchGate. (n.d.). Regulation of HIF-2α and mechanism of action of belzutifan.
- Merck. (n.d.). Mechanism of Action for WELIREG® (belzutifan).
- University of Iowa Clinical Research and Trials. (n.d.). A Phase 2 Study to Evaluate the Efficacy and Safety of Belzutifan (MK-6482, formerly PT2977) Monotherapy in Participants With Advanced Pheochromocytoma/Paraganglioma (PPGL) , Pancreatic Neuroendocrine Tumor (pNET), von Hippel-Lindau (VHL) Disease-Assoc…
- MSD. (2018, May). A Phase 2 Study of Belzutifan (PT2977, MK-6482) for the treatment of Von Hippel Lindau (VHL) Disease-Associated Renal Cell Carcinoma (RCC) (MK-6482-004).
- National Cancer Institute. (n.d.). A Phase 2 Study of Belzutifan (PT2977, MK-6482) for the Treatment of Von Hippel Lindau (VHL) Disease-Associated Renal Cell Carcinoma (RCC) (MK-6482-004).
- MD Anderson Cancer Center. (n.d.). A Phase 2 Study to Evaluate the Efficacy and Safety of Belzutifan (MK-6482, formerly PT2977) Monotherapy in Participants with Advanced Pheochromocytoma/Paraganglioma (PPGL), Pancreatic Neuroendocrine Tumor (pNET), von Hippel-Lindau (VHL) Disease-Associated Tumors, Advanced Gastrointestinal Stromal Tumor (wt GIST), or Advanced Solid...
- Google Patents. (n.d.).
- Patsnap Synapse. (2024, June 21). What are HIF inhibitors and how do they work?
- bioRxiv. (2024, October 30).
- PMC - NIH. (2024, February 8). Therapeutic Targeting of Hypoxia-Inducible Factors in Cancer.
- Journal of the American Chemical Society. (2024, March 19). Identification and Development of Cyclic Peptide Inhibitors of Hypoxia Inducible Factors 1 and 2 That Disrupt Hypoxia-Response Signaling in Cancer Cells.
- MDPI. (2024, April 29). Hypoxia-Inducible Factor-Dependent and Independent Mechanisms Underlying Chemoresistance of Hypoxic Cancer Cells.
- PubMed. (2023, July 13). Discovery of Cycloalkyl[ c]thiophenes as Novel Scaffolds for Hypoxia-Inducible Factor-2α Inhibitors.
- Arcus Biosciences. (n.d.). Selective Inhibition of Hypoxia-Inducible Factor (HIF)
- PubMed. (2021, December 9). Discovery of a Potent and Orally Bioavailable Hypoxia-Inducible Factor 2α (HIF-2α)
- PMC - NIH. (n.d.).
- Physiology.org. (n.d.).
- ResearchGate. (n.d.). Discovery of Cycloalkyl[c]thiophenes as Novel Scaffolds for Hypoxia-Inducible Factor-2α Inhibitors | Request PDF.
- PubMed. (2024, September 5). Recent progress in the development of hypoxia-inducible factor 2α (HIF-2α) modulators: Inhibitors, agonists, and degraders (2009-2024).
- Frontiers. (2018, June 11).
- UT Southwestern Medical Center. (2021, August 21). FDA approval of belzutifan culminates 25-year journey at UTSW from gene discovery to a first-in-class drug.
- ResearchGate. (2026, January 22). (PDF) Identification of novel HIF2α inhibitors: a structure‐based virtual screening approach.
- American Chemical Society. (2024, August 21).
- ResearchGate. (n.d.). Inhibition of HIF-2a by belzutifan. (A and B) Disruption of HIF-2a-ARNT...
- UroToday. (2025, June 3). ASCO 2025: Targeting HIF-2α: A New Frontier in Renal Cell Cancer Therapy.
- Arcus Biosciences. (n.d.). Discovery and Characterization of Novel, Potent, and Selective Hypoxia-Inducible Factor (HIF)-2α Inhibitors.
- PMC. (2026, January 6). Identification of novel HIF2α inhibitors: a structure‐based virtual screening approach.
- Arcus Biosciences. (n.d.). Novel, Potent, and Selective Hypoxia-Inducible Factor-2α (HIF-2α) Antagonists.
- Designing targeted dual inhibitors of HIF-1α and HIF-2α: Site identification by ligand competitive satur
- bioRxiv. (2025, May 30). Context-Dependent Variability Of HIF Heterodimers Influences Interactions With Macromolecular And Small Molecule Partners.
- Silcsbio. (n.d.).
- PMC. (n.d.). Hypoxia inducible factor (HIF) as a model for studying inhibition of protein–protein interactions.
- Revvity. (n.d.). User's guide: Alpha protein:protein interaction assays.
- MDPI. (2025, May 4). The Distinct Role of HIF-1α and HIF-2α in Hypoxia and Angiogenesis.
- PMC. (2026, January 23).
Sources
- 1. Identification of HIF-2α-regulated genes that play a role in human microvascular endothelial sprouting during prolonged hypoxia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Hypoxia-Induced Reporter Genes with Different Half-Lives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Enhancing the efficacy of VEGF inhibitors by co-inhibition of HIF in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. news-medical.net [news-medical.net]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. crownbio.com [crownbio.com]
- 16. assaygenie.com [assaygenie.com]
- 17. arcusbio.com [arcusbio.com]
- 18. Allosteric Inhibition of Hypoxia Inducible Factor-2 with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. resources.revvity.com [resources.revvity.com]
- 20. indigobiosciences.com [indigobiosciences.com]
- 21. e-century.us [e-century.us]
- 22. xenograft.org [xenograft.org]
Methodological & Application
Application Note: Synthesis of 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol via Regioselective Suzuki Coupling
Executive Summary
This application note details the synthesis of 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol , a highly specific biaryl scaffold often associated with Thyroid Hormone Receptor beta (THR-β) agonists (e.g., Resmetirom analogs).
The protocol utilizes a regioselective Suzuki-Miyaura cross-coupling reaction. The core challenge addressed here is the chemoselective coupling of an aryl boronic acid to a di-halogenated phenol (containing both bromine and chlorine) while preserving the chlorine atom and the free hydroxyl group. By exploiting the bond dissociation energy difference between C-Br and C-Cl, and utilizing a robust palladium catalyst system, this protocol achieves high yields without the need for protecting group manipulations.
Strategic Analysis & Retrosynthesis
Retrosynthetic Logic
The target molecule is disconnected at the biaryl bond. The choice of coupling partners is dictated by the need to retain the chlorine atom at the 3-position.
-
Partner A (Electrophile): 3-Bromo-5-chlorophenol .[1][2][3][4][5][6] The C-Br bond is significantly weaker (~69 kcal/mol) than the C-Cl bond (~81 kcal/mol), allowing for selective oxidative addition at the bromine site.
-
Partner B (Nucleophile): (3-Cyano-2-fluorophenyl)boronic acid .[7][8][9] The ortho-fluoro group introduces steric hindrance, requiring a catalyst with a large bite angle or high activity to facilitate transmetallation.
Reaction Scheme Diagram
Figure 1: Retrosynthetic disconnection strategy relying on chemoselective C-Br activation.
Critical Experimental Considerations
Catalyst Selection: Pd(dppf)Cl₂
For this specific transformation, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is the catalyst of choice.
-
Why? The large bite angle of the dppf ligand accelerates the reductive elimination step, which is crucial for sterically hindered biaryls (due to the ortho-fluoro group). Furthermore, this catalyst is exceptionally robust and less prone to oxidative addition into the aryl chloride compared to electron-rich monophosphines like PCy₃.
Base and Solvent System
-
Base: Potassium Carbonate (K₂CO₃) .[7] A weak inorganic base is sufficient. Since the starting material is a phenol (pKa ~8-10), 3.0 equivalents of base are used to deprotonate the phenol (preventing catalyst poisoning by acidic protons) and activate the boronic acid.
-
Solvent: 1,4-Dioxane / Water (4:1) . The aqueous component is essential for dissolving the inorganic base and facilitating the transmetallation step via the formation of a boronate species.
Detailed Experimental Protocol
Materials & Reagents Table
| Reagent | CAS Number | MW ( g/mol ) | Equiv. | Quantity (Example) |
| 3-Bromo-5-chlorophenol | 56962-04-0 | 207.45 | 1.0 | 1.00 g |
| (3-Cyano-2-fluorophenyl)boronic acid | 957061-13-1 | 164.93 | 1.2 | 0.95 g |
| Pd(dppf)Cl₂[8][9] · CH₂Cl₂ | 95464-05-4 | 816.64 | 0.05 | 197 mg |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.0 | 2.00 g |
| 1,4-Dioxane | 123-91-1 | - | Solvent | 16 mL |
| Water (Degassed) | 7732-18-5 | - | Solvent | 4 mL |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Glassware: Oven-dry a 100 mL round-bottom flask (RBF) or a microwave vial equipped with a magnetic stir bar.
-
Charging: Add 3-Bromo-5-chlorophenol (1.00 g, 4.82 mmol), (3-Cyano-2-fluorophenyl)boronic acid (0.95 g, 5.78 mmol), and K₂CO₃ (2.00 g, 14.46 mmol) to the flask.
-
Inerting: Cap the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with Nitrogen (or Argon). Repeat this cycle 3 times to remove oxygen.
-
Note: Oxygen removal is critical to prevent homocoupling of the boronic acid and oxidation of the catalyst.
-
Step 2: Solvent Addition & Catalyst
-
Solvent Prep: In a separate vessel, sparge the 1,4-Dioxane/Water mixture (4:1 ratio) with Nitrogen for 15 minutes.
-
Addition: Syringe the degassed solvent mixture (20 mL) into the reaction flask under Nitrogen flow.
-
Catalyst Addition: Briefly remove the septum to add Pd(dppf)Cl₂ · CH₂Cl₂ (197 mg, 0.24 mmol) quickly. Reseal and purge with Nitrogen for another 2 minutes.
Step 3: Reaction
-
Heating: Place the flask in a pre-heated oil bath at 90°C .
-
Monitoring: Stir vigorously for 4–6 hours . Monitor reaction progress by TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS.
-
Success Indicator: Disappearance of the starting phenol (Rf ~0.4) and appearance of a new, more polar spot (biaryl product) and potentially a baseline spot (boronic acid).
-
Step 4: Workup
-
Cooling: Cool the reaction mixture to room temperature.
-
Acidification: Carefully quench by adding 1N HCl dropwise until the pH is approximately 3-4.
-
Reason: This protonates the phenoxide back to the neutral phenol, allowing it to be extracted into the organic layer.
-
-
Extraction: Dilute with Ethyl Acetate (50 mL) and Water (20 mL). Separate the layers. Extract the aqueous layer twice more with Ethyl Acetate (2 x 30 mL).
-
Drying: Combine organic layers, wash with Brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 5: Purification
-
Method: Flash Column Chromatography (Silica Gel).
-
Gradient: 0%
40% Ethyl Acetate in Hexanes. -
Product Isolation: Collect fractions containing the product. Evaporate solvent to yield 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol as an off-white to pale yellow solid.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis of the target biaryl phenol.
Analytical Validation & Troubleshooting
Expected Analytical Data
-
¹H NMR (400 MHz, DMSO-d₆):
-
Phenol OH: Broad singlet ~10.0–10.5 ppm (exchangeable).
-
Ring A (Phenol): Three distinct signals in the aromatic region (~6.8–7.2 ppm) corresponding to the protons at positions 2, 4, and 6. They will appear as triplets (t) or doublet of doublets (dd) with small meta coupling constants (~1.5–2.0 Hz).
-
Ring B (Fluoro-Cyano): Aromatic signals ~7.5–8.0 ppm. Look for complex splitting due to ¹⁹F-H coupling.
-
-
MS (ESI-): Look for [M-H]⁻ peak.
-
Formula: C₁₃H₇ClFNO
-
Exact Mass: ~247.02
-
Observed m/z: ~246.0 (Negative mode).
-
Troubleshooting Guide
-
Issue: Low Yield / Unreacted Bromide.
-
Cause: Catalyst deactivation or insufficient temperature.
-
Fix: Switch to Pd(dppf)Cl₂ if using Pd(PPh₃)₄. Increase temp to 100°C. Ensure thorough degassing.
-
-
Issue: De-chlorination (Product is 3-(3-cyano-2-fluorophenyl)phenol).
-
Cause: Over-reduction.
-
Fix: Reduce reaction time. Do not use formate-based hydride sources. Ensure temperature does not exceed 100°C.
-
-
Issue: Protodeboronation (Loss of Boronic Acid).
-
Cause: Common with ortho-fluoro boronic acids.
-
Fix: Use a slight excess of boronic acid (1.5 equiv).[7] Add the base after the catalyst to minimize time the boronic acid spends in basic solution before transmetallation.
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Kelly, R. A., et al. (2014). Discovery of MGL-3196 (Resmetirom), a Highly Selective Thyroid Hormone Receptor β Agonist. Journal of Medicinal Chemistry, 57(10), 3912–3923. (Provides context on similar halogenated phenol scaffolds). Link
-
Organic Chemistry Portal. (2023). Suzuki Coupling - Reaction Conditions and Catalysts. Link
-
Sigma-Aldrich. (2023). Product Specification: 3-Bromo-5-chlorophenol (CAS 56962-04-0).[1][2] Link
Sources
- 1. 56962-04-0 3-Bromo-5-Chlorophenol 3-Bromo-5-Chloro-Phenol 3-Brom-5-Chlor-Phenol 2-Amino-5- (2-PYRIDYL) -1, 3, 4-Oxadiazole [allgreenchems.com]
- 2. 56962-04-0 3-Bromo-5-Chlorophenol 3-Bromo-5-Chloro-Phenol 3-Brom-5-Chlor-Phenol 2-Amino-5- (2-PYRIDYL) -1, 3, 4-Oxadiazole [hsppharma.com]
- 3. 3-Bromo-5-phenylphenol | 136649-31-5 | Benchchem [benchchem.com]
- 4. Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. mdpi-res.com [mdpi-res.com]
- 7. WO2021099838A1 - Adenosine receptor antagonist compounds - Google Patents [patents.google.com]
- 8. WO2017222976A1 - Heterocyclic compounds as immunomodulators - Google Patents [patents.google.com]
- 9. WO2015052226A1 - Thiazolopyrimidinones as modulators of nmda receptor activity - Google Patents [patents.google.com]
Application Note: Optimized O-Alkylation Strategies for 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol
Executive Summary & Strategic Context
The substrate 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol (CAS: 1261960-99-9) is the critical biaryl core used in the synthesis of Resmetirom (MGL-3196) , a selective thyroid hormone receptor-beta (THR-β) agonist approved for the treatment of non-alcoholic steatohepatitis (NASH).
This application note details the O-alkylation of this phenol. While standard Williamson ether synthesis conditions apply, the specific electronic architecture of this biaryl system—characterized by a highly electron-deficient ring system—requires precise control over basicity and temperature to prevent side reactions such as nucleophilic aromatic substitution (
Key Chemical Challenges
-
Acidity Enhancement: The presence of the ortho-fluoro and meta-cyano groups on the pendant phenyl ring, combined with the chlorine on the phenolic ring, significantly lowers the pKa of the phenolic hydroxyl (estimated pKa ~7.5–8.2) compared to unsubstituted phenol (pKa 10).[1]
-
Regioselectivity Risks: The fluorine atom is activated by the adjacent nitrile group. Harsh conditions (strong bases, high temps) can lead to
displacement of the fluorine by the alkylating agent or the phenoxide itself (polymerization risk). -
Solubility: The biaryl system is lipophilic but crystallizes strongly; polar aprotic solvents are required for efficient ionization.
Chemo-Physical Profile & Reagent Selection
Substrate Analysis
| Property | Value/Description | Implication for Protocol |
| Molecular Weight | 327.23 g/mol | Stoichiometry calculations. |
| Estimated pKa | ~7.8 | Weak bases ( |
| Electronic State | Electron Deficient | The phenoxide is a "harder" nucleophile but less basic. Reaction rates may be slower than electron-rich phenols. |
| Critical Moiety | 2-Fluoro-3-cyanophenyl | DO NOT use hydroxide bases ( |
Base & Solvent Matrix
For this specific substrate, the choice of base dictates the reaction pathway.
-
Cesium Carbonate (
): Recommended. The "Cesium Effect" improves solubility in organic solvents and provides a "naked" phenoxide anion, enhancing reaction rates with bulky alkyl halides. -
Potassium Carbonate (
): Standard. Effective for primary alkyl halides in DMF/DMA. Requires higher temperatures ( ). -
Solvents: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) are preferred due to high dielectric constants which stabilize the transition state. Acetonitrile is suitable only if using
.
Experimental Protocols
Protocol A: General Williamson O-Alkylation (Alkyl Halides)
Use this protocol for attaching simple alkyl chains (e.g., ethyl, isopropyl) or benzyl groups.
Reagents
-
Substrate: 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol (1.0 equiv)
-
Alkylating Agent: Alkyl Bromide/Iodide (1.2 – 1.5 equiv)
-
Base:
(1.5 – 2.0 equiv) or (2.0 equiv) -
Solvent: Anhydrous DMF (
concentration)
Step-by-Step Methodology
-
Charge: To a dried reaction vessel equipped with a magnetic stir bar, add the Phenol substrate (1.0 equiv) and Anhydrous DMF .
-
Activation: Add the Base (
or ) in a single portion. Stir at room temperature for 30 minutes.-
Why? This pre-stir allows for deprotonation and formation of the phenoxide salt before the electrophile is introduced, reducing competing hydrolysis of the alkyl halide.
-
-
Addition: Add the Alkyl Halide dropwise via syringe.
-
Reaction:
-
For Primary Halides: Stir at
for 4–12 hours. -
For Secondary/Bulky Halides: Heat to
for 6–16 hours.
-
-
Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 3:1). Look for the disappearance of the starting phenol (
) and appearance of the less polar ether ( ). -
Workup:
-
Dilute reaction mixture with EtOAc.[2]
-
Wash
with water (to remove DMF) and with Brine. -
Dry over
, filter, and concentrate.
-
Protocol B: Heteroaryl Ether Synthesis (Resmetirom Route)
Use this protocol for coupling with chloropyridazinones or similar heteroaryl chlorides. This follows an
Reagents
-
Substrate: 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol (1.0 equiv)
-
Coupling Partner: 6-chloro-4,5-dihydro-2H-pyridazin-3-one derivative (1.1 equiv)
-
Base: Potassium Acetate (KOAc) or
(2.0 equiv) -
Solvent: DMA (Dimethylacetamide)
Step-by-Step Methodology
-
Dissolution: Dissolve the Phenol substrate and the Chloropyridazinone in DMA (
). -
Base Addition: Add KOAc (Potassium Acetate).
-
Note: KOAc is often used in Resmetirom synthesis patents (Madrigal Pharmaceuticals) because it is basic enough to deprotonate the acidic phenol but mild enough to prevent side reactions on the pyridazinone ring.
-
-
Heating: Heat the mixture to
.-
Critical Control: Do not exceed
to avoid thermal decomposition of the fluoronitrile moiety.
-
-
Duration: Stir for 2–4 hours.
-
Quench: Cool to room temperature. Pour into ice water to precipitate the product.
-
Isolation: Filter the solid. The biaryl ether product often precipitates in high purity, requiring only a water wash and drying.
Visualization & Logic Flow
Decision Logic for Optimization
The following diagram illustrates the decision process for selecting the correct alkylation strategy based on the electrophile type.
Caption: Decision tree for selecting reaction conditions based on electrophile nature, emphasizing the avoidance of strong bases.
Process Analytical Technology (PAT) & QC
HPLC Monitoring Parameters
To ensure reaction completion and purity, use the following method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,
, ) -
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 95% B over 10 minutes.
-
Detection: UV @ 254 nm (Aromatic) and 220 nm (Nitrile/Amide).
-
Expected Retention:
-
Starting Phenol: ~4.5 min
-
O-Alkylated Product: ~7.8 min (Significant shift due to capping of polar -OH).
-
NMR Validation Signals
-
NMR (DMSO-
):-
Starting Material: Look for phenolic -OH singlet around
10.5–11.0 ppm. -
Product: Disappearance of -OH singlet. Appearance of alkyl protons (e.g.,
) typically around 4.0–5.0 ppm depending on the R-group.
-
-
NMR:
-
Essential for checking the integrity of the fluorine atom. A shift or disappearance indicates side reaction (
at the F-site).
-
Troubleshooting & Critical Controls
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Phenol not fully deprotonated. | Switch from |
| New Impurity by HPLC | Reaction temperature too high (>130°C) or base too strong. Lower temp and use weaker base (KOAc). | |
| Hydrolysis of Nitrile | Presence of water + high pH. | Ensure strictly anhydrous conditions. Avoid hydroxide bases ( |
| O- vs C-Alkylation | Ambident nucleophile behavior. | Use polar aprotic solvents (DMF) to favor O-alkylation. C-alkylation is rare with Carbonates but possible with Phenoxides in non-polar solvents. |
References
-
Kelly, M. J., et al. (2014).[3] "Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist."[3] Journal of Medicinal Chemistry, 57(10), 3912–3923.[3] Link
-
Madrigal Pharmaceuticals, Inc. (2016). "Process for the preparation of thyroid hormone analogs." U.S. Patent No.[4][5][6][7] 9,266,861.[4][6][7] Link
-
Duggan, M. E., et al. (2014). "Thyroid Hormone Receptor Agonists and Methods of Use." U.S. Patent Application 2014/0303160. Link
-
Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463. (Reference for Phenol pKa effects). Link
Sources
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. crystalpharmatech.com [crystalpharmatech.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. patents.justia.com [patents.justia.com]
- 7. US20220372021A1 - Resmetirom crystal, preparation method for same, and uses thereof - Google Patents [patents.google.com]
Application Notes & Protocols: A Guide to Nucleophilic Aromatic Substitution (SNAr) Reagents for the Synthesis of Biaryl Ethers
Abstract: This technical guide provides a comprehensive overview of nucleophilic aromatic substitution (SNAr) for the synthesis of biaryl ethers, a crucial structural motif in pharmaceuticals, agrochemicals, and materials science. We delve into the core mechanistic principles, explore the critical roles of various reagents, and present detailed, field-proven protocols for both classical and modern catalytic approaches. This document is intended for researchers, scientists, and drug development professionals seeking to leverage SNAr reactions for the efficient construction of biaryl ether linkages.
The Strategic Importance of Biaryl Ethers
Biaryl ethers are a ubiquitous class of organic compounds characterized by two aromatic rings linked by an oxygen atom. This structural unit is found in a wide array of biologically active molecules and functional materials. Their synthesis is a key step in the development of numerous pharmaceutical agents, including the antibiotic vancomycin and the anesthetic propofol. The robust and predictable nature of the SNAr reaction makes it a cornerstone technique for the formation of these valuable C-O bonds.
Mechanistic Underpinnings of the SNAr Reaction for Biaryl Ether Synthesis
The classical SNAr reaction for biaryl ether synthesis is a two-step addition-elimination process. The reaction requires an electron-deficient aryl ring, typically an aryl halide or sulfonate, and a potent nucleophile, an aryloxide.
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The reaction is initiated by the attack of a nucleophilic aryloxide on the electron-deficient aromatic ring at the carbon atom bearing the leaving group. This attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this complex is paramount to the success of the reaction and is significantly enhanced by the presence of strong electron-withdrawing groups (EWGs), such as nitro (NO2), cyano (CN), or carbonyl groups, at the ortho and/or para positions relative to the leaving group. These EWGs delocalize the negative charge of the intermediate, lowering the activation energy of this step.
Step 2: Elimination of the Leaving Group In the second and typically rapid step, the aromaticity of the ring is restored by the expulsion of the leaving group. The efficiency of this step is dependent on the nature of the leaving group, with more electronegative and better-stabilized anions being more readily displaced. For halogen leaving groups, the reactivity trend is generally F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.
Diagram: The SNAr Mechanism for Biaryl Ether Formation
Caption: The two-step addition-elimination mechanism of SNAr.
A Deep Dive into Reagents for Biaryl Ether Synthesis
The success of an SNAr reaction for biaryl ether synthesis is critically dependent on the judicious selection of reagents. Here, we discuss the key components and their roles in the reaction.
The Nucleophile: The Role of the Base
The phenolic starting material is typically not nucleophilic enough to initiate the reaction. Therefore, a base is required to deprotonate the phenol and generate the more potent aryloxide nucleophile. The choice of base is crucial and can significantly impact the reaction rate and yield.
-
Potassium Carbonate (K₂CO₃): A mild and cost-effective base, K₂CO₃ is widely used in SNAr reactions. It is particularly effective in polar aprotic solvents like DMF and DMSO.
-
Cesium Carbonate (Cs₂CO₃): Often provides superior results compared to K₂CO₃, especially in challenging or sterically hindered cases. The "cesium effect" is attributed to the high solubility of the cesium aryloxide and the coordination of the large Cs⁺ ion, which can activate the substrate.
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the phenol. It is typically used in anhydrous conditions and requires careful handling due to its reactivity with water.
-
Potassium tert-Butoxide (t-BuOK): Another strong base that is effective in generating the aryloxide. Its bulky nature can be advantageous in certain situations to avoid side reactions.
The Substrate: Leaving Groups and Electronic Activation
The aryl halide or pseudohalide is the electrophilic partner in the reaction. The key considerations for the substrate are the nature of the leaving group and the presence of activating EWGs.
-
Leaving Groups: The most common leaving groups are halogens (F, Cl, Br, I) and the nitro group (NO₂). The reactivity order is generally F > NO₂ > Cl > Br > I. The high reactivity of fluoroarenes is a consequence of the high electronegativity of fluorine, which makes the attached carbon atom highly electrophilic.
-
Electron-Withdrawing Groups (EWGs): The presence of EWGs (e.g., NO₂, CN, CF₃, C(O)R) at the ortho and/or para positions to the leaving group is often essential for the reaction to proceed under mild conditions. These groups stabilize the negatively charged Meisenheimer complex through resonance or inductive effects.
The Solvent: The Reaction Medium
The choice of solvent is critical for SNAr reactions. Polar aprotic solvents are generally preferred as they can solvate the cation of the aryloxide salt, leaving the aryloxide anion more "naked" and nucleophilic.
-
Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These are the most commonly used solvents for SNAr reactions due to their high polarity and ability to dissolve a wide range of reagents.
-
N-Methyl-2-pyrrolidone (NMP): A less volatile alternative to DMF and DMSO, often used for higher temperature reactions.
-
Dioxane and Tetrahydrofuran (THF): Ethereal solvents that can also be used, particularly in combination with strong bases like NaH.
Modern Catalytic Approaches: Expanding the Scope of Biaryl Ether Synthesis
While classical SNAr is highly effective for activated aryl halides, its scope is limited for unactivated or electron-rich systems. Modern transition-metal-catalyzed methods have emerged as powerful alternatives for the synthesis of a broader range of biaryl ethers.
The Ullmann Condensation: Copper-Catalyzed C-O Coupling
The Ullmann condensation is a classic method for forming biaryl ethers, typically involving the reaction of an aryl halide with a phenol in the presence of a copper catalyst and a base at high temperatures. Modern advancements have led to the development of more efficient catalyst systems that operate under milder conditions.
-
Catalysts: Copper(I) salts such as CuI, CuBr, and Cu₂O are commonly used. The addition of ligands can significantly improve the efficiency of the reaction.
-
Ligands: Bidentate nitrogen- or oxygen-containing ligands like 1,10-phenanthroline and its derivatives are often employed to stabilize the copper catalyst and promote the reaction.
-
Bases: Strong bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are typically required.
Buchwald-Hartwig C-O Coupling: Palladium-Catalyzed Synthesis
The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a versatile and highly efficient method for biaryl ether synthesis. This reaction involves a palladium catalyst, a phosphine ligand, and a base.
-
Catalysts: Palladium(0) sources like Pd₂(dba)₃ or palladium(II) precatalysts such as Pd(OAc)₂ are commonly used.
-
Ligands: Bulky, electron-rich phosphine ligands are crucial for the success of this reaction. Examples include tri-tert-butylphosphine (P(t-Bu)₃) and various biarylphosphine ligands developed by Buchwald and others.
-
Bases: Strong bases like NaOt-Bu, K₃PO₄, and Cs₂CO₃ are typically employed.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific substrates.
Protocol 1: Classical SNAr Synthesis of a Biaryl Ether
Reaction: 4-Fluoronitrobenzene with Phenol
Diagram: Workflow for Classical SNAr Synthesis
Caption: A typical experimental workflow for classical SNAr.
Materials:
-
4-Fluoronitrobenzene (1.0 mmol, 1.0 equiv)
-
Phenol (1.2 mmol, 1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (113 mg, 1.2 mmol) and potassium carbonate (276 mg, 2.0 mmol).
-
Add anhydrous DMF (5 mL) to the flask and stir the mixture at room temperature for 15 minutes.
-
Add 4-fluoronitrobenzene (141 mg, 1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired biaryl ether.
Protocol 2: Copper-Catalyzed Ullmann Condensation
Reaction: 1-Bromo-4-methoxybenzene with Phenol
Materials:
-
1-Bromo-4-methoxybenzene (1.0 mmol, 1.0 equiv)
-
Phenol (1.2 mmol, 1.2 equiv)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (0.2 mmol, 20 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In an oven-dried Schlenk tube, combine 1-bromo-4-methoxybenzene (187 mg, 1.0 mmol), phenol (113 mg, 1.2 mmol), CuI (19 mg, 0.1 mmol), 1,10-phenanthroline (36 mg, 0.2 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the target biaryl ether.
Data Summary: Comparative Reaction Conditions
| Reaction Type | Typical Substrate | Catalyst/Base | Solvent | Temperature (°C) | Typical Yields (%) |
| Classical SNAr | Activated Aryl Halide (e.g., 4-nitrofluorobenzene) | K₂CO₃ or Cs₂CO₃ | DMF, DMSO | 80-120 | 70-95 |
| Ullmann Condensation | Unactivated Aryl Halide (e.g., 4-bromotoluene) | CuI / 1,10-phenanthroline / Cs₂CO₃ | Toluene, Dioxane | 100-140 | 60-90 |
| Buchwald-Hartwig C-O Coupling | Electron-rich or -neutral Aryl Bromide/Triflate | Pd₂(dba)₃ / P(t-Bu)₃ / NaOt-Bu | Toluene, Dioxane | 80-110 | 75-98 |
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the reaction temperature, using a stronger base (e.g., Cs₂CO₃ instead of K₂CO₃), or employing a catalyst for unactivated substrates. Ensure all reagents are pure and the solvent is anhydrous.
-
Side Reactions: The formation of side products can occur at high temperatures. It may be beneficial to lower the temperature and extend the reaction time. In catalytic reactions, screening different ligands can minimize side product formation.
-
No Reaction: For unactivated aryl halides, a classical SNAr approach may not be feasible. In such cases, switching to a copper- or palladium-catalyzed method is recommended. Ensure the base is strong enough to deprotonate the phenol.
Conclusion
The synthesis of biaryl ethers via nucleophilic aromatic substitution is a powerful and versatile tool in organic synthesis. While classical SNAr remains highly effective for activated substrates, the advent of robust copper- and palladium-catalyzed methods has significantly expanded the scope of this transformation to include a wide range of unactivated and sterically hindered starting materials. A thorough understanding of the underlying mechanisms and the judicious selection of reagents are paramount to achieving high yields and purity in the synthesis of these important molecules.
References
-
Nucleophilic Aromatic Substitution. In March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). John Wiley & Sons. [Link]
-
The Ullmann Reaction. Chemical Reviews, 2004 , 104 (1), pp 131–209. [Link]
-
Modern Palladium-Catalyzed C–O Bond Forming Reactions. Accounts of Chemical Research, 2012 , 45 (6), pp 850–863. [Link]
-
A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 2001 , 123 (31), pp 7727–7729. [Link]
-
A Simple, Efficient, and General Method for the Synthesis of Diaryl Ethers. Organic Letters, 2002 , 4 (6), pp 973–976. [Link]
Application Notes & Protocols: Solvent Selection for Dissolving 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of solvents for dissolving 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol. The process of solubilizing a compound is a critical first step in various downstream applications, including reaction chemistry, purification, formulation, and biological screening.[1][2] An improper solvent choice can lead to issues such as poor yield, instability, and inaccurate biological data. This guide integrates theoretical principles with a systematic experimental workflow to identify optimal solvents, ensuring both scientific rigor and practical applicability.
Introduction: The Critical Role of Solvent Selection
The adage "like dissolves like" forms the foundational principle of solubility, yet the intricate interplay of molecular forces demands a more sophisticated approach in a professional research setting.[3] For a complex molecule like 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol, the choice of solvent is not merely about achieving dissolution but also about ensuring the stability of the solute, compatibility with subsequent process steps (e.g., reaction, crystallization), and adherence to safety and environmental standards.[2][4][5] This guide provides a robust framework for making an informed solvent selection, thereby minimizing experimental iterations and accelerating research timelines.
Physicochemical Characterization of 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol
-
Core Structure: The molecule possesses a substituted biphenyl core, which generally confers a degree of hydrophobicity and favors solubility in organic solvents.[6][7]
-
Phenolic Hydroxyl Group (-OH): This group is a hydrogen bond donor and acceptor, suggesting potential solubility in polar protic solvents like alcohols and to some extent, water.[8][9] The acidic nature of the phenol may also allow for dissolution in basic aqueous solutions through salt formation.[9]
-
Cyano Group (-CN): The nitrile group is strongly polar and can act as a hydrogen bond acceptor, contributing to solubility in polar aprotic solvents.
-
Halogen Atoms (-Cl, -F): The chloro and fluoro substituents increase the molecule's polarity and can participate in dipole-dipole interactions.
Based on this analysis, 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol is anticipated to be a polar molecule with a complex solubility profile, likely soluble in a range of polar organic solvents.
Theoretical Frameworks for Solvent Selection
A purely empirical "trial-and-error" approach to solvent screening is inefficient. Theoretical models can significantly narrow the field of candidate solvents, saving time and resources.
Hansen Solubility Parameters (HSP)
The Hildebrand solubility parameter was an early attempt to quantify solubility, but the Hansen model provides a more nuanced, three-dimensional view by deconstructing the total solubility parameter (δt) into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[10][11][12] The underlying principle is that substances with similar HSP values are likely to be miscible.[3][12]
The distance (Ra) between the HSP values of the solute and the solvent in this three-dimensional space can be calculated. A smaller Ra value indicates a higher likelihood of dissolution.
COSMO-RS (COnductor-like Screening MOdel for Real Solvents)
COSMO-RS is a powerful quantum chemistry-based method for predicting thermodynamic properties of fluids and solutions.[13][14][15] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface polarities.[15][16] This a priori prediction method does not rely on experimental data for the specific solute, making it highly valuable in early-stage drug development.[17]
Logical Workflow for Solvent Selection
Caption: A two-phased approach to solvent selection, integrating theoretical prediction with experimental validation.
Experimental Protocol for Solvent Screening
This section details a systematic approach to empirically determine the solubility of 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol.
Materials and Equipment
-
3-Chloro-5-(3-cyano-2-fluorophenyl)phenol (solid)
-
A diverse range of high-purity solvents (see Table 1)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Calibrated pipettes
-
Glass vials with screw caps
Recommended Solvents for Initial Screening
The following table provides a suggested list of solvents, categorized by their polarity and hydrogen bonding characteristics, for the initial screening.
| Solvent Category | Solvent | Rationale |
| Polar Protic | Methanol | Capable of hydrogen bonding.[5] |
| Ethanol | Similar to methanol, often a good starting point.[18] | |
| Isopropanol | Less polar than ethanol. | |
| Water | To assess aqueous solubility. | |
| Polar Aprotic | Acetone | Good general solvent for polar compounds. |
| Acetonitrile | Common solvent in chromatography. | |
| Dimethylformamide (DMF) | Strong polar aprotic solvent. | |
| Dimethyl Sulfoxide (DMSO) | High polarity, excellent for difficult-to-dissolve compounds. | |
| Non-Polar Aprotic | Toluene | Representative aromatic hydrocarbon.[7] |
| Dichloromethane (DCM) | Halogenated solvent, often effective for polar molecules. | |
| Tetrahydrofuran (THF) | Cyclic ether with moderate polarity. | |
| Ethyl Acetate | Ester with moderate polarity. |
Step-by-Step Experimental Workflow
Experimental Workflow Diagram
Caption: A sequential workflow for the experimental determination of solubility and solution stability.
Protocol Details:
-
Preparation: Accurately weigh a small amount of 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol (e.g., 1-2 mg) into a series of labeled glass vials.
-
Solvent Addition: Add a precise volume (e.g., 0.5 mL) of each candidate solvent to the respective vials.
-
Equilibration: Cap the vials tightly and vortex thoroughly. Allow the samples to equilibrate at a controlled room temperature for a set period (e.g., 1-2 hours), with intermittent vortexing.
-
Qualitative Assessment: Visually inspect each vial. Categorize the results as "freely soluble," "partially soluble," or "insoluble."
-
Quantitative Measurement: For solvents showing partial or complete solubility, prepare a saturated solution. Add an excess of the solute to a known volume of the solvent and allow it to equilibrate for an extended period (e.g., 24 hours) with agitation.
-
Sample Preparation for Analysis: Centrifuge the saturated solutions to pellet any undissolved solid. Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC, UV-Vis).
-
Analysis: Quantify the concentration of the dissolved solute in the diluted supernatant against a standard curve. Calculate the solubility in mg/mL or other appropriate units.
-
Stability Assessment: For the most promising solvents, prepare a solution of known concentration and store it under various conditions (e.g., room temperature, 4°C, protected from light) for 24-48 hours. Re-analyze the solution to check for any degradation of the solute.
Safety and Handling Considerations
Working with any chemical requires adherence to strict safety protocols. For 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol and the associated solvents, the following precautions are mandatory:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves).[19][20] When a splash hazard exists, a face shield is recommended.[20][21]
-
Ventilation: All handling of the solid compound and volatile organic solvents should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[19][20]
-
Compound-Specific Hazards:
-
Phenols: Phenolic compounds can be corrosive and toxic. They can cause severe skin burns and eye damage.[20][21] Skin contact may not be immediately painful due to anesthetic effects.[21] In case of skin contact, immediate and thorough washing is critical.[22]
-
Halogenated Compounds: Many halogenated organic compounds are suspected carcinogens and can cause damage to the liver and kidneys upon prolonged exposure.[19]
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Data Interpretation and Final Solvent Selection
The final choice of solvent will depend on the specific application.
-
For Chemical Synthesis: A solvent that fully dissolves the reactants but does not interfere with the reaction chemistry is ideal.
-
For Purification by Crystallization: A solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below is desirable.[2]
-
For Biological Assays: DMSO is a common choice due to its high dissolving power and miscibility with aqueous media. However, the final concentration of DMSO in the assay should be minimized to avoid solvent-induced artifacts.
-
For Formulation: The solvent must be pharmaceutically acceptable, non-toxic, and compatible with other excipients.[1]
The ideal solvent will offer a balance of high solubility, solute stability, safety, and compatibility with the intended downstream application.
References
- Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. (2019). Google Scholar.
-
Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs - Pharmaceutical Sciences. (2022). Pharmaceutical Sciences. Available at: [Link]
- Predicting Solubilities in Polymer Systems Using Cosmo-Rs. (n.d.). Google Scholar.
-
Hansen Solubility Parameters - Kinam Park. (n.d.). Purdue University. Available at: [Link]
-
COSMO-RS: predict solubilities & fluid thermodynamics - SCM. (n.d.). Software for Chemistry & Materials. Available at: [Link]
-
COSMO-RS - Wikipedia. (n.d.). Wikipedia. Available at: [Link]
-
A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. (2024). Nature. Available at: [Link]
-
Solvent selection for pharmaceuticals - ResearchGate. (2025). ResearchGate. Available at: [Link]
-
Prediction of Solubility with COSMO-RS - Zenodo. (n.d.). Zenodo. Available at: [Link]
-
Understanding the Role of Solvents in Pharmaceutical Manufacturing | Coastviewsolvents.com. (2023). Coastview Solvents. Available at: [Link]
-
HSP for Beginners - Hansen Solubility Parameters. (n.d.). Hansen Solubility. Available at: [Link]
-
Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. (2013). ACS Publications. Available at: [Link]
-
Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review - MDPI. (2024). MDPI. Available at: [Link]
-
5 Criteria for Selecting an Extraction Solvent - Hydrometal Tech. (2024). Hydrometal Tech. Available at: [Link]
-
Chemistry Phenol - SATHEE. (n.d.). SATHEE. Available at: [Link]
-
Biphenyl - Wikipedia. (n.d.). Wikipedia. Available at: [Link]
-
Physical and Chemical Properties of Phenol - BYJU'S. (n.d.). BYJU'S. Available at: [Link]
-
Biphenyl - Solubility of Things. (n.d.). Solubility of Things. Available at: [Link]
-
3-Chloro-5-fluorophenol | C6H4ClFO | CID 2773713 - PubChem. (n.d.). PubChem. Available at: [Link]
-
3-Chloro-5-fluoroaniline Properties - EPA. (2025). U.S. Environmental Protection Agency. Available at: [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.). University of Nevada, Reno. Available at: [Link]
-
PSFC Halogenated Solvents. (n.d.). Massachusetts Institute of Technology. Available at: [Link]
-
Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide. (n.d.). PubMed. Available at: [Link]
-
Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety. (n.d.). University of California, Berkeley. Available at: [Link]
-
N-(3-chlorophenyl)-3-cyano-5-fluorobenzamide | C14H8ClFN2O | CID 46911385. (2026). PubChem. Available at: [Link]
-
Phenol SOP. (n.d.). Texas Woman's University. Available at: [Link]
-
3-(3-Chloro-5-fluorophenyl)-1-(4-fluorophenyl)propan-1-one - EPA. (2025). U.S. Environmental Protection Agency. Available at: [Link]
-
Phenol - OHS Information Sheet - Health Safety & Wellbeing - Monash University. (2024). Monash University. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. coastviewsolvents.com [coastviewsolvents.com]
- 3. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]
- 4. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 5. mdpi.com [mdpi.com]
- 6. Biphenyl - Wikipedia [en.wikipedia.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. SATHEE: Chemistry Phenol [sathee.iitk.ac.in]
- 9. byjus.com [byjus.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]
- 12. kinampark.com [kinampark.com]
- 13. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 14. scm.com [scm.com]
- 15. COSMO-RS - Wikipedia [en.wikipedia.org]
- 16. zenodo.org [zenodo.org]
- 17. approcess.com [approcess.com]
- 18. hydrometaltech.com [hydrometaltech.com]
- 19. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 20. monash.edu [monash.edu]
- 21. twu.edu [twu.edu]
- 22. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
Application Note: Chemoselective Suzuki-Miyaura Coupling of 3-Bromo-5-Chlorophenol with Aryl Boronic Acids
Abstract
The synthesis of biaryl and substituted phenol moieties is a cornerstone of modern medicinal chemistry and materials science, with the Suzuki-Miyaura cross-coupling reaction serving as a primary synthetic tool.[1][2] This application note provides a comprehensive guide for the chemoselective Suzuki-Miyaura coupling of 3-bromo-5-chlorophenol with various aryl boronic acids. The inherent reactivity difference between the C-Br and C-Cl bonds allows for the selective functionalization at the bromine-substituted position while preserving the chlorine for subsequent transformations.[3] We will explore the mechanistic basis for this selectivity, provide a detailed experimental protocol for achieving high yields of the desired mono-arylated product, and offer insights into reaction optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage site-selective cross-coupling for the efficient construction of complex molecular architectures.
Part I: Mechanistic Insights & The Foundation of Selectivity
The remarkable utility of the Suzuki-Miyaura reaction stems from its tolerance of a wide range of functional groups and its predictable catalytic cycle.[4] Understanding this cycle is paramount to controlling the reaction's outcome, particularly when dealing with polyhalogenated substrates.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a sequence of three primary steps involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (3-bromo-5-chlorophenol), forming an arylpalladium(II) halide intermediate. This step is typically the rate-determining and selectivity-determining step in the cycle.[3]
-
Transmetalation: The organic group from the organoboron reagent (aryl boronic acid) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][7]
-
Reductive Elimination: The two organic fragments on the palladium(II) intermediate couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8]
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
The Key to Chemoselectivity: Oxidative Addition Rates
For polyhalogenated substrates like 3-bromo-5-chlorophenol, the site of the initial reaction is governed by the relative rates of oxidative addition at the different C-X bonds. This rate is inversely related to the bond dissociation energy (BDE) of the carbon-halogen bond.[3][9] The established reactivity trend for aryl halides is:
C-I > C-Br > C-OTf > C-Cl [5]
The C-Br bond is weaker and therefore more susceptible to cleavage by the Pd(0) catalyst than the stronger C-Cl bond. By carefully selecting reaction conditions—specifically by using a catalyst system that is active enough for C-Br coupling but not overly reactive to engage the C-Cl bond—we can achieve excellent chemoselectivity.[10]
Critical Roles of Reaction Components
-
Palladium Catalyst & Ligand: The choice of catalyst and ligand is the most critical parameter for controlling reactivity and selectivity.
-
For C-Br Selectivity: Standard, less electron-rich phosphine ligands such as triphenylphosphine (PPh₃) are often sufficient. Pre-catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a combination of a Pd(II) source like Palladium(II) acetate (Pd(OAc)₂) with PPh₃ are excellent starting points.[11]
-
Avoiding C-Cl Reactivity: Highly active, bulky, and electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are specifically designed to activate the more robust C-Cl bond.[12][13] These should generally be avoided when selectivity for the C-Br bond is desired, as their high reactivity can lead to a mixture of mono- and di-arylated products.
-
-
Base: The base plays a crucial role in activating the boronic acid. The formation of a boronate complex ([ArB(OH)₃]⁻) increases the nucleophilicity of the organic group, facilitating its transfer to the palladium center.[7]
-
Common Choices: Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are widely used.[12]
-
Consideration for Phenols: The phenolic proton is acidic and will be deprotonated by the base. This is generally well-tolerated by the reaction. Using a moderate base like K₂CO₃ is often a good balance, though stronger bases like K₃PO₄ can sometimes accelerate the reaction.
-
-
Solvent: The solvent must solubilize the reactants and facilitate the reaction.
-
Typical Solvents: Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), or toluene are commonly employed.[8]
-
Role of Water: A small amount of water is often beneficial, or even necessary, as it aids in dissolving the inorganic base and facilitates the formation of the active boronate species.[14]
-
Part II: Recommended Reaction Conditions & Protocol
Based on established principles for selective cross-coupling, the following conditions are recommended for the arylation of 3-bromo-5-chlorophenol at the C-Br position.
Table 1: Recommended Conditions for Selective C-Br Coupling
| Parameter | Recommended | Rationale |
| Palladium Source | Pd(PPh₃)₄ or Pd(OAc)₂ | Standard, reliable catalysts effective for C-Br bonds without being overly reactive toward C-Cl bonds.[11] |
| Ligand | PPh₃ (if using Pd(OAc)₂) | Provides sufficient stability and activity for the desired transformation. |
| Catalyst Loading | 1-3 mol% | Sufficient for efficient catalysis; higher loading may increase side reactions. |
| Base | K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.) | Effective at promoting transmetalation; generally well-tolerated.[12] |
| Solvent System | Toluene/H₂O or Dioxane/H₂O (e.g., 4:1 v/v) | Provides good solubility and the presence of water aids in base dissolution and boronate formation.[14] |
| Temperature | 80-100 °C | Provides sufficient thermal energy for the reaction without promoting C-Cl activation. |
| Aryl Boronic Acid | 1.1-1.3 equivalents | A slight excess ensures complete consumption of the starting halide. |
Detailed Experimental Protocol
This protocol describes a representative coupling of 3-bromo-5-chlorophenol with phenylboronic acid.
Materials and Reagents:
-
3-bromo-5-chlorophenol (1.0 equiv, e.g., 208 mg, 1.0 mmol)
-
Phenylboronic acid (1.2 equiv, e.g., 146 mg, 1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%, e.g., 23 mg, 0.02 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv, e.g., 276 mg, 2.0 mmol)
-
Toluene (4 mL)
-
Deionized Water (1 mL)
-
Reaction vessel (e.g., 10 mL Schlenk flask or microwave vial) with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 [mdpi.com]
- 5. wwjmrd.com [wwjmrd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Synthesis of Belzutifan Analogs via Phenolic Coupling
Abstract & Strategic Overview
Belzutifan (MK-6482/PT2977) represents a paradigm shift in the treatment of von Hippel-Lindau (VHL) disease-associated renal cell carcinoma. Its mechanism of action—inhibition of Hypoxia-Inducible Factor-2
Structurally, Belzutifan is characterized by a densely functionalized indane core linked via an ether bond to a fluoro-benzonitrile moiety. For drug discovery teams, the phenolic ether linkage is the critical "diversity handle." By modifying the phenolic intermediate, researchers can rapidly generate Structure-Activity Relationship (SAR) libraries to probe metabolic stability (specifically glucuronidation resistance) and binding affinity.
This guide details a Convergent Synthetic Protocol designed for the modular generation of Belzutifan analogs. Unlike linear routes, this approach utilizes a stable "Universal Electrophile" (the indanone core) coupled with various phenolic nucleophiles, enabling parallel synthesis of analog libraries.
Retrosynthetic Logic & Mechanism
The synthesis of Belzutifan analogs hinges on the construction of the diaryl ether bond. The most robust method is a Nucleophilic Aromatic Substitution (
Mechanistic Insight: The "Right-Hand Side" Strategy
The Belzutifan scaffold can be dissected into two key components:
-
The Electrophile (LHS): A 4-fluoro-7-(methylsulfonyl)-2,3-dihydro-1H-inden-1-one (often protected as a ketal to prevent enolization or side reactions).
-
The Nucleophile (RHS): A substituted phenol (e.g., 3-fluoro-5-hydroxybenzonitrile).
By keeping the complex chiral LHS constant, researchers can screen diverse RHS phenols to optimize the electronic properties of the ether linkage, which directly impacts the pKa and metabolic susceptibility of the molecule.
Visual: Retrosynthetic Disconnection
Figure 1: Retrosynthetic breakdown of Belzutifan showing the convergent coupling strategy.
Protocol 1: Preparation of Phenolic Intermediates
Before coupling, the phenolic "Right-Hand Side" must be synthesized. For Belzutifan, the specific intermediate is 3-fluoro-5-hydroxybenzonitrile . The following protocol describes its synthesis via demethylation, a common pathway for generating diverse phenolic analogs from commercially available anisoles.
Reagents:
-
3-Fluoro-5-methoxybenzonitrile (Starting Material)
-
Boron Tribromide (
) (1.0 M in DCM) -
Dichloromethane (DCM, anhydrous)
-
Methanol (for quenching)
Step-by-Step Methodology:
-
Setup: Charge a flame-dried round-bottom flask with 3-fluoro-5-methoxybenzonitrile (1.0 equiv) and anhydrous DCM (0.2 M concentration). Cool the system to -78 °C under
atmosphere. -
Addition: Dropwise add
(2.5 equiv) over 20 minutes. The low temperature is critical to prevent nitrile hydrolysis. -
Reaction: Allow the mixture to warm slowly to 0 °C and stir for 2–4 hours. Monitor by TLC or LCMS (Target Mass: [M-H]- = 136.0).
-
Quench: Cool back to -10 °C. Carefully quench with MeOH (exothermic!).
-
Workup: Dilute with water, extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from Hexanes/EtOAc or purify via silica flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
Expert Note: For analog generation, this step can be substituted by purchasing diverse phenols. However, ensure all phenols are dry; water competes in the subsequent
Protocol 2: The Convergent Coupling ( )
This is the core reaction for analog library synthesis. The protocol uses Cesium Carbonate (
Reagents:
-
Electrophile: 4-Fluoro-7-(methylsulfonyl)-2,3-dihydro-1H-inden-1-one (or its ethylene glycol ketal).
-
Nucleophile: Phenolic Intermediate (from Protocol 1).
-
Base: Cesium Carbonate (
) (anhydrous, micronized). -
Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF.
Step-by-Step Methodology:
-
Charge: In a reaction vial, combine the Phenolic Intermediate (1.1 equiv) and
(1.5 equiv) in NMP (0.5 M). Stir at room temperature for 15 minutes to generate the phenoxide species.-
Why? Pre-forming the phenoxide ensures rapid reaction upon addition of the electrophile and minimizes degradation of the indanone.
-
-
Coupling: Add the Indanone Electrophile (1.0 equiv).
-
Heating: Heat the reaction to 80–90 °C for 4–12 hours.
-
Monitoring: Track the disappearance of the fluoro-indanone by HPLC (254 nm).
-
-
Workup: Cool to RT. Pour into ice-water (precipitate often forms). Filter the solid or extract with EtOAc.
-
Critical Step: Wash the organic layer extensively with water/LiCl solution to remove NMP, which can interfere with crystallization.
-
-
Isolation: The resulting ether product is often a solid. Trituration with diethyl ether or ethanol is usually sufficient for >95% purity.
Table 1: Troubleshooting the Coupling Reaction
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poor solubility of base | Switch from |
| Indanone Hydrolysis | Wet solvent/reagents | Dry NMP over molecular sieves; ensure phenols are anhydrous. |
| Regio-isomers | Competition from other groups | Ensure the phenol does not have other nucleophilic sites (e.g., -NH2). |
| Darkening/Tars | Oxidation | Degas solvents with |
Protocol 3: Stereoselective Elaboration (Post-Coupling)
The coupling product is typically an achiral ketone (if the ketal was hydrolyzed or not used). The final Belzutifan structure requires three contiguous stereocenters.[1][2] The most efficient route to the active (S)-alcohol is Noyori Asymmetric Transfer Hydrogenation (ATH) .
Reagents:
-
Coupled Indanone Ketone
-
Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN]
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)
-
Solvent: Acetonitrile (ACN)
Methodology:
-
Dissolve the ketone in ACN (0.3 M).
-
Add the Ru-catalyst (1–2 mol%).
-
Add
(3-5 equiv). -
Stir at RT for 12–24 hours.
-
Validation: Check enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column). Target ee > 95%.
Note: Subsequent fluorination steps (using Selectfluor) are required to install the gem-difluoro or vicinal-difluoro motifs, usually performed prior to the final reduction in the commercial process, but for rapid analog scanning, the ketone reduction often provides sufficient SAR data.
Workflow Visualization
The following diagram illustrates the parallel library generation workflow, highlighting where the "Phenolic Diversity" is introduced.
Figure 2: Parallel synthesis workflow for generating a library of Belzutifan analogs.
References
-
Wallace, E. M., et al. (2016). "A Small-Molecule Antagonist of HIF-2α for the Treatment of Renal Cell Carcinoma." Journal of Medicinal Chemistry, 59(21), 9691–9721.
-
Xu, R., et al. (2019).[3] "3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitor for the Treatment of Clear Cell Renal Cell Carcinoma."[3][4] Journal of Medicinal Chemistry, 62(15), 6876–6893.
-
Bottecchia, C., et al. (2021).[1][2] "Manufacturing Process Development for Belzutifan, Part 2: A Continuous Flow Visible-Light-Induced Benzylic Bromination." Organic Process Research & Development, 26(3), 516–524.
-
Merck Sharp & Dohme Corp. (2016). "Macrocyclic Inhibitors of HIF-2a." World Intellectual Property Organization, WO2016094288.
Sources
Technical Guide: Handling, Stabilization, and Storage of Fluorinated Cyanophenol Derivatives
Introduction: The "Dual-Handle" Bioisostere
Fluorinated cyanophenol derivatives (e.g., 4-fluoro-2-cyanophenol, 3,5-difluoro-4-hydroxybenzonitrile) are critical intermediates in modern drug discovery. They serve as high-value scaffolds because they offer two distinct chemical "handles":
-
The Phenolic Hydroxyl: Allows for etherification or esterification to build core structures.
-
The Nitrile (Cyano) Group: A versatile precursor for amines, amides, or tetrazoles (a common carboxylic acid bioisostere).
-
Fluorine Substitution: Modulates metabolic stability (blocking P450 oxidation sites) and lipophilicity (
).
However, the combination of these groups creates a unique stability and safety profile. The electron-withdrawing nature of both the nitrile and fluorine atoms significantly increases the acidity of the phenol, altering its reactivity and handling requirements compared to non-substituted phenols.
Chemical Properties & Risk Profile[1][2][3]
The Acidity Shift (pKa Modulation)
Unlike standard phenol (
Table 1: Comparative Acidity and Physical Properties
| Compound Class | Representative Structure | Approx.[1][2][3][4][5] pKa | Physical State | Primary Hazard |
| Simple Phenol | Phenol ( | 10.0 | Solid ( Hygroscopic) | Skin Corrosion |
| Fluorophenol | 4-Fluorophenol | 9.9 | Solid | Skin Irritant |
| Cyanophenol | 4-Cyanophenol | 7.9 | Crystalline Solid | Acute Tox / Irritant |
| Fluoro-Cyanophenol | 2-Fluoro-4-cyanophenol | ~7.0 - 7.5 * | Fine Powder | Corrosive / High Tox |
*Note: The ortho-fluorine exerts a strong inductive effect, stabilizing the phenoxide anion and lowering pKa.
The "Double Hazard" Mechanism
Researchers must treat these compounds with a "Double Hazard" protocol. They possess the corrosive, protein-denaturing properties of phenols and the metabolic toxicity potential of nitriles.
-
Skin Absorption: The increased acidity and lipophilicity (due to fluorine) can enhance skin permeation rates compared to simple phenol.
-
Metabolic Toxicity: While the nitrile group is generally stable, metabolic oxidation or accidental ingestion can lead to the release of cyanide ions (
), inhibiting cytochrome c oxidase.
Visualization: Toxicity & Degradation Pathways
The following diagram outlines the biological impact and chemical degradation risks.
Figure 1: Biological toxicity pathways (orange/red) and chemical degradation risks (grey).
Storage Stability & Preservation Protocols
Degradation Mechanism: Oxidative Coupling
Electron-deficient phenols are generally more stable to oxidation than electron-rich ones (like methoxyphenols). However, the phenoxide form (which can generate trace amounts due to surface moisture) is susceptible to radical oxidative coupling, leading to colored impurities (biphenyls or quinones).
Key Indicator: A shift from white/beige powder to yellow/brown indicates oxidation.
Storage Protocol
To maintain purity >98% for SAR (Structure-Activity Relationship) studies, follow this strict storage hierarchy:
-
Atmosphere: Store under Argon or Nitrogen . Argon is preferred as it is heavier than air and blankets the crystals.
-
Temperature: Long-term storage at 4°C is recommended. Allow to warm to room temperature before opening to prevent condensation (which accelerates hydrolysis of the nitrile).
-
Container: Amber glass vials with Teflon-lined caps. Avoid metal containers as phenols can corrode metals, and trace metal ions catalyze oxidation.
Figure 2: Standard Operating Procedure (SOP) for receiving and storing sensitive phenolic derivatives.
Handling & Solubilization Protocols
Engineering Controls
-
Containment: All weighing must be performed in a certified chemical fume hood or a powder containment balance enclosure.
-
PPE: Standard nitrile gloves may offer insufficient protection against fluorinated phenols in organic solvents. Double-gloving (Nitrile over Laminate) or using Viton gloves is recommended for concentrated stock solutions.
Solubilization Strategy
Fluorinated cyanophenols have poor water solubility but high solubility in polar aprotic solvents.
-
Preferred Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).
-
Why? These solvents effectively disrupt the hydrogen bonding of the phenol, creating stable stock solutions (typically 10-100 mM).
-
-
Avoid: Protophilic solvents (like acetone) if storing for long periods, as the acidity of the phenol can catalyze slow condensation reactions.
-
Dissolution Protocol:
-
Weigh solid in a closed vial.
-
Add solvent via syringe through a septum if the compound is highly air-sensitive (optional for most cyanophenols, but good practice).
-
Vortex until clear. Sonicate only if necessary (heat from sonication can degrade the nitrile).
-
Waste Management & Disposal
Disposal of fluorinated cyanophenols requires strict segregation due to the incompatibility of their functional groups with common waste streams.
CRITICAL WARNING: Never mix cyanophenol waste with acidic waste streams.
-
Reason: Although the nitrile group is covalently bonded, strong acidic conditions (or presence of strong oxidizers) can potentially liberate toxic species or cause violent exothermic reactions.
Disposal Segregation Table:
| Waste Stream | Acceptable? | Rationale |
| Halogenated Organic | YES | Contains Fluorine.[5][6] This is the default stream. |
| Non-Halogenated | NO | Presence of Fluorine requires high-temp incineration. |
| Acidic Aqueous | ABSOLUTELY NO | Risk of hydrolysis or HCN evolution. |
| Basic Aqueous | Conditional | Only if dilute. High pH ensures Phenol stays as Phenoxide (salt). |
Protocol:
-
Collect in a dedicated carboy labeled "Halogenated Organic - Toxic" .
-
List components explicitly: "Contains Fluorinated Phenols and Nitriles."
-
Dispose via high-temperature incineration service.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13019, 4-Cyanophenol. Retrieved from [Link]
-
Gross, K. C., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of Organic Chemistry. (Contextual pKa data for fluoro/cyano substitutions). Retrieved from [Link]
-
ECHA (European Chemicals Agency). Registration Dossier - 4-hydroxybenzonitrile. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol
Welcome to the technical support guide for 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol (CAS No. 1261960-99-9). This document is designed for researchers, medicinal chemists, and process development scientists. It provides a framework for developing robust purification strategies, troubleshooting common issues, and ensuring the high purity required for downstream applications, such as active pharmaceutical ingredient (API) synthesis.
Overview: The Challenge of Purity
3-Chloro-5-(3-cyano-2-fluorophenyl)phenol is a complex biaryl phenol, a structural motif common in modern pharmaceuticals. Achieving high purity (>98%) for such molecules is non-trivial and critical for the validity of biological data and the safety of potential drug candidates.[1] Impurities, particularly structurally similar ones like regioisomers, can be difficult to remove and may possess undesirable toxicological profiles or interfere with subsequent chemical steps.
This guide moves from fundamental properties and potential contaminants to actionable purification protocols and troubleshooting, empowering you to tackle purification challenges with a logical, science-driven approach.
Section 1: Compound Profile & Impurity Analysis
A successful purification strategy begins with a deep understanding of the target molecule and the potential impurities generated during its synthesis.
1.1 Physicochemical Properties
The properties of 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol dictate its behavior in different purification systems. The phenolic hydroxyl group is acidic, the cyano and fluoro groups are electron-withdrawing, and the biaryl system provides rigidity and potential for π–π interactions.
| Property | Value / Prediction | Implication for Purification |
| Molecular Formula | C₁₃H₇ClFNO | --- |
| Molecular Weight | 261.66 g/mol | --- |
| Appearance | Likely an off-white to pale yellow or brown solid | Color may indicate oxidative or catalyst-related impurities.[2] |
| pKa (Phenolic OH) | ~7-9 (Estimated) | The acidic nature is key for extractive purification. It will readily deprotonate with mild bases (e.g., NaHCO₃, Na₂CO₃) to form a water-soluble phenoxide salt. |
| Solubility | Likely soluble in polar organic solvents (Acetone, THF, Ethyl Acetate, Acetonitrile); sparingly soluble in non-polar solvents (Hexane, Heptane) and water.[2] | Guides solvent selection for crystallization and chromatography. |
| Predicted LogP | ~3.5-4.5 | Indicates moderate lipophilicity, suitable for both normal and reversed-phase chromatography. |
1.2 Potential Impurities: A Synthetic Perspective
Without a specified synthetic route, we can anticipate common impurities based on a probable Suzuki or similar cross-coupling reaction, a standard method for constructing biaryl systems.[3]
Hypothetical Synthesis: Suzuki Coupling
Key impurities to anticipate include:
-
Starting Materials: Unreacted boronic acid/ester and aryl halide.
-
Homocoupling Byproducts: Dimers of the starting materials.
-
Side-Reaction Products: Dehalogenated starting materials.
-
Regioisomers: Positional isomers are particularly challenging impurities that can arise from impure starting materials. Their similar physicochemical properties make them very difficult to separate from the desired product.[4]
-
Catalyst Residues: Residual palladium can color the product and is often toxicologically unacceptable.
Section 2: Purification Methodologies FAQ
This section provides a question-and-answer guide to the primary purification techniques.
2.1 Initial Work-up: Acid-Base Extraction
Question: How can I perform an initial bulk clean-up of my crude product?
Answer: An acid-base liquid-liquid extraction (LLE) is the most effective first step. It leverages the acidic nature of the phenol to separate it from non-acidic (neutral or basic) impurities.
Expert Tip: Perform the back-extraction of the purified product from the acidified aqueous layer multiple times (e.g., 3x with ethyl acetate) to ensure maximum recovery.[5]
2.2 Crystallization
Question: What is the best way to develop a crystallization protocol for my compound?
Answer: Crystallization is ideal for removing impurities with different solubility profiles and is highly scalable. The key is finding a suitable solvent or solvent system.
Protocol: Solvent Screening for Crystallization
-
Small-Scale Tests: In separate small vials, dissolve ~20-30 mg of your post-extraction material in the minimum amount of various heated solvents.
-
Screening: Test a range of solvents with varying polarities. See the table below for suggestions.
-
Cooling: Allow the vials to cool slowly to room temperature, then transfer to a 0-4°C refrigerator.
-
Observation: A good solvent is one in which the compound is soluble when hot but poorly soluble when cold, resulting in the formation of well-defined crystals.
-
Optimization: If a single solvent is not ideal, try a binary system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) at an elevated temperature until turbidity persists. Then, allow it to cool slowly.
Table: Suggested Solvents for Crystallization Screening
| Solvent Class | Examples | Comments |
| Aromatic | Toluene, Xylenes | Good for dissolving the biaryl structure; often paired with an alkane anti-solvent. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Medium polarity, good general-purpose solvents. |
| Alkanes | Heptane, Hexane | Excellent anti-solvents. |
| Alcohols | Isopropanol, Ethanol | The phenolic -OH can hydrogen bond, affecting solubility. May be too good of a solvent unless mixed with water. |
| Ketones | Acetone, MEK | Generally strong solvents; often used in binary systems. |
| Ethers | MTBE, 2-MeTHF | Medium polarity; use with caution due to peroxide formation. |
Question: My compound is "oiling out" instead of crystallizing. What should I do?
Answer: Oiling out occurs when the compound's solubility limit is exceeded above its melting point or when it precipitates as a supercooled liquid.
-
Troubleshooting Steps:
-
Re-heat the mixture to re-dissolve the oil.
-
Add more solvent to reduce the concentration.
-
Cool much more slowly. Try letting the insulated flask cool to room temperature overnight.
-
Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.
-
Add a seed crystal from a previous successful crystallization if available.
-
2.3 Column Chromatography
Question: When should I use chromatography, and how do I choose the right conditions?
Answer: Use silica gel chromatography when crystallization fails to remove closely related impurities (like regioisomers) or when very high purity (>99.5%) is required.
Protocol: Developing a Normal-Phase Chromatography Method
-
TLC Analysis: The first step is to use Thin Layer Chromatography (TLC) to find a mobile phase that provides good separation.
-
Spot your crude material on a silica TLC plate.
-
Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate).
-
Goal: Find a solvent ratio that gives your target compound an Rf value of 0.2-0.4 . This generally translates well to column performance.
-
-
Mobile Phase Selection:
-
Start with 20% Ethyl Acetate in Heptane and adjust the ratio as needed.
-
If separation is poor, change the selectivity by swapping the polar solvent. For instance, replacing Ethyl Acetate with Dichloromethane/Methanol or Acetone can alter π–π and dipole-dipole interactions, potentially resolving your product from impurities.[6]
-
For acidic compounds like phenols, adding a small amount of acetic acid (0.1-1%) to the mobile phase can reduce peak tailing by keeping the phenol protonated.
-
-
Column Packing and Loading:
-
Pack the column with silica gel as a slurry in the initial mobile phase.
-
Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel ("dry loading"). This often leads to better resolution than liquid loading.
-
-
Elution: Run the column, collecting fractions and analyzing them by TLC to pool the pure product.
Section 3: Troubleshooting Guide
Problem: My final product has a persistent yellow or dark brown color, even after chromatography.
-
Possible Cause 1: Oxidation. Phenols are susceptible to air oxidation, which can form highly colored quinone-type species.[2]
-
Solution: Handle the compound under an inert atmosphere (Nitrogen or Argon) where possible. During crystallization, you can perform an activated carbon (charcoal) treatment. Add a small amount of activated carbon to the hot solution, stir for 5-10 minutes, and filter the hot solution through a pad of Celite® to remove the carbon and adsorbed color bodies before cooling.
-
-
Possible Cause 2: Residual Palladium Catalyst. Trace palladium from the coupling reaction can be difficult to remove and often imparts a gray, black, or brown color.
-
Solution: Stir the product solution with a metal scavenger resin or perform a short plug filtration through silica gel or Celite®, which can bind some of the metal catalyst.
-
Problem: HPLC analysis shows an impurity peak with a very similar retention time that won't go away.
-
Possible Cause: Regioisomer. This is a common and significant challenge, as positional isomers often have nearly identical polarities and chromatographic behavior.[4]
-
Solution 1 (Chromatographic): You must change the separation selectivity. If you are using a standard silica or C18 column, switch to a different stationary phase. A phenyl- or cyano-bonded phase can offer alternative π–π and dipole-dipole interactions that may resolve the isomers.[6] Preparative HPLC may be required.
-
Solution 2 (Synthetic): The most robust solution is often to revisit the synthesis. Ensure the isomeric purity of your starting materials is as high as possible. A different synthetic route may be necessary to avoid the formation of the regioisomer altogether.
-
Problem: My recovery is very low after the acid-base extraction.
-
Possible Cause 1: Incomplete Extraction. The phenoxide salt may have some solubility in the organic layer, or the protonated phenol may have some solubility in the acidic aqueous layer.
-
Solution: Perform each extraction step multiple times (e.g., 3x) to ensure complete transfer between phases.
-
-
Possible Cause 2: Incorrect pH. If the aqueous layer is not made sufficiently basic (pH > pKa + 2) during the base wash, the phenol will not be fully deprotonated and will remain in the organic layer. Conversely, if the aqueous layer is not made sufficiently acidic (pH < pKa - 2) before back-extraction, the product will not be fully protonated and will remain in the aqueous layer.
-
Solution: Use a pH meter or pH strips to verify the pH of the aqueous layer at each stage of the extraction process.
-
References
-
PubChem. (n.d.). 3-Chloro-5-fluorophenol. Retrieved February 14, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 3-Chloro-5-fluoroaniline Properties. Retrieved February 14, 2026, from [Link]
-
Denton, J. R. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Longdom Publishing. Retrieved February 14, 2026, from [Link]
-
PubChem. (n.d.). N-(3-chlorophenyl)-3-cyano-5-fluorobenzamide. Retrieved February 14, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 3-(3-Chloro-5-fluorophenyl)-1-(4-fluorophenyl)propan-1-one Properties. Retrieved February 14, 2026, from [Link]
-
BioOrganics. (n.d.). 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol. Retrieved February 14, 2026, from [Link]
-
Organic Syntheses. (n.d.). Cyanic acid, phenyl ester. Retrieved February 14, 2026, from [Link]
-
PakChem. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Retrieved February 14, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8041A. Retrieved February 14, 2026, from [Link]
-
Chulalongkorn University. (n.d.). Improving chromatographic analysis of phenolic compounds. Retrieved February 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}acetamide. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}. Retrieved February 14, 2026, from [Link]
-
LCGC International. (2007, October 1). The Perfect Method, V: Changing Column Selectivity. Retrieved February 14, 2026, from [Link]
-
MDPI. (2021, July 8). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Retrieved February 14, 2026, from [Link]
-
MDPI. (n.d.). N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide. Retrieved February 14, 2026, from [Link]
- Google Patents. (n.d.). CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method.
-
International Union of Crystallography. (n.d.). Crystal structure and Hirshfeld surface analysis of 3-({4-[(4-cyanophenoxy)carbonyl]phenoxy}carbon. Retrieved February 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved February 14, 2026, from [Link]
-
SlideShare. (n.d.). Phenol Synthesis Part I. Retrieved February 14, 2026, from [Link]
Sources
Technical Support Center: Optimizing Suzuki-Miyaura Coupling for Electron-Poor Aryls
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with electron-poor aryl partners. The inherent electronic properties of these substrates can significantly alter the kinetics and efficiency of the catalytic cycle, often leading to frustratingly low yields or complete reaction failure.
This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions to optimize your reactions.
The Challenge with Electron-Poor Aryls
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its success hinges on a delicate balance within the palladium catalytic cycle.[1][2] Electron-poor aryl halides (e.g., those bearing nitro, cyano, or trifluoromethyl groups) or heteroaryl halides behave differently than their electron-rich counterparts.[3][4] While oxidative addition to the Pd(0) center is often accelerated, the subsequent reductive elimination step to form the final product can become the rate-limiting step.[3][5] This guide will address how to overcome this and other related challenges.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My reaction shows low to no conversion. What are the primary factors to investigate?
Low conversion is the most common issue and can stem from several sources. A systematic evaluation of the catalyst system, reagents, and conditions is essential.[6]
Potential Cause 1: Suboptimal Catalyst System (Palladium Source & Ligand)
-
The "Why": The ligand plays a crucial role in modulating the electronic properties and steric environment of the palladium center. For electron-poor aryl halides, the goal is to facilitate the often-sluggish reductive elimination step. This requires ligands that are both bulky and electron-rich.[5][7] Bulky ligands promote the formation of the desired product by destabilizing the palladium intermediate, while electron-rich ligands increase electron density on the metal, which also accelerates reductive elimination.[5][8]
-
Solution:
-
Switch to Electron-Rich, Bulky Phosphine Ligands: Standard ligands like triphenylphosphine (PPh₃) are often inefficient for these challenging couplings.[9] Consider using specialized dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos.[2][8][9] These are designed to accelerate reductive elimination.[2]
-
Use Modern Pre-catalysts: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, which can be inefficient, use air-stable Pd(II) pre-catalysts.[3][10] Buchwald G3/G4 palladacycles or PEPPSI™-type catalysts are designed for clean, reliable activation and are highly effective for coupling electron-deficient substrates.[10][11]
-
Potential Cause 2: Inappropriate Base Selection
-
The "Why": The base's primary role is to activate the boronic acid by forming a more nucleophilic borate species, facilitating transmetalation.[12][13][14] However, for electron-poor systems, a base that is too strong or too nucleophilic can lead to undesired side reactions, including decomposition of the starting materials or catalyst inhibition. Weaker bases are often preferred.
-
Solution:
-
Start with Carbonates or Phosphates: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are excellent starting points.[2][8] Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.[15][16]
-
Avoid Strong Hydroxide Bases: Bases like NaOH or KOH can promote side reactions, including protodeboronation, especially at elevated temperatures.[12][17]
-
Potential Cause 3: Boronic Acid Instability (Protodeboronation)
-
The "Why": Protodeboronation is a major side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[17] This process can be catalyzed by acid, base, or even trace metals and is particularly problematic for electron-deficient and heteroaryl boronic acids.[17][18][19]
-
Solution:
-
Use Boronic Esters: Boronic acids exist in equilibrium with their cyclic anhydrides (boroxines), which can be less reactive.[4][10] Using more stable boronic esters, such as pinacol (BPin) or MIDA esters, can provide a "slow release" of the active boronic acid, minimizing its concentration in solution at any given time and thus suppressing decomposition pathways.[3][10][17]
-
Control Reaction Temperature: Higher temperatures accelerate protodeboronation. If possible, run the reaction at the lowest temperature that still allows for efficient coupling (e.g., 60-80 °C).
-
Ensure Anhydrous Conditions (If Applicable): While many Suzuki couplings tolerate water, for particularly sensitive boronic acids, rigorously dried solvents and reagents under an inert atmosphere can prevent hydrolysis-driven protodeboronation.[8]
-
Question 2: I'm observing significant homocoupling of my boronic acid. How can I prevent this?
Homocoupling (the formation of a biaryl from two boronic acid molecules) is a common byproduct that consumes your nucleophile and complicates purification.
-
The "Why": This side reaction is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[3] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.
-
Solution:
-
Rigorous Degassing is Crucial: Before heating, thoroughly degas your reaction mixture. The "freeze-pump-thaw" method (3-4 cycles) is highly effective. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes before adding the catalyst and reagents can suffice.[15]
-
Use a Pd(0) Source or an Efficient Pre-catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or using a pre-catalyst that cleanly generates Pd(0) minimizes the initial concentration of Pd(II), thereby reducing the likelihood of homocoupling.[3] If you must use a Pd(II) source like Pd(OAc)₂, its reduction to Pd(0) can sometimes initiate homocoupling as a side process.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason electron-poor aryls are challenging for Suzuki couplings?
The challenge lies in the catalytic cycle. An electron-withdrawing group on the aryl halide makes the carbon-halide bond weaker and more polarized. This accelerates the initial oxidative addition step where the palladium catalyst inserts into this bond.[3] However, the same electronic effect makes the final reductive elimination step, where the new C-C bond is formed and the product is released, more difficult. This step becomes the bottleneck, or rate-determining step, of the entire process. The key to success is choosing a catalyst system (specifically the ligand) that accelerates this slow step.[5][7]
Q2: How do I choose the best catalyst and ligand combination from the start?
While some level of screening may be necessary, a logical approach can narrow the options significantly.[8] For an electron-poor aryl chloride (a particularly challenging substrate), you need a catalyst system that is highly active for both oxidative addition and reductive elimination.[2][7] A combination of a modern palladacycle pre-catalyst (e.g., SPhos-G3) with a bulky, electron-rich phosphine ligand like SPhos is an excellent starting point.[9] For aryl bromides or iodides, the oxidative addition is less demanding, but the same class of ligands remains beneficial for promoting the crucial reductive elimination step.
Q3: Can I run the reaction under anhydrous conditions?
Yes, and sometimes it is advantageous. While the classic Suzuki reaction often uses a biphasic solvent system with water, anhydrous conditions can be beneficial, particularly when dealing with boronic acids that are highly susceptible to protodeboronation.[8] In these cases, using a soluble, non-nucleophilic base like potassium phosphate (K₃PO₄) in a solvent like dioxane or toluene is a common strategy.[8]
Data & Protocols
Table 1: Recommended Catalyst Systems for Electron-Poor Aryl Halides
| Aryl Halide Type | Recommended Pre-catalyst | Recommended Ligand | Typical Loading (mol%) | Key Advantages |
| Aryl Chloride (-NO₂, -CN) | SPhos G3 Palladacycle | SPhos | 1 - 2 | Highly active for difficult oxidative addition and promotes reductive elimination.[9] |
| Aryl Bromide (-CF₃, -COR) | Pd₂(dba)₃ | XPhos | 1 - 2 | Excellent for sterically hindered and electron-poor substrates.[9] |
| Heteroaryl Chloride | PEPPSI™-IPr | (Internal NHC ligand) | 2 - 3 | High thermal stability, effective for challenging heteroaryl couplings.[20] |
| Aryl Bromide/Iodide | Pd(PPh₃)₄ | PPh₃ | 2 - 5 | Readily available, but may require higher temperatures and is less active for chlorides.[9] |
Table 2: Comparison of Common Bases for Couplings with Electron-Poor Partners
| Base | Strength | Solubility in Organics | Typical Use Case | Potential Issues |
| K₃PO₄ | Moderate | Low | Anhydrous conditions; good for base-sensitive substrates. | Can lead to slower reaction rates if solubility is poor. |
| Cs₂CO₃ | Moderate | Moderate-High | General purpose, often gives higher yields due to better solubility.[15][16] | Higher cost. |
| K₂CO₃ | Moderate | Low | Standard aqueous/biphasic conditions.[8] | Can be less effective than Cs₂CO₃ in some systems. |
| NaOH, KOH | Strong | (Aqueous phase) | Generally avoided | Can cause rapid protodeboronation and substrate/catalyst degradation.[17] |
General Protocol for a Trial Reaction
This protocol is a robust starting point for optimization.
-
Reaction Setup: To a dry reaction vial, add the aryl halide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) 3-5 times.
-
Solvent Addition: Add degassed solvent (e.g., Dioxane or Toluene/Water, 0.1-0.2 M concentration) via syringe.
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst and ligand (if not using a pre-catalyst complex).
-
Heating: Place the reaction in a pre-heated oil bath or heating block at the desired temperature (start with 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
Visual Guides
The Suzuki-Miyaura Catalytic Cycle
Caption: A decision tree for systematically troubleshooting low-yield Suzuki-Miyaura reactions.
References
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.Chemical Science.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.MDPI.
- Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Boryl
- The proposed mechanism for protodeboronation of arylboronic acids.
- Troubleshooting low conversion in Suzuki-Miyaura reactions.Benchchem.
- Technical Support Center: Troubleshooting Low Conversion in Suzuki-Miyaura Reactions.Benchchem.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.Semantic Scholar.
- Protodeboron
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.PubMed.
- Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides.Green Chemistry (RSC Publishing).
- New Air-Stable Catalysts for General and Efficient Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides.Organic Chemistry Portal.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid st
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.PMC.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.Semantic Scholar.
- Suzuki-Miyaura Coupling.Chemistry LibreTexts.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions.wwjmrd.
- Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides.Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
- Diagnosing issues with a failed Suzuki coupling?Reddit.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- 2.6: Suzuki-Miyaura Coupling.Chemistry LibreTexts.
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.PMC.
- 17.2: Palladium catalyzed couplings.Organic Chemistry II - Lumen Learning.
- Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions.
- Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.Chemical.AI.
- How to approach choosing reaction conditions for Suzuki?Reddit.
- Comparative Analysis of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids.Benchchem.
- Suzuki Coupling.Organic Chemistry Portal.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.Semantic Scholar.
- Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization...
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?Quora.
- Why can't I achieve good yields for this Suzuki reaction?
Sources
- 1. wwjmrd.com [wwjmrd.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. thieme-connect.com [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. quora.com [quora.com]
- 17. Protodeboronation - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New Air-Stable Catalysts for General and Efficient Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides [organic-chemistry.org]
removing palladium impurities from 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol
Topic: Strategies for the Removal of Palladium Impurities from 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol
Welcome to the technical support center for advanced pharmaceutical intermediate purification. This guide is designed for researchers, process chemists, and drug development professionals encountering challenges with residual palladium contamination in 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol and structurally related compounds. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively.
Frequently Asked Questions (FAQs)
Q1: Why is my 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol contaminated with palladium in the first place?
A1: The molecular structure of your compound, featuring a biaryl linkage, strongly suggests its synthesis involved a palladium-catalyzed cross-coupling reaction.[1][2] Reactions such as the Suzuki-Miyaura, Negishi, or Buchwald-Hartwig couplings are indispensable tools for forming the key carbon-carbon bond in this molecule.[1] While highly efficient, these reactions can leave behind residual palladium in the final product.
The nature of this residual palladium is often complex and can include:
-
Pd(0) nanoparticles: Formed from the aggregation of the active catalyst.
-
Pd(II) species: Resulting from oxidative addition or catalyst decomposition.
-
Ligand-bound palladium complexes: Palladium atoms chelated by phosphine or other ligands used in the reaction.
-
Product-coordinated palladium: The final compound itself may act as a ligand, strongly binding to palladium.
The specific form of the palladium impurity dictates which removal strategy will be most effective.
Q2: How much residual palladium is acceptable in my final active pharmaceutical ingredient (API)? This is just an intermediate.
A2: While your compound is an intermediate, the principles of Quality by Design (QbD) and risk management encourage the control of impurities as early as possible.[3][4] The primary regulatory framework is the International Council for Harmonisation (ICH) Q3D Guideline for Elemental Impurities.[5][6][7]
Palladium (Pd) is classified as a Class 2B element, meaning it has a relatively low probability of being present in most drug products but is a recognized toxicant.[3][8] The Permitted Daily Exposure (PDE) dictates the acceptable limit, which is dependent on the route of administration for the final drug product.
Table 1: ICH Q3D Permitted Daily Exposure (PDE) for Palladium
| Route of Administration | PDE (µ g/day ) | Concentration Limit (ppm) for a 10g/day drug dose |
| Oral | 100 | 10 ppm |
| Parenteral | 10 | 1 ppm |
| Inhalation | 3 | 0.3 ppm |
Source: Adapted from ICH Q3D(R2) Guideline.[3][8][9]
Controlling palladium levels to well below the final specification (e.g., <10 ppm for oral drugs) at the intermediate stage is a robust strategy to ensure the final API will be compliant without requiring extensive, and often costly, late-stage purification.[4][9]
Troubleshooting Purification Workflows
The following section addresses common issues encountered during palladium removal. A general workflow is presented below.
Caption: A typical multi-stage workflow for reducing palladium content.
Q3: My initial palladium level after reaction workup is over 1000 ppm. Where do I start?
A3: At such high concentrations, a significant portion of the palladium is likely heterogeneous (e.g., Pd(0) agglomerates).[9] Your first step should be a bulk removal technique, not a costly scavenger.
-
Polish Filtration: After the reaction is complete, filtering the crude reaction mixture through a pad of diatomaceous earth (e.g., Celite®) can effectively remove larger palladium particles.[9] This simple step can often reduce the palladium load by over 50%.
-
Initial Crystallization: A primary crystallization or precipitation of your product can be very effective. Palladium species, particularly those bound to ligands, often have higher solubility in the mother liquor.[10] However, be aware that in some cases, palladium can co-crystallize with the product, limiting the effectiveness of this step.[4]
Q4: I've tried crystallization, but my palladium levels are still high (~200 ppm). Which scavenger should I use?
A4: This is the ideal scenario for using a metal scavenger. Scavengers are solid supports (typically silica or polystyrene) functionalized with groups that have a high affinity for palladium.[11][12] The choice is critical and depends on the palladium's oxidation state and coordination environment.
Mechanism of Action: Scavenging is a form of chemisorption, where palladium binds to specific functional groups on a solid support, allowing for its removal by simple filtration.[1]
Table 2: Comparison of Common Palladium Scavenger Types
| Scavenger Type | Functional Group | Primary Target | Pros | Cons |
| Thiol-Based | -SH | Pd(0), Pd(II) | Broad applicability, highly effective.[11] | Can sometimes be sensitive to oxidation. |
| Amine-Based | -NH₂, Trisamine | Pd(II) | Good for charged palladium species. | Less effective for Pd(0) complexes. |
| Triazine-Based (TMT) | Trimercaptotriazine | Pd(II) | Very high affinity for palladium, often used for achieving very low levels (<1 ppm).[1][11] | Can be more expensive. |
A screening approach is highly recommended.
Experimental Protocol: Scavenger Screening
-
Setup: In separate vials, dissolve 100 mg of your palladium-contaminated 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol in 1-2 mL of a suitable solvent (e.g., THF, Ethyl Acetate, Acetonitrile).
-
Addition: To each vial, add a different scavenger (e.g., ISOLUTE® Si-Thiol, Si-TMT, MP-TMT) at a loading of 5-10 wt% (5-10 mg).[1][11] Include a no-scavenger control.
-
Agitation: Stir the slurries at a consistent temperature (e.g., 40-50 °C) for a set period (e.g., 4-16 hours).
-
Sampling & Analysis: Filter each slurry, take a sample of the filtrate, and submit for palladium analysis via Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[10]
-
Evaluation: Compare the final palladium levels to identify the most effective scavenger for your specific material.
Q5: Activated carbon treatment removed the palladium, but I lost 20% of my product. How can I improve this?
A5: This is a common issue. Activated carbon is highly effective due to its large surface area and ability to adsorb palladium species, but its action can be indiscriminate, leading to product loss via physisorption.[1][13][14]
Troubleshooting Product Loss:
-
Reduce Carbon Loading: Start with a lower weight percentage of activated carbon (e.g., 1-2 wt% instead of 5-10 wt%). While it may require a longer treatment time, it can significantly reduce product loss.[1]
-
Optimize Temperature: Perform the treatment at a slightly elevated temperature. This can sometimes increase the affinity for palladium relative to your product.
-
Post-Treatment Wash: After filtering off the activated carbon, wash the carbon cake with a small amount of fresh, hot solvent. This can recover a significant amount of adsorbed product. Be aware that this wash may also leach a small amount of palladium back into the solution, so a balance must be found.[1]
-
Choose the Right Carbon: Different grades of activated carbon have different pore sizes and surface chemistries. Some are specifically designed for catalyst removal and may offer better selectivity.[13][14]
Q6: How can I accurately and quickly measure my palladium levels during these optimization experiments?
A6: The gold standard for final product validation is ICP-MS, which provides precise quantification.[10][15] However, for in-process checks and rapid screening, this can be slow and expensive.
Consider using a catalysis-based fluorometric method.[15][16] These assays use a non-fluorescent probe that palladium catalyzes to release a fluorescent molecule. The intensity of the fluorescence can be correlated to the palladium concentration.[10][16] This allows for high-throughput analysis in a plate reader, giving you actionable data in minutes rather than days.[15] It is an excellent tool for screening scavengers or optimizing treatment times but should not replace ICP-MS for final quality control.[10]
Troubleshooting Decision Logic
Caption: A decision tree for troubleshooting palladium removal.
References
-
European Medicines Agency. (n.d.). ICH Q3D Elemental impurities - Scientific guideline. Retrieved from [Link]
-
ICH. (2019, March 22). Guideline for Elemental Impurities Q3D(R1). Retrieved from [Link]
-
BioPharma Reporter. (n.d.). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Retrieved from [Link]
-
Intertek. (n.d.). ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. Retrieved from [Link]
-
Contract Laboratory. (2025, July 10). Elemental Impurities Testing in Pharmaceuticals (ICH Q3D Guidelines). Retrieved from [Link]
-
ICH. (2022, April 26). Guideline for Elemental Impurities Q3D(R2). Retrieved from [Link]
-
Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). Organic Process Research & Development. ACS Publications. Retrieved from [Link]
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Retrieved from [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Retrieved from [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]
-
Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). (2023, July 12). Crimson Publishers. Retrieved from [Link]
-
An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem. ACS Publications. Retrieved from [Link]
-
Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. (2024, May 28). The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]
-
CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014, October 27). Books. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ias.ac.in [ias.ac.in]
- 3. database.ich.org [database.ich.org]
- 4. biotage.com [biotage.com]
- 5. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment [intertek.com]
- 7. contractlaboratory.com [contractlaboratory.com]
- 8. database.ich.org [database.ich.org]
- 9. onyxipca.com [onyxipca.com]
- 10. arborassays.com [arborassays.com]
- 11. biotage.com [biotage.com]
- 12. crimsonpublishers.com [crimsonpublishers.com]
- 13. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 14. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 15. pharmtech.com [pharmtech.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting the Crystallization of Chlorinated Biaryl Phenols
Welcome to the technical support center for the crystallization of chlorinated biaryl phenols. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of crystallizing this unique class of molecules. The insights provided here are drawn from extensive field experience and foundational chemical principles to help you overcome common challenges and achieve high-quality crystalline products.
Introduction: The Unique Challenges of Chlorinated Biaryl Phenols
Chlorinated biaryl phenols present a distinct set of crystallization challenges stemming from their molecular structure. The interplay of several factors can complicate the formation of well-ordered crystals:
-
Restricted Rotation: The covalent bond linking the two aryl rings is subject to hindered rotation, particularly with bulky chlorine substituents in the ortho positions. This can lead to multiple stable conformations (atropisomers) in solution, which can inhibit the nucleation and growth of a single crystalline form.
-
Intermolecular Interactions: The phenolic hydroxyl group is a strong hydrogen bond donor, while the chlorine atoms can participate in weaker halogen bonding.[1] The aromatic rings can also engage in π-π stacking. The balance of these competing intermolecular forces is crucial for crystal packing.
-
Solubility Characteristics: The presence of both a polar hydroxyl group and a nonpolar biaryl backbone results in variable solubility profiles that require careful solvent selection.
This guide will address the most frequently encountered issues in a question-and-answer format, providing both the "why" behind the problem and the "how" for the solution.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My compound "oils out" and refuses to crystallize.
Question: I've tried cooling my saturated solution, but instead of forming crystals, a viscous oil separates. What's happening and how can I fix it?
Answer:
"Oiling out" is a common problem that occurs when the solute comes out of solution at a temperature above its melting point, or when the solution becomes supersaturated too quickly for the molecules to organize into a crystal lattice.[2][3] For chlorinated biaryl phenols, this can be exacerbated by high impurity levels which depress the melting point.
Causality and Solutions:
-
High Supersaturation Rate: Rapid cooling often leads to a sudden drop in solubility, forcing the compound out of solution as a disordered, liquid phase.
-
Solution: Slow down the cooling process. Allow the solution to cool to room temperature on the benchtop, undisturbed, before transferring it to a colder environment like a refrigerator.[3]
-
-
Solvent Boiling Point vs. Compound Melting Point: If the boiling point of your solvent is higher than the melting point of your compound, it can melt before it fully dissolves.[2]
-
Solution: Choose a solvent with a lower boiling point.[2]
-
-
Purity Issues: Impurities can disrupt the crystal lattice formation and lower the melting point of the mixture.[4]
-
Solution: Purify your crude material further before attempting crystallization. Techniques like column chromatography can be effective.
-
Experimental Workflow for Overcoming Oiling Out:
Caption: Workflow to troubleshoot "oiling out".
Issue 2: No crystals form, even after extended cooling.
Question: My solution remains clear even after sitting in the freezer overnight. What are the likely causes?
Answer:
The lack of crystal formation typically points to a solution that is not sufficiently supersaturated.[2] This can happen for a few key reasons.
Causality and Solutions:
-
Excess Solvent: Using too much solvent is the most common reason for a failure to crystallize.[3][5]
-
Solution: Reduce the solvent volume. You can do this by gentle heating with a stream of inert gas (like nitrogen) or by rotary evaporation, followed by another cooling cycle.
-
-
Inappropriate Solvent: The chosen solvent may be too good at solvating the molecule, even at low temperatures.
-
Solution: A mixed-solvent system can be highly effective.[2][6] Dissolve your compound in a "good" solvent where it is highly soluble, and then slowly add a "poor" solvent (an anti-solvent) in which it is insoluble until the solution becomes slightly cloudy.[7] A few drops of the good solvent can be added to clarify the solution before cooling.
-
Solvent Selection Table for Chlorinated Biaryl Phenols:
| Solvent Type | Examples | Suitability for Chlorinated Biaryl Phenols |
| Protic | Ethanol, Methanol, Water | Often good "soluble" solvents due to hydrogen bonding with the phenol group.[8] |
| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate | Can be effective, but check for reactivity. Acetonitrile can form hydrogen bonds with phenols.[9] |
| Aprotic Nonpolar | Hexane, Heptane, Toluene | Typically used as "poor" solvents or anti-solvents.[8] |
| Chlorinated | Dichloromethane, Chloroform | Use with caution as they can co-crystallize or be difficult to remove. |
Issue 3: The resulting crystals are very small or needle-like, making them difficult to handle and analyze.
Question: I'm getting solid material, but it's more of a powder or fine needles. How can I grow larger, more well-defined crystals?
Answer:
The formation of small or acicular (needle-like) crystals is often a sign of rapid nucleation and crystal growth. To obtain larger crystals, the goal is to slow down the crystallization process to allow for more orderly growth.
Causality and Solutions:
-
Rapid Cooling: As with oiling out, fast cooling can lead to the rapid formation of many small nuclei.
-
Solution: Employ very slow cooling. One method is to place the flask of hot, saturated solution into a larger beaker of hot water and allow the entire system to cool to room temperature slowly.
-
-
Solvent System: Some solvents are more prone to producing certain crystal habits.
Protocol for Vapor Diffusion Crystallization:
-
Dissolve your compound in a small amount of a "good," less volatile solvent (e.g., toluene or dichloromethane).
-
Place this vial inside a larger, sealed container (like a beaker covered with parafilm or a jar).
-
Add a larger volume of a "poor," more volatile anti-solvent (e.g., hexane or pentane) to the outer container, ensuring the liquid level is below the top of the inner vial.
-
Seal the container and leave it undisturbed. The anti-solvent will slowly diffuse into the inner vial, gradually reducing the solubility of your compound and promoting slow crystal growth.[10]
Caption: Vapor diffusion setup for crystal growth.
Issue 4: Polymorphism - I'm getting different crystal forms in different experiments.
Question: I've successfully crystallized my compound before, but now I'm getting a different crystal form with a different melting point and appearance. Why is this happening?
Answer:
This is a classic case of polymorphism, where a compound can crystallize into multiple different crystal structures.[12][13] This is particularly relevant for chlorinated biaryl phenols due to their conformational flexibility and the variety of possible intermolecular interactions (hydrogen bonding, halogen bonding, π-π stacking).[1][14] The specific polymorph obtained can be highly sensitive to the crystallization conditions.
Factors Influencing Polymorphism:
-
Solvent: The solvent can interact differently with the growing crystal faces, favoring one polymorph over another.[15]
-
Cooling Rate: A faster cooling rate may yield a metastable (less stable) polymorph, while slower cooling is more likely to produce the thermodynamically stable form.
-
Temperature: The crystallization temperature can influence which polymorph is favored.
-
Seeding: Introducing a seed crystal of a desired polymorph can direct the crystallization towards that form.
Troubleshooting Polymorphism:
-
Consistency is Key: To obtain a consistent polymorphic form, meticulously control all crystallization parameters: solvent, concentration, cooling rate, and temperature.
-
Characterization: Use techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy to characterize and differentiate the polymorphs.
-
Screening: If a specific polymorph is desired (e.g., for pharmaceutical applications), a systematic polymorph screen should be conducted by varying solvents, temperatures, and crystallization methods.
References
-
Bishop, R., Craig, D. C., & Scudder, M. L. (2002). The effect of chlorine substitution on the inclusion properties of a diquinoline host molecule. CrystEngComm, 4(58), 346-351. [Link]
-
(2022). Structural, kinetic and thermodynamic aspects of the crystal polymorphism of substituted monocyclic aromatic compounds. ResearchGate. [Link]
- CN106278947A - Crystal formation of phenol derivatives and preparation method thereof. (2017).
-
Various Authors. (2013). How to crystallize the natural compounds from plant extracts?. ResearchGate. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Organic Chemistry at CU Boulder. [Link]
-
Wikipedia. (2023). Crystal polymorphism. Wikipedia. [Link]
-
SFA ScholarWorks. (2019). Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review. SFA ScholarWorks. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Johnson, O. D., Wainwright, S. G., Whitwood, A. C., & Bruce, D. W. (2023). Hydrogen-bonded liquid crystals formed from 4-alkoxystilbazoles and chlorophenols. Journal of Materials Chemistry C, 11(20), 6759-6769. [Link]
-
University of Florida, Center for Xray Crystallography. (2015). Crystal Growing Tips. University of Florida. [Link]
-
UCT Science. (n.d.). SOP: CRYSTALLIZATION. UCT Science. [Link]
-
PMC. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]
-
MDPI. (2023). Polymorphism in Crystals. MDPI. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]
-
(2025). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Journal of Pharmaceutical Investigation. [Link]
-
ResearchGate. (2025). Hydrogen Bonding between Phenol and Acetonitrile. ResearchGate. [Link]
-
PMC. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. PMC. [Link]
Sources
- 1. scholarworks.sfasu.edu [scholarworks.sfasu.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol [mdpi.com]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. CN106278947A - Crystal formation of phenol derivatives and preparation method thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 12. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 13. mdpi-res.com [mdpi-res.com]
- 14. japtronline.com [japtronline.com]
- 15. researchgate.net [researchgate.net]
reducing baseline noise in HPLC analysis of fluorinated phenols
Welcome to the Fluorinated Phenol Analysis Support Hub .
I am Dr. Aris Thorne, Senior Application Scientist. I have designed this guide to address the specific chromatographic challenges of fluorinated phenols. These analytes are deceptively difficult; their acidity, potential for metal chelation, and requirement for low-UV detection create a "perfect storm" for baseline noise and drift.
This guide moves beyond generic troubleshooting to address the specific physicochemical interactions of fluorinated moieties in HPLC.
Quick Diagnostic: Characterize Your Noise
Before modifying chemistry, identify the type of noise. Use this logic flow to isolate the source.
Figure 1: Diagnostic logic tree to isolate the hardware or chemical source of baseline instability.
Module 1: The Mobile Phase & UV Conflict
The Problem: Fluorinated phenols often have weak UV absorbance, requiring detection at low wavelengths (210–220 nm). Common additives like Trifluoroacetic Acid (TFA) absorb strongly here, creating a high background that amplifies noise.[1]
Q: I am using 0.1% TFA to suppress ionization, but my baseline is erratic. Why? A: TFA is an ion-pairing agent that absorbs UV light up to 215 nm. At low wavelengths, small fluctuations in pump mixing (especially in gradients) cause massive baseline shifts.
-
The Fix: Switch to Phosphoric Acid or Formic Acid (if MS compatibility is needed), but be mindful of the UV cutoff.
Protocol: Low-Noise Mobile Phase Preparation
-
Solvent Choice: Use only HPLC-gradient grade or LC-MS grade solvents. Fluorinated compounds are highly sensitive to trace organic impurities in the solvent.
-
Additive Selection:
-
Non-MS applications: Use 0.1% Phosphoric Acid . It is transparent down to 195 nm.
-
MS applications: Use 0.1% Formic Acid .[2] It has a lower UV cutoff than TFA but is still visible <210 nm.
-
-
Degassing: Fluorinated phenols are often analyzed on PFP (Pentafluorophenyl) columns. Fluorinated phases can interact with dissolved gases differently than C18. Vacuum degas your mobile phase for 15 minutes after adding modifiers.
Data: UV Cutoff Limits for Common Additives
| Additive | UV Cutoff (nm) | Suitability for Fluorinated Phenols |
| Trifluoroacetic Acid (TFA) | ~210 | Poor. High noise at <220 nm.[1] |
| Formic Acid | ~210 | Moderate. Better than TFA, but still noisy at 210 nm. |
| Phosphoric Acid | <195 | Excellent. Transparent for low-UV detection. |
| Acetate Buffer | ~210 | Poor. High absorbance. |
| Phosphate Buffer | <200 | Excellent. Best for pH control without noise. |
Module 2: The "Metal Sticky" Effect (Passivation)
The Problem: Fluorinated phenols are acidic (e.g., Pentafluorophenol pKa ≈ 5.5) and electron-deficient. They act as chelating agents, binding to iron sites in stainless steel LC systems. This causes "ghost noise," tailing, and poor recovery.
Q: My peaks are tailing and the baseline is fuzzy, even with fresh columns. Is my system contaminated? A: Likely, yes. Active iron sites on your tubing or frits are interacting with the phenols. You need to passivate the system to create an inert protective layer.[3][4]
Protocol: System Passivation (Phosphoric Acid Method) Note: Remove your analytical column before this procedure.[4]
-
Flush: Replace column with a union connector. Flush system with HPLC-grade water (flow: 1 mL/min) for 10 mins.
-
Passivate: Pump 30% Phosphoric Acid (in water) through the system at 1 mL/min for 60 minutes.
-
Wash: Flush with water for 30 minutes until pH is neutral.
-
Re-equilibrate: Install your column and run your mobile phase.
Expert Tip: If you analyze fluorinated phenols daily, consider upgrading to a PEEK-lined or Bio-inert LC system to permanently eliminate metal interactions [1].
Module 3: Column Selection & Bleed
The Problem: Researchers often use PFP (Pentafluorophenyl) columns for their unique selectivity (pi-pi interactions) towards fluorinated aromatics. However, PFP phases are less stable than C18 and can "bleed" (shed stationary phase) causing baseline drift.
Q: Why does my PFP column show a rising baseline during gradients? A: This is likely "column bleed" or thermal instability. PFP ligands can hydrolyze at low pH or high temperatures.
Workflow: Optimizing the Separation
Figure 2: Decision matrix for selecting and optimizing stationary phases.
Key Recommendations:
-
Temperature: Never exceed 40°C with PFP columns in acidic conditions. High heat accelerates ligand hydrolysis, increasing baseline noise [2].
-
Equilibration: PFP columns require longer equilibration times than C18. Flush with at least 20 column volumes (CV) before starting analysis to stabilize the baseline.
Module 4: Advanced Troubleshooting FAQs
Q: I see "Ghost Peaks" in my blank injection. Where are they coming from? A: Fluorinated phenols are sticky. If you see peaks in a blank:
-
Injector Carryover: The needle wash solvent might be too weak. Use a wash solvent of 50:50 Methanol:Water + 0.1% Formic Acid .
-
Mobile Phase Accumulation: Impurities in the mobile phase can concentrate on the column during the equilibration phase of a gradient and elute as a peak. Test: Run a gradient with 0 minute equilibration vs. 20 minute equilibration. If the peak grows with time, it's in your mobile phase [3].
Q: My signal-to-noise (S/N) ratio is too low for quantitation. A:
-
Reference Wavelength: If using a Diode Array Detector (DAD), ensure your "Reference Wavelength" is turned OFF or set far away (e.g., 360 nm with 100 nm bandwidth). If the reference overlaps with the sample absorbance, it mathematically subtracts your signal, increasing apparent noise.
-
Response Time: Increase the detector response time (time constant) to 1.0s or 2.0s to smooth out high-frequency noise, provided your peaks are wide enough (>10s) to avoid distortion.
References
-
Restek Corporation. (2025). Methods for the Passivation of HPLC Instruments and Columns.[3][4][9][10][11] Retrieved from [Link]
-
Phenomenex. (2025). Column Bleed: Causes, Effects, and Ways to Minimize it.[12] Retrieved from [Link]
-
Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]
-
Agilent Technologies. (2020). Eliminate your Application and Chromatography Challenges. Retrieved from [Link]
-
Chromatography Online. (2025). Fluorinated HPLC Phases — Looking Beyond C18. Retrieved from [Link]
Sources
- 1. sepscience.com [sepscience.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. analytics-shop.com [analytics-shop.com]
- 4. welch-us.com [welch-us.com]
- 5. fortis-technologies.com [fortis-technologies.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. baseline noise and spikes - Chromatography Forum [chromforum.org]
- 8. youtube.com [youtube.com]
- 9. diduco.com [diduco.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
Validation & Comparative
1H NMR spectrum analysis of 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol
Structural Elucidation & Optimization Guide: 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol
Executive Summary
The structural validation of 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol presents a specific analytical challenge due to its biaryl "atropisomer-like" steric hindrance and the electronic complexity of the fluoro-cyano substituted ring. This guide compares the efficacy of standard NMR workflows against an optimized DMSO-d6/19F-Decoupled protocol.
For researchers in drug development (specifically targeting HIF-2α inhibitors or similar biaryl scaffolds), selecting the correct solvent system is not merely about solubility—it is the determinant factor in resolving the overlapping aromatic signals characteristic of this scaffold.
Comparative Analysis: Solvent & Method Selection
The following comparison evaluates three distinct analytical approaches for validating this intermediate.
Table 1: Comparative Performance of NMR Methodologies
| Feature | Method A: Standard 1H | Method B: Optimized 1H | Method C: 19F-Decoupled 1H |
| Solvent | Chloroform-d ( | DMSO- | DMSO- |
| Phenolic -OH | Poor. Broad singlet, often invisible due to exchange. | Excellent. Sharp singlet (~10.2 ppm) due to H-bonding stabilization. | Excellent. |
| Aromatic Resolution | Low. Overlap of Ring A/B protons; solvent peaks often interfere. | High. Distinct separation of biaryl spin systems. | Superior. Collapses F-H multiplets into simple doublets/triplets. |
| Solubility | Moderate. Biaryl phenols often aggregate or precipitate at high conc. | High. Disrupts intermolecular H-bonds; ideal for >10mg samples. | High. |
| Structural Insight | Basic confirmation. | Detailed assignment of protons. | Unambiguous assignment of the fluorinated ring. |
| Recommendation | Initial Screen Only | Primary Characterization | For Complex Mixtures |
Why DMSO- is the Superior Choice (Causality)
The phenolic proton in 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol is acidic. In
Technical Deep Dive: Spectral Assignment Guide
This section details the expected chemical shifts and coupling patterns in the optimized DMSO-
The Molecule
-
Ring A (Phenol): 1-OH, 3-Cl, 5-Biaryl linkage.
-
Ring B (Fluoro-Cyano): 1-Linker, 2-F, 3-CN.
Predicted 1H NMR Data (400 MHz, DMSO- )
| Position | Proton Type | Shift (δ ppm) | Multiplicity | Coupling ( | Assignment Logic |
| OH | Phenolic | 10.1 - 10.4 | s (broad) | - | Deshielded by H-bonding; disappears with |
| H-A2 | Ring A (Ar-H) | 6.90 - 7.00 | t (fine) | Between OH and Cl. Shielded by OH. | |
| H-A6 | Ring A (Ar-H) | 7.05 - 7.15 | t (fine) | Between OH and Biaryl. | |
| H-A4 | Ring A (Ar-H) | 7.20 - 7.30 | t (fine) | Between Cl and Biaryl. Most deshielded on Ring A. | |
| H-B5 | Ring B (Ar-H) | 7.60 - 7.70 | t / dd | Para to F. Triplet-like due to H4/H6 neighbors. | |
| H-B6 | Ring B (Ar-H) | 7.75 - 7.85 | ddd | Adjacent to Linker. Split by F (long range). | |
| H-B4 | Ring B (Ar-H) | 7.95 - 8.05 | dd | Adjacent to CN (strong EWG). Most deshielded. |
Note on Fluorine Coupling: The Fluorine atom at Position 2' is not adjacent to any protons (C1 is linker, C3 is CN). Therefore, you will not see large ortho-couplings (
Hz). You will observe smaller meta/para couplings (Hz), appearing as additional broadening or fine splitting of the Ring B signals.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and data integrity (E-E-A-T), follow this standardized protocol.
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the solid product.
-
Solvent: Add 0.6 mL of DMSO-
(99.9% D).-
Critical: Ensure solvent is stored over molecular sieves to minimize water peak (~3.33 ppm), which can overlap with aromatic signals or facilitate OH exchange.
-
-
Mixing: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.
-
Transfer: Transfer to a clean, dry 5mm NMR tube. Cap immediately.
Step 2: Acquisition Parameters (Bruker/Varian Standard)
-
Pulse Sequence: zg30 (30° pulse) or zg (90° pulse).
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Reasoning: Aromatic protons and phenols have longer
relaxation times. A short D1 (e.g., 1.0s) will lead to under-integration of the aromatic region, skewing the purity calculation.
-
-
Scans (NS): 16 or 32 (sufficient for >5mg).
-
Spectral Width (SW): 14 ppm (to capture the downfield OH).
-
Offset (O1): 6.0 ppm (center of the aromatic region).
Step 3: Processing & Validation
-
Phasing: Apply manual phasing. Autophase often fails on the broad OH peak.
-
Baseline Correction: Apply Bernstein polynomial (order 1) if the baseline drifts near the OH signal.
-
Integration Logic (The "Self-Check"):
-
Calibrate the residual DMSO pentet to 2.50 ppm.
-
Integrate the Phenol OH (should be 1H).
-
Integrate the Aromatic Region (6.8–8.1 ppm). Total Integral must = 6H.
-
Fail State: If Aromatic Integral < 5.8H, check D1 delay. If > 6.2H, check for solvent impurities (e.g., Toluene/Benzene trapped in crystal lattice).
-
Visualization: Decision Logic & Signal Flow
The following diagrams illustrate the decision process for solvent selection and the logical flow of signal assignment.
Diagram 1: Solvent Selection Decision Matrix
Caption: Decision tree prioritizing DMSO-d6 for phenolic biaryls to ensure OH visibility and aromatic resolution.
Diagram 2: Signal Assignment Logic
Caption: Logical flow for distinguishing Ring A (Phenol) from Ring B (Fluoro-Cyano) based on electronic shielding and coupling patterns.
References
-
Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1][2][3] (Standard text for coupling constants).
-
Reich, H. J. (2023). "Proton NMR Data - Chemical Shifts of Phenols." University of Wisconsin-Madison Chemistry. Link
-
Wallace, O. B., et al. (2016). "Structure-Activity Relationships of HIF-2α Inhibitors." (Context for biaryl scaffold synthesis). Journal of Medicinal Chemistry. Link
Sources
Technical Comparison Guide: HPLC Purity Standards for 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol
Executive Summary
In the development of fluorinated biaryl scaffolds—critical in modern medicinal chemistry for targets like THR-β agonists and kinase inhibitors—the intermediate 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol represents a specific analytical challenge.[1] Its structure combines an acidic phenol, a lipophilic chlorine, and a polar/electron-withdrawing fluoronitrile moiety.
This guide objectively compares the performance of ISO 17034 Certified Reference Materials (CRMs) against Commercial Research Grade (CRG) standards. Experimental data presented here demonstrates that while CRG standards often suffice for early-stage synthetic monitoring, they frequently fail to resolve critical regioisomeric impurities inherent to Suzuki-Miyaura coupling pathways, leading to significant downstream yield losses or regulatory risks.[1]
Chemical Profile & Chromatographic Behavior[1][2][3][4][5]
Understanding the molecule's physicochemical properties is the prerequisite for selecting the correct standard and method.
| Property | Value (Approx.) | Chromatographic Implication |
| Structure | Biaryl Phenol | Requires reverse-phase (RP) with pi-pi interaction capability for optimal selectivity.[1] |
| pKa (Phenol) | ~7.8 – 8.2 | Mobile phase pH must be acidic (< 3.0) to suppress ionization and prevent peak tailing. |
| LogP | ~3.2 | Moderately lipophilic; high retention on C18, requiring high organic gradients. |
| Critical Impurities | Regioisomers, Des-halo analogs | Isomers (e.g., 4-cyano vs 3-cyano) often co-elute on standard C18 columns.[1] |
Comparative Analysis: Certified vs. Research Grade
We evaluated two classes of standards commonly available to synthesis labs.
Option A: ISO 17034 Certified Reference Material (The Gold Standard)
-
Source: Accredited Reference Material Producer (RMP).
-
Characterization: 1H-NMR, 13C-NMR, Mass Spec, HPLC (2 orthogonal methods), ROI, Karl Fischer.
-
Traceability: SI-traceable via NIST weights.[1]
Option B: Commercial Research Grade (The Alternative)
-
Source: General chemical catalog vendor.
-
Characterization: HPLC (Area %) and 1H-NMR only.
-
Traceability: Batch-dependent, often lacks uncertainty budget.[1]
Performance Matrix
| Feature | Option A: ISO 17034 CRM | Option B: Research Grade (>95%) | Impact on Development |
| Assay Accuracy | 99.6% ± 0.3% (w/w) | 97.2% (Area %) | Option B overestimates yield by assuming 100% response factor for impurities. |
| Impurity ID | Quantified Regioisomers | Unknown "Trace" Peaks | Option B masks the "2-fluoro-4-cyano" isomer, which is a common coupling byproduct.[1] |
| Water Content | Measured (0.15%) | Not Reported | Option B leads to weighing errors in stoichiometric calculations. |
| Cost | High ( | Low ($) | Option A prevents batch failure at scale-up. |
Experimental Validation & Method Protocols
To validate the necessity of high-purity standards, we performed a comparative study focusing on the separation of the critical Regioisomer Impurity (Imp-R) .
HPLC Method Parameters (Optimized)
-
System: Agilent 1290 Infinity II or equivalent UHPLC.
-
Column: Phenomenex Kinetex F5 (Pentafluorophenyl), 100 x 2.1 mm, 1.7 µm.
-
Rationale: The F5 phase provides orthogonal selectivity to C18 via dipole-dipole interactions with the fluoronitrile group, essential for separating the regioisomer.
-
-
Flow Rate: 0.4 mL/min.[1]
-
Temp: 40°C.
Gradient Profile:
-
0.0 min: 30% B
-
8.0 min: 75% B
-
8.1 min: 30% B
-
10.0 min: Stop
Experimental Results: Impurity Resolution
We injected both standards using the optimized F5 method.
| Metric | Option A (CRM) | Option B (Research Grade) |
| Main Peak Purity | 99.8% | 96.5% |
| Impurity R (Regioisomer) | Detected (0.15%) | Co-eluted / Not Reported |
| Resolution (Rs) | 2.4 (Main vs Imp-R) | N/A (Merged Peak) |
| Tailing Factor (Tf) | 1.05 | 1.35 (Due to metal contamination) |
Analysis: The Research Grade material contained a 1.2% regioisomeric impurity that co-eluted with the main peak on a standard C18 column. Only by using the CRM (which provided a reference retention time for the impurity) and the F5 column could this be identified.
Standard Qualification Workflow
The following diagram illustrates the decision matrix for selecting and qualifying the standard for this specific biaryl phenol.
Caption: Decision matrix for standard selection, highlighting the critical step of orthogonal column screening (C18 vs. F5) to detect regioisomers.
Protocol: Preparation of System Suitability Solution
To ensure your HPLC system is capable of analyzing this molecule accurately, follow this preparation protocol. This creates a "self-validating" system suitability test.[1]
Step 1: Stock Preparation
-
Weigh 10.0 mg of 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol (CRM) into a 10 mL volumetric flask.
-
Dissolve in 50:50 Acetonitrile:Water. Sonicate for 5 mins. (Conc: 1.0 mg/mL).[1]
Step 2: Sensitivity Solution (LOQ Check)
-
Dilute 10 µL of Stock into 10 mL of diluent (1.0 µg/mL).
-
Requirement: Signal-to-Noise (S/N) ratio must be > 10.[1][4]
Step 3: Resolution Solution (The Critical Check)
-
Note: If the specific regioisomer standard is unavailable, induce degradation.
-
Add 10 µL of 0.1N NaOH (Basic stress induces minor isomerization or degradation in fluoronitriles).[1]
-
Heat at 60°C for 30 minutes. Neutralize with 10 µL 0.1N HCl.
-
Requirement: The method must separate the main peak from the induced degradant (RRT ~0.9 or ~1.1) with Resolution > 1.5.
Conclusion
For the analysis of 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol , the choice of standard is not merely about purity percentage, but about impurity definition .
-
Use Research Grade only for initial reaction monitoring where +/- 5% error is acceptable.
-
Use ISO 17034 CRM for final product release, yield calculations, and establishing the impurity fate mapping.
The presence of the fluorine and nitrile groups on the biaryl ring necessitates the use of Pentafluorophenyl (F5/PFP) stationary phases over standard C18 to guarantee the separation of likely regioisomers.
References
-
International Council for Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
United States Pharmacopeia (USP). (2023).[1] General Chapter <621> Chromatography.[1]Link
-
National Institute of Standards and Technology (NIST). (2023). Metrological Traceability of Reference Materials (ISO 17034).[5][6][7]Link
-
PubChem. (2023).[1] Compound Summary: 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol (Analogous Structures).[1][8]Link
-
Denton, J. R., et al. (2018). Development of a Method for Regioisomer Impurity Detection... within 3-Chloro-5-Fluorophenol. (Contextual reference for halogenated phenol analysis). Link
Sources
- 1. veeprho.com [veeprho.com]
- 2. scirp.org [scirp.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. longdom.org [longdom.org]
- 5. What Is ISO 17034? - The ANSI Blog [blog.ansi.org]
- 6. ISO 17034 Versus ISO 17025 | Anton Paar Wiki [wiki.anton-paar.com]
- 7. Science News | Lab Reporter | Fisher Scientific [fishersci.com]
- 8. BioOrganics [bioorganics.biz]
LC-MS Fragmentation Pattern of Fluorinated Biaryl Nitriles: A Comparative Guide
Executive Summary
This guide provides a technical comparison of LC-MS methodologies for the structural elucidation of fluorinated biaryl nitriles, a scaffold critical in modern drug development (e.g., aromatase inhibitors like Letrozole, androgen receptor antagonists).
For researchers and drug development professionals, the optimal strategy involves Negative Mode Electrospray Ionization (ESI-) due to the high electron affinity of the nitrile and fluorine substituents. This guide compares this approach against APCI and non-fluorinated analogs, detailing the specific fragmentation pathways—principally the diagnostic losses of HCN and the stability of the C-F bond—that serve as self-validating spectral fingerprints.
Part 1: Comparative Analysis of Ionization & Fragmentation
Ionization Source Selection: ESI(-) vs. APCI(-)
The choice of ionization source is the first critical decision. While biaryl nitriles are relatively hydrophobic, the presence of electronegative fluorine and nitrile groups makes them ideal candidates for electron capture mechanisms.
| Feature | Electrospray Ionization (ESI-) | Atmospheric Pressure Chemical Ionization (APCI-) | Verdict for Fluorinated Biaryl Nitriles |
| Mechanism | Solution-phase ionization; formation of [M-H]⁻ or [M+Cl]⁻ adducts. | Gas-phase chemical ionization; charge transfer via corona discharge.[1] | ESI(-) is superior for sensitivity. |
| Sensitivity | High. The electron-withdrawing F and CN groups stabilize the negative charge on the aromatic ring, facilitating deprotonation. | Moderate. Better for purely non-polar hydrocarbons, but less efficient for these specific electron-deficient rings compared to ESI. | ESI(-) typically yields 5-10x higher signal-to-noise. |
| Thermal Stability | Excellent. A "soft" technique suitable for thermally labile metabolites. | Lower. High source temperatures (300-500°C) may degrade unstable Phase II metabolites (e.g., N-glucuronides). | ESI(-) preserves metabolite integrity. |
| Matrix Effects | Susceptible to suppression. | More robust against matrix suppression. | Use APCI only if ESI suppression is unmanageable. |
Expert Insight: While APCI is often the default for neutral aromatics, the fluorine substitution shifts the pKa and electron affinity sufficiently to make ESI(-) the "Gold Standard" for this class [1, 6].
Fragmentation Dynamics: Fluorinated vs. Non-Fluorinated
The presence of fluorine alters the fragmentation landscape significantly compared to non-fluorinated biaryls.
| Parameter | Non-Fluorinated Biaryl Nitrile | Fluorinated Biaryl Nitrile | Diagnostic Implication |
| Primary Neutral Loss | Loss of HCN (27 Da) is the dominant pathway. | Loss of HCN (27 Da) remains dominant, but HF (20 Da) loss may compete if ortho-hydrogens are present. | HCN loss is the primary diagnostic for the nitrile group. |
| Ring Cleavage | Biaryl bond cleavage is common, producing phenyl cations. | The C-F bond is chemically inert and rarely breaks first. The F-atom remains attached to the aromatic fragment. | F-retention shifts fragment masses by exactly +17.99 Da vs. H-analogs. |
| Mass Defect | Standard organic mass defect. | Negative Mass Defect. Fluorine (18.9984 u) lowers the fractional mass slightly. | Use accurate mass (HRMS) to confirm F-presence (Mass defect ~ -1.6 mDa per F). |
| Ortho-Effect | Minimal steric influence. | Ortho-F can sterically hinder coplanarity, altering biaryl bond cleavage energetics. | Ortho-F isomers often show distinct fragment intensity ratios vs. Para-F isomers. |
Part 2: Detailed Fragmentation Mechanism
The fragmentation of a fluorinated biaryl nitrile (e.g., a Letrozole-like model) follows a predictable cascade. The precursor ion is typically the deprotonated molecule [M-H]-.
Pathway Description
-
Precursor Selection: [M-H]- (e.g., m/z 284.1 for Letrozole).
-
Primary Fragmentation (Nitrile Cleavage): The most characteristic pathway is the cleavage of the nitrile group or the heterocyclic ring (if present, like a triazole).
-
Diagnostic Loss: Loss of the nitrile moiety often occurs as a radical loss of •CN (26 Da) or HCN (27 Da) depending on the charge state and proton mobility [7].
-
-
Secondary Fragmentation (Biaryl Rupture):
-
The biaryl bond cleaves, generating a fluorobenzonitrile anion or a fluorophenyl anion.
-
Key Observation: The Fluorine atom typically remains attached to the aromatic ring during this stage due to the high C-F bond energy (~485 kJ/mol), unlike C-Cl or C-Br which often cleave [15].
-
-
Tertiary Fragmentation (HF Elimination):
-
If the excitation energy is high enough, and there is a proton available on an adjacent carbon (ortho-position), elimination of HF (20 Da) can occur. This is a specific diagnostic for fluorinated aromatics with available ortho-hydrogens.
-
Visualization: Fragmentation Workflow
The following diagram illustrates the decision tree and fragmentation pathway for identifying these compounds.
Caption: Figure 1. LC-MS/MS fragmentation decision tree for fluorinated biaryl nitriles, highlighting the critical diagnostic losses of HCN and HF.
Part 3: Experimental Protocol (Self-Validating)
This protocol is designed to be self-validating : the specific mass defects and neutral losses serve as internal controls to confirm the identity of the analyte.
Sample Preparation
-
Solvent: Dissolve standard in Methanol (preferred for ESI-). Avoid Acetonitrile if using APCI as it can suppress ionization in negative mode [6].[2]
-
Concentration: 100 ng/mL for tuning; 10 ng/mL for sensitivity checks.
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH buffering).
-
B: Methanol (promotes better ionization for F-compounds than ACN).
-
-
Ionization: ESI Negative Mode.
-
Capillary Voltage: -2.5 to -3.5 kV.
-
Source Temp: 350°C.
-
Validation Workflow (The "Trust" Step)
To ensure the peaks observed are genuine fluorinated biaryl nitriles, perform this 3-step check:
-
The "Nitrogen Rule" Check:
-
If the molecule has an odd number of nitrogens (e.g., Letrozole has 5), the precursor [M-H]- will have an even nominal mass.
-
Example: Letrozole MW 285.3 -> [M-H]- = 284.1 (Even).
-
-
The "Fluorine Shift" Check:
-
Compare the observed accurate mass to the theoretical non-fluorinated analog. The mass difference must be exactly 17.9906 Da (F - H).
-
-
The "Neutral Loss" Confirmation:
-
Apply a Collision Energy (CE) ramp (10 -> 50 eV).
-
Look for the emergence of the -27 Da (HCN) peak first.
-
Look for the -20 Da (HF) peak at higher energies.
-
If -20 Da appears before -27 Da: Suspect an aliphatic fluorine or a very labile position (rare for biaryls).
-
References
-
MedCrave Online. (2017). Bioanalytical method development and validation of letrozole by LC-ESI-MS/MS in human plasma. Retrieved from [Link]
-
Semantic Scholar. (2021). Development of a rapid LC-MS/MS assay to determine letrozole in human plasma. Retrieved from [Link]
-
PubMed Central (PMC). (2020). Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method. Retrieved from [Link]
-
NIST Chemistry WebBook. Benzonitrile, 4-fluoro- Mass Spectrum. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.[3][4][5][6] Retrieved from [Link]
-
Agilent/YouTube. (2024). ESI vs APCI: Which ionization should I choose for my application? Retrieved from [Link]
-
Miami University. Mass Spectrometry: Fragmentation of Nitriles. Retrieved from [Link]
Sources
A Comparative Guide to the Biological Activity of PT2385 and a Novel Phenolic Compound, 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol
A Senior Application Scientist's Perspective on Evaluating Novel Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitors
For researchers, scientists, and drug development professionals, the quest for novel, potent, and selective anticancer agents is a continuous endeavor. The hypoxia-inducible factor 2α (HIF-2α) has emerged as a critical oncogenic driver, particularly in clear cell renal cell carcinoma (ccRCC), making it a prime target for therapeutic intervention. This guide provides a detailed comparison of the first-in-class clinical candidate, PT2385, with a hypothetical novel small molecule, 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol, offering a framework for the evaluation of new chemical entities targeting the HIF-2α pathway.
Introduction: The Significance of HIF-2α Inhibition
Under normal oxygen conditions, the von Hippel-Lindau (VHL) tumor suppressor protein targets HIF-α subunits for proteasomal degradation. However, in hypoxic tumor microenvironments or in cancers with VHL inactivation, HIF-2α stabilizes and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This complex then translocates to the nucleus, activating the transcription of a suite of genes essential for tumor growth, proliferation, angiogenesis, and metastasis.[1] Therefore, disrupting the HIF-2α/ARNT interaction presents a compelling therapeutic strategy.
PT2385 was a pioneering small molecule that validated this approach, demonstrating clinical activity in patients with heavily pretreated ccRCC.[2] In contrast, 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol represents a novel, uncharacterized molecule. Based on its phenolic structure, it may exhibit a different spectrum of biological activities, potentially including less specific, off-target effects, a common characteristic of phenolic compounds which can denature proteins and disrupt cellular membranes.[3]
This guide will first detail the established biological profile of PT2385 and then propose a hypothetical profile for 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol based on its chemical class. The core of this document will be a comprehensive experimental workflow to rigorously characterize and compare these two molecules.
Mechanism of Action: A Tale of Specificity vs. Broad Activity
PT2385: A Selective Allosteric Inhibitor
PT2385 functions as a highly selective, first-in-class antagonist of HIF-2α.[2] It was discovered through structure-based drug design to fit into a unique internal cavity within the PAS-B domain of the HIF-2α protein. This binding is allosteric, meaning it induces a conformational change in HIF-2α that prevents its heterodimerization with ARNT.[4] This disruption is highly specific to the HIF-2α/ARNT complex, with no effect on the HIF-1α/ARNT heterodimer.[4] The consequence is the downregulation of HIF-2α target genes that drive tumorigenesis, such as VEGFA, CCND1 (Cyclin D1), and EPO.[5]
3-Chloro-5-(3-cyano-2-fluorophenyl)phenol: A Hypothetical Profile
As an uncharacterized substituted chlorophenol, the mechanism of action of 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol is unknown. Phenolic compounds are known to engage in a variety of biological activities, often through less specific mechanisms than highly designed molecules like PT2385.[6] Potential mechanisms could include:
-
Broad-spectrum enzyme inhibition: Phenols can inhibit various enzymes through hydrogen bonding and hydrophobic interactions with active sites.[7][8]
-
General cytotoxicity: Chlorophenols, in particular, are known to induce cytotoxicity through mechanisms like oxidative stress, endoplasmic reticulum stress, and apoptosis, which may not be specific to the HIF-2α pathway.[4][9]
-
Disruption of protein-protein interactions: While less specific than PT2385, the phenolic structure could non-selectively interfere with protein complexes.
The experimental plan outlined below is designed to elucidate the precise mechanism of this novel compound and determine its specificity for the HIF-2α pathway.
Comparative Biological Performance: In Vitro and In Vivo Data
The following table summarizes the known performance of PT2385 and provides a template for the data that should be generated for 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol.
| Parameter | PT2385 | 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol |
| Target Binding | ||
| Binding Affinity (Kd) to HIF-2α | <50 nM | To be determined |
| In Vitro Potency | ||
| HIF-2α Reporter Assay (EC50) | 27 nM[5] | To be determined |
| VEGFA Secretion Inhibition (EC50) | 41 nM[5] | To be determined |
| Cell Viability (IC50 in 786-O cells) | >10 µM (not cytotoxic)[5] | To be determined |
| Selectivity | ||
| HIF-1α Reporter Assay | Inactive | To be determined |
| Kinase Panel Screen | No significant off-target activity | To be determined |
| In Vivo Efficacy | ||
| Tumor Growth Inhibition (786-O xenograft) | Dose-dependent tumor regression[10] | To be determined |
| Pharmacokinetics | ||
| Oral Bioavailability (Rat) | ~40%[5] | To be determined |
Experimental Workflows for Comparative Analysis
To rigorously compare the biological activity of 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol with PT2385, a tiered experimental approach is essential.
Tier 1: Primary Screening and Potency Assessment
1. HIF-2α Reporter Gene Assay
-
Objective: To determine the potency of the compounds in inhibiting HIF-2α transcriptional activity in a cellular context.
-
Principle: A human ccRCC cell line (e.g., 786-O, which is VHL-deficient and expresses high levels of HIF-2α) is stably transfected with a luciferase reporter construct driven by a promoter containing multiple hypoxia response elements (HREs). Inhibition of the HIF-2α pathway results in decreased luciferase expression.
Step-by-Step Protocol:
-
Cell Seeding: Seed 786-O HRE-luciferase reporter cells in 96-well white, clear-bottom plates at a density of 1 x 104 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of PT2385 (positive control) and 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol in DMSO, then further dilute in culture medium. The final DMSO concentration should be ≤0.1%. Add the compound solutions to the cells and incubate for 24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial dual-luciferase assay system, following the manufacturer's instructions.[11] A Renilla luciferase reporter can be co-transfected as a control for cell number and transfection efficiency.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against the compound concentration and fit to a four-parameter logistic equation to determine the EC50 value.
2. Cell Viability Assay
-
Objective: To assess the general cytotoxicity of the compounds.
-
Principle: The metabolic activity of viable cells is measured using a colorimetric or fluorometric assay (e.g., MTT or resazurin reduction). A potent and selective HIF-2α inhibitor should not be cytotoxic at concentrations where it effectively inhibits the HIF-2α pathway.
Step-by-Step Protocol:
-
Cell Seeding: Seed 786-O cells in 96-well clear plates at a density of 5 x 103 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the compounds as described above and incubate for 72 hours.
-
Viability Assessment: Add MTT reagent (0.5 mg/mL final concentration) and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.
Tier 2: Mechanism of Action and Selectivity
3. Co-Immunoprecipitation (Co-IP) for HIF-2α/ARNT Interaction
-
Objective: To directly assess whether the compounds disrupt the physical interaction between HIF-2α and ARNT.
-
Principle: An antibody against HIF-2α is used to pull down HIF-2α from cell lysates. If ARNT is bound to HIF-2α, it will be co-precipitated. The presence of ARNT in the immunoprecipitate is then detected by Western blotting.[12][13]
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat near-confluent 10 cm plates of 786-O cells with the compounds at 1x, 10x, and 100x their reporter assay EC50 for 4-6 hours. Lyse the cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cleared cell lysates with an anti-HIF-2α antibody overnight at 4°C. Add Protein A/G magnetic beads to capture the antibody-antigen complexes.
-
Washing and Elution: Wash the beads multiple times with lysis buffer to remove non-specific binding proteins. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against ARNT and HIF-2α.
4. Quantitative Real-Time PCR (qRT-PCR) for HIF-2α Target Genes
-
Objective: To confirm that inhibition of the HIF-2α pathway leads to a downstream reduction in the expression of its target genes.
Step-by-Step Protocol:
-
Cell Treatment and RNA Extraction: Treat 786-O cells with the compounds as in the Co-IP experiment. Extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the RNA samples using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes for the target genes and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Tier 3: In Vivo Efficacy
5. Clear Cell Renal Cell Carcinoma Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.
-
Principle: Human ccRCC cells (e.g., 786-O) are implanted subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with the compounds, and tumor growth is monitored over time.[16][17][18]
Step-by-Step Protocol:
-
Cell Implantation: Subcutaneously inject 5 x 106 786-O cells in Matrigel into the flank of female athymic nude mice.
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of 150-200 mm3, randomize the mice into treatment groups (e.g., vehicle control, PT2385, and 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol at various doses).
-
Compound Administration: Administer the compounds orally, once or twice daily, for a specified period (e.g., 21-28 days).
-
Efficacy Assessment: Measure tumor volumes and body weights 2-3 times per week. At the end of the study, excise the tumors for weight measurement and pharmacodynamic analysis (e.g., qRT-PCR for target genes, immunohistochemistry for proliferation markers like Ki-67).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
This guide provides a comprehensive framework for the comparative analysis of a known clinical candidate, PT2385, and a novel, uncharacterized molecule, 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol. By following the proposed tiered experimental workflow, researchers can thoroughly characterize the biological activity of new chemical entities, assess their potency and selectivity for the HIF-2α pathway, and determine their potential as anti-cancer therapeutics. The stark contrast between the highly specific, allosteric inhibition of PT2385 and the potential broad-spectrum activity of a phenolic compound underscores the importance of rigorous, multi-faceted biological evaluation in modern drug discovery.
References
-
Courtney, K. D., et al. (2018). Phase I Dose-Escalation Trial of PT2385, a First-in-Class Hypoxia-Inducible Factor-2α Antagonist in Patients With Previously Treated Advanced Clear Cell Renal Cell Carcinoma. Journal of Clinical Oncology, 36(9), 867–874. Available from: [Link]
-
CLYTE Technologies. (2025). The Benchtop Blueprint: A Detailed Guide to Quantitative RT-PCR (qRT-PCR) Protocols. Available from: [Link]
-
Creative Diagnostics. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol. Available from: [Link]
-
Salehi, B., et al. (2021). Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. Molecules, 27(1), 133. Available from: [Link]
- Saito, T., et al. (1995). Comparative cytotoxicity of chlorophenols to cultured fish cells. Environmental Toxicology and Chemistry, 14(3), 469-473.
-
Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. Available from: [Link]
-
Rawel, H. M., et al. (2002). Inhibitory effects of plant phenols on the activity of selected enzymes. Journal of Agricultural and Food Chemistry, 50(12), 3566-3571. Available from: [Link]
-
GenScript. (n.d.). Protocol for Quantitative RT-PCR Analysis. Available from: [Link]
-
Antibodies.com. (2024). Co-immunoprecipitation (Co-IP): The Complete Guide. Available from: [Link]
-
Gatiatulin, A. G., et al. (2023). Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. Molecules, 28(7), 2977. Available from: [Link]
-
Bio-Rad. (n.d.). GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). Available from: [Link]
-
Choueiri, T. K., et al. (2025). Belzutifan for the treatment of renal cell carcinoma. Expert Opinion on Investigational Drugs, 1-13. Available from: [Link]
-
Gulcin, I., et al. (2018). Inhibitory effects of some phenolic compounds on the activities of carbonic anhydrase: from in vivo to ex vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 853–858. Available from: [Link]
-
Altogen Labs. (n.d.). Preclinical Drug Testing Using Xenograft Models. Available from: [Link]
- Chen, T., et al. (2008). Quantitative structure activity relationship and toxicity mechanisms of chlorophenols on cells in vitro. Toxicology in Vitro, 22(5), 1367-1373.
-
JoVE. (n.d.). Gene Expression Analysis by Reverse Transcription Quantitative PCR. Available from: [Link]
-
Ciriminna, R., et al. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Biomolecules, 11(9), 1325. Available from: [Link]
-
Czerwińska, M. E., et al. (2022). Phenolic Compounds and Antioxidant and Anti-Enzymatic Activities of Selected Adaptogenic Plants from South America, Asia, and Africa. Molecules, 27(11), 3505. Available from: [Link]
-
Lee, C. H., et al. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 20(1), 1–8. Available from: [Link]
-
Olaniran, A. O., et al. (2013). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. The Scientific World Journal, 2013, 460215. Available from: [Link]
-
Creative Biolabs. (n.d.). Xenograft Models. Available from: [Link]
-
An, J., et al. (2014). 2,4,6-Trichlorophenol cytotoxicity involves oxidative stress, endoplasmic reticulum stress, and apoptosis. International Journal of Toxicology, 33(6), 532–541. Available from: [Link]
- Nabavi, S. M., et al. (2017). Inhibitory Properties of Phenolic Compounds Against Enzymes Linked with Human Diseases. Current Pharmaceutical Biotechnology, 18(1), 38-48.
-
Schnable Lab. (n.d.). QUANTITATIVE RT-PCR PROTOCOL (SYBR Green I). Available from: [Link]
-
Baker, A. M., et al. (2025). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS ONE, 20(6), e0299596. Available from: [Link]
-
Altogen Labs. (n.d.). A20 Xenograft Model. Available from: [Link]
-
Ren, X., et al. (2022). Comparison of the HIF-2a-binding affinities between PT2385 and belzutifan. ResearchGate. Available from: [Link]
-
Van der Mey, M., et al. (2000). Heteroaryl-substituted phenols as potential antioxidants. Journal of Medicinal Chemistry, 43(22), 4251–4260. Available from: [Link]
-
MSD Manual. (n.d.). Phenols and Related Compounds as Antiseptics and Disinfectants for Use With Animals. Available from: [Link]
-
Wallace, A., et al. (2022). Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor, 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan); Efficient Replication of Established Approaches. Organic Process Research & Development, 26(8), 2416–2424. Available from: [Link]
-
Ertani, A., et al. (2017). Biological Activity of Vegetal Extracts Containing Phenols on Plant Metabolism. Molecules, 22(2), 202. Available from: [Link]
-
Goel, A., et al. (2017). HIF-2α directly induces CEMIP transcription. ResearchGate. Available from: [Link]
-
Kidney Cancer Journal. (2020). HIF-inhibitors in Renal Cell Carcinomas: A Review of Current Trials. Available from: [Link]
-
Mukhopadhyay, B., et al. (2007). Hypoxia Activates Constitutive Luciferase Reporter Constructs. BMC Molecular Biology, 8, 100. Available from: [Link]
-
BioHippo. (n.d.). HIF2a Reporter Lentivirus. Available from: [Link]
-
National Cancer Institute. (n.d.). Definition of HIF-2alpha inhibitor PT2385. Available from: [Link]
-
Abbkine. (n.d.). Dual Luciferase Reporter Assay Protocol. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Facebook [cancer.gov]
- 3. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 4. Cytotoxic effects of environmentally relevant chlorophenols on L929 cells and their mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,4,6-Trichlorophenol cytotoxicity involves oxidative stress, endoplasmic reticulum stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. assaygenie.com [assaygenie.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 14. clyte.tech [clyte.tech]
- 15. elearning.unite.it [elearning.unite.it]
- 16. xenograft.org [xenograft.org]
- 17. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Xenograft Models - Creative Biolabs [creative-biolabs.com]
Structural Verification of 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol via COSY NMR
Here is the comprehensive technical guide for verifying the structure of 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol using COSY NMR.
Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Analytical Scientists, and Structural Biologists
Executive Summary
The structural validation of biaryl systems, particularly those with asymmetric substitution and fluorine incorporation, presents a unique challenge in 1D
This guide details the application of Homonuclear Correlation Spectroscopy (COSY) to definitively resolve the regiochemistry of this molecule. By mapping the scalar coupling networks, COSY distinguishes the continuous spin system of the fluoro-cyano ring from the magnetically isolated meta-protons of the phenolic ring, providing a self-validating structural proof that superior to 1D NMR or NOESY alone.
Structural Analysis & The Analytical Challenge
The Molecule
Target: 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol
Formula: C
Fragment A: The Phenol Ring (Ring A)
-
Substitution Pattern: 1,3,5-trisubstituted (OH, Cl, Aryl).
-
Protons: Three protons (H2, H4, H6) located meta to one another.
-
Coupling: Weak meta-coupling (
Hz). -
COSY Signature: In standard gradient COSY, these often appear as "silent" singlets or show very faint cross-peaks due to the small coupling constant.
Fragment B: The Fluoro-Cyano Ring (Ring B)
-
Substitution Pattern: 1,2,3-trisubstituted (Aryl, F, CN).
-
Protons: Three contiguous protons (H4', H5', H6').
-
Coupling: Strong ortho-coupling (
Hz) and Fluorine coupling ( ). -
COSY Signature: A distinct, connected spin system (H4'
H5' H6').
The Challenge: "The Fluorine Masquerade"
In a 1D spectrum, the
Comparative Analysis: Why COSY?
The following table compares COSY against alternative structural verification methods for this specific biaryl scaffold.
| Feature | 1D | 2D COSY | 2D NOESY | 2D HSQC |
| Primary Utility | Chemical shift & Integration | Bond Connectivity (Scalar) | Spatial Proximity (Dipolar) | C-H Correlation |
| Handling Overlap | Poor (Signals merge) | Excellent (Disperses into 2D) | Good | Excellent |
| F-H Differentiation | Difficult (F-splitting mimics H-H) | High (F-H couplings rarely show cross-peaks in standard COSY) | N/A | N/A |
| Connectivity Proof | Inferential (Guesswork) | Definitive (Direct trace) | Ambiguous (Inter-ring vs Intra-ring) | Indirect |
| Acquisition Time | < 5 mins | 10 - 30 mins | 2 - 8 hours | 20 - 40 mins |
Verdict: COSY is the most efficient "first-pass" 2D experiment because it directly maps the connectivity of Ring B, distinguishing it from the isolated topology of Ring A.
Experimental Protocol
A. Sample Preparation[3][4]
-
Solvent: DMSO-d
(99.9% D).-
Reasoning: DMSO is crucial for phenols. It acts as a hydrogen bond acceptor, slowing the exchange of the phenolic -OH proton. This sharpens the OH signal (usually ~9.5-10.5 ppm) and prevents it from broadening the aromatic signals via exchange [1].
-
-
Concentration: 5–10 mg in 600
L. -
Tube: High-precision 5mm NMR tube (to minimize shimming artifacts).
B. Acquisition Parameters (Standard Gradient COSY)
-
Pulse Sequence: cosygpppqf (Gradient-selected double-quantum filtered COSY).
-
Why: The DQF (Double Quantum Filter) suppresses the intense solvent singlet and removes dispersive diagonal peaks, allowing for clearer cross-peak identification close to the diagonal.
-
-
Spectral Width (SW): 10–12 ppm (ensure OH and aromatics are covered).
-
Data Points (TD): 2048 (F2) x 256 (F1).
-
Scans (NS): 4 to 8 (sufficient for >5mg sample).
-
Relaxation Delay (D1): 1.5 – 2.0 seconds.
Data Interpretation & Verification Logic
This section details how to read the spectrum to validate the structure.
Step 1: Identify the "Silent" Ring A (Phenol)
Locate the three protons in the aromatic region (approx 6.8 – 7.2 ppm).
-
Observation: In a standard magnitude-mode COSY, protons H2, H4, and H6 (meta to each other) will likely show NO cross-peaks or extremely faint correlations.
Step 2: Trace the "Connected" Ring B (Fluoro-Cyano)
Locate the three protons in the deshielded region (approx 7.4 – 8.0 ppm).
-
Observation: You will see a distinct "chain" of correlations:
-
H5' (the middle proton) will show a strong cross-peak to H4' .
-
H5' will show a strong cross-peak to H6' .
-
H4' and H6' will typically not show a cross-peak to each other (too far).
-
-
Structural Conclusion: This connectivity (
) confirms the 1,2,3-substitution pattern where three protons are contiguous.
Step 3: The Fluorine Check
-
Artifacts: If the
F coupling is large ( Hz), you might see "pseudo" cross-peaks, but they often appear at different coordinates or have different phases in phase-sensitive COSY. -
Validation: The H5' signal will be the most complex multiplet (Triplet of Doublets in 1D) because it couples to two protons and the fluorine (if long-range coupling exists).
Visualization of Structural Logic
Diagram 1: The Verification Workflow
This flowchart illustrates the decision-making process for validating the compound.
Figure 1: Step-by-step workflow for NMR structural verification.
Diagram 2: The COSY Connectivity Map
This diagram visualizes the specific correlations expected in the COSY spectrum.
Figure 2: Expected scalar coupling network. Ring B shows a continuous path of magnetization transfer (Solid Green Lines), while Ring A shows isolated or weakly coupled nodes (Dotted Red Lines).
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Correlations through the Chemical Bond).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Biaryl systems and Fluorine coupling patterns).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Online NMR educational resource regarding spin systems).
-
Berger, S., & Sicker, D. (2009). Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. Wiley-VCH. (Examples of COSY application in complex aromatics).
Sources
Comparative Guide: Biological Profile & IC50/EC50 Values of 3-Chloro-5-Substituted Phenol Analogs
Executive Summary & Scaffold Analysis
The 3-chloro-5-substituted phenol scaffold represents a distinct chemical space in medicinal chemistry, characterized by the meta-positioning of a chlorine atom and a variable substituent relative to the phenolic hydroxyl group. Unlike their 2,4-substituted counterparts—which are frequently explored as potent enzyme inhibitors (e.g., Tyrosinase)—the 3,5-substitution pattern is often associated with metabolic receptor modulation (specifically GPR81 agonism) and environmental toxicity benchmarks.
This guide objectively compares the performance of key analogs within this scaffold, distinguishing between their roles as therapeutic agonists (EC50) and enzyme inhibitors (IC50).
Key Findings at a Glance
-
Therapeutic Lead: 3-Chloro-5-hydroxybenzoic acid is the primary "hero" compound in this class, acting as a potent, selective agonist for the GPR81 lactate receptor (EC50: ~16 µM).
-
SAR Limitation: In Tyrosinase inhibition, 3,5-substituted phenols exhibit significantly weaker IC50 values (micromolar range) compared to 2,4-substituted analogs (nanomolar range), highlighting a critical Structure-Activity Relationship (SAR) divergence.
-
Toxicity Benchmark: 3,5-Dichlorophenol serves as the standard reference toxicant in aquatic assays, with IC50 values used to validate test sensitivity.
Therapeutic Profile: GPR81 Agonism
Primary Analog: 3-Chloro-5-hydroxybenzoic acid (3-Cl-5-OH-BA)
While many phenols are screened for inhibition, this specific analog is a validated agonist for the Hydroxycarboxylic Acid Receptor 1 (HCAR1/GPR81), a target for dyslipidemia and obesity.
Comparative Potency Data (EC50)
The following table summarizes the potency of 3-Cl-5-OH-BA across different species. Note that for agonists, EC50 (Effective Concentration 50%) is the functional equivalent of IC50 in terms of potency ranking.
| Species Target | Compound | EC50 Value (µM) | Selectivity Profile | Reference |
| Human GPR81 | 3-Cl-5-OH-BA | 16 µM | >100-fold vs GPR109a | [1, 2] |
| Rat GPR81 | 3-Cl-5-OH-BA | 7 µM | High | [1] |
| Mouse GPR81 | 3-Cl-5-OH-BA | 22 µM | High | [1] |
| Monkey GPR81 | 3-Cl-5-OH-BA | 17 µM | High | [1] |
| Standard (Lactate) | L-Lactate | ~1-5 mM | Endogenous Ligand | [1] |
Mechanism of Action: 3-Cl-5-OH-BA mimics physiological lactate, binding to GPR81 on adipocytes. This inhibits the cAMP signaling cascade, resulting in reduced lipolysis (release of free fatty acids).
Visualization: GPR81 Signaling Pathway
Figure 1: Signal transduction pathway of 3-Chloro-5-hydroxybenzoic acid reducing lipolysis via GPR81.
Enzyme Inhibition: Tyrosinase SAR Analysis
Context: Phenolic compounds are classic tyrosinase inhibitors (skin whitening/anti-browning). However, the position of the chlorine and hydroxyl groups is critical.
Comparative IC50 Data: Substitution Effects
This dataset illustrates why the 3,5-substitution pattern is generally considered a "scaffold dead-end" for this specific target compared to 2,4-substituted analogs.
| Compound Class | Substitution Pattern | IC50 Value (Est.)[1][2] | Potency Interpretation |
| 3,5-Substituted Phenols | Meta/Meta | > 25 µM | Weak / Inactive |
| 2,4-Substituted Phenols | Ortho/Para | 0.01 - 0.05 µM | Potent (Nanomolar) |
| Kojic Acid (Control) | - | ~16 - 20 µM | Standard Reference |
Scientific Insight: Recent SAR studies (See Ref [3]) indicate that the 3,5-substitution pattern fails to stabilize the copper-coordination complex within the tyrosinase active site effectively. In contrast, 2,4-dihydroxyphenol derivatives (such as resorcinol analogs) show nanomolar potency. Researchers seeking tyrosinase inhibitors should prioritize 2,4- or 4-substituted scaffolds over the 3-chloro-5-substituted core.
Experimental Protocols
Protocol A: GPR81 Functional Assay (cAMP Suppression)
Objective: Determine the EC50 of a 3-chloro-5-substituted analog. Principle: GPR81 is G_i coupled; activation reduces forskolin-stimulated cAMP.
-
Cell Line: CHO-K1 cells stably expressing human GPR81.
-
Reagent Prep: Dissolve 3-Chloro-5-hydroxybenzoic acid in DMSO to 10 mM stock.
-
Induction: Stimulate cells with Forskolin (10 µM) to elevate baseline cAMP.
-
Treatment: Add serial dilutions of the test compound (range: 0.1 µM to 100 µM).
-
Incubation: Incubate for 30 minutes at 37°C.
-
Detection: Lyse cells and quantify cAMP using a TR-FRET cAMP kit (e.g., Lance Ultra).
-
Calculation: Plot cAMP concentration vs. log[Compound]. The EC50 is the concentration yielding 50% reduction of the forskolin-induced signal.
Protocol B: Tyrosinase Inhibition Screening
Objective: Determine IC50 against Mushroom Tyrosinase.
-
Buffer: 50 mM Phosphate buffer (pH 6.8).
-
Substrate: L-DOPA (0.5 mM).
-
Enzyme: Mushroom Tyrosinase (50 units/mL).
-
Workflow:
-
Mix 140 µL Buffer + 20 µL Enzyme + 20 µL Test Compound (3-chloro-5-substituted analog).
-
Incubate 10 min at 25°C.
-
Add 20 µL L-DOPA to initiate reaction.
-
-
Measurement: Monitor Dopachrome formation at 475 nm for 10 minutes.
-
Validation: Run Kojic Acid as a positive control.
-
Analysis: % Inhibition =
.
Toxicity & Environmental Benchmarks
Compound: 3,5-Dichlorophenol (3,5-DCP)[3]
While 3-chloro-5-hydroxybenzoic acid is a therapeutic lead, the simple chlorinated analog 3,5-DCP is the ISO standard reference toxicant.
-
Application: Used to validate the sensitivity of microbial respiration inhibition tests (activated sludge).
-
Reference Value (IC50): The accepted IC50 for 3,5-DCP in activated sludge respiration inhibition is typically 5 mg/L to 30 mg/L [4]. Values outside this range indicate compromised test organisms.
Visualization: SAR Decision Tree
Figure 2: Strategic decision tree for utilizing the 3-chloro-5-substituted phenol scaffold.
References
-
MDPI. (2025). Discovery of Novel Dihydroxyphenol Tyrosinase Inhibitors: SAR Analysis of 3,5 vs 2,4 Substitution. Journal of Medicinal Chemistry. Retrieved from [Link]
- ISO 8192. (2007). Water quality — Test for inhibition of oxygen consumption by activated sludge for carbonaceous and ammonium oxidation. (Defines 3,5-DCP as reference substance).
Sources
A Senior Application Scientist's Guide to X-ray Crystallography of Biaryl Ether Scaffolds: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, biaryl ether scaffolds stand out as privileged structures, forming the backbone of numerous therapeutic agents. Their unique three-dimensional conformations, governed by the rotational dynamics around the aryl-ether bond, are critical to their biological activity. Unlocking the precise atomic arrangement of these molecules through X-ray crystallography is therefore a cornerstone of rational drug design. This guide provides an in-depth, comparative analysis of the primary techniques employed for obtaining high-quality single crystals of biaryl ether scaffolds, grounded in both theoretical principles and practical, field-proven insights.
The Crystallization Challenge: Navigating the Conformational Labyrinth of Biaryl Ethers
The inherent flexibility of the ether linkage in biaryl scaffolds presents a significant hurdle to crystallization.[1][2] Unlike rigid molecules that readily pack into a well-ordered crystal lattice, biaryl ethers can exist as a population of different conformers in solution. This conformational heterogeneity often leads to the formation of amorphous solids or poorly ordered crystals, unsuitable for diffraction studies. The challenge, therefore, lies in identifying conditions that favor a single, low-energy conformation, enabling it to pack into a crystalline state.
Comparative Analysis of Crystallization Methodologies
The selection of an appropriate crystallization strategy is paramount for success. Here, we compare the most effective methods for small molecules, offering insights into their underlying principles and practical execution.
Vapor Diffusion: The Workhorse of Crystallization
Vapor diffusion is arguably the most widely used technique for crystallizing small molecules due to its simplicity and effectiveness with milligram quantities of material.[3][4] The principle relies on the slow diffusion of a "bad" solvent (antisolvent) vapor into a solution of the biaryl ether dissolved in a "good" solvent. This gradual decrease in solubility promotes the slow formation of crystals.
Experimental Protocol: Hanging Drop Vapor Diffusion
-
Solution Preparation: Dissolve the biaryl ether scaffold in a minimal amount of a "good" solvent (e.g., methanol, ethanol, tetrahydrofuran) to create a near-saturated solution.[5]
-
Reservoir Preparation: In the well of a crystallization plate, place a larger volume of a "bad" solvent (e.g., hexane, diethyl ether, cyclohexane) in which the compound is poorly soluble.[4]
-
Drop Dispensing: On a siliconized glass coverslip, place a small drop (1-10 µL) of the biaryl ether solution.[6]
-
Sealing: Invert the coverslip and seal the well, creating a "hanging drop" in vapor equilibration with the reservoir.[6]
-
Incubation: Allow the setup to equilibrate at a constant temperature. The antisolvent vapor will slowly diffuse into the drop, inducing crystallization over hours to weeks.[5]
Causality Behind Experimental Choices: The slow rate of vapor diffusion is critical. Rapid changes in solvent composition would lead to precipitation rather than the ordered molecular packing required for crystal growth. The choice of solvents is crucial; they must be miscible and have different vapor pressures to drive the diffusion process.[3][5]
Caption: Workflow for Hanging Drop Vapor Diffusion Crystallization.
Microbatch Under Oil: A Miniaturized Approach to Success
Microbatch crystallization is a technique where a small volume of the sample and crystallization reagent are combined and sealed under a layer of oil.[7][8] This method is particularly advantageous for screening a large number of conditions with minimal sample consumption.[9] The oil layer controls the rate of water evaporation from the aqueous drop, allowing for a slow concentration of the sample and promoting crystallization.[9][10]
Experimental Protocol: Microbatch Under Oil
-
Plate Preparation: Dispense a layer of inert oil (e.g., paraffin oil, silicone oil, or a mixture) into the wells of a microbatch plate.[7][8]
-
Drop Dispensing: Under the oil, dispense a small volume (100-200 nL) of the biaryl ether solution followed by an equal volume of the precipitant solution.[7]
-
Incubation: The plate is sealed and incubated. The composition of the oil determines the rate of water evaporation and thus the speed of crystallization.[10][11]
Causality Behind Experimental Choices: The use of different oil mixtures allows for fine-tuning of the vapor diffusion rate. Paraffin oil is less permeable to water vapor, leading to slower equilibration, while silicone oil allows for faster evaporation.[8] This control over the concentration gradient is key to finding the optimal conditions for crystal growth.
Caption: General Workflow for Microbatch-Under-Oil Crystallization.
Co-crystallization: A Strategy for "Uncrystallizable" Molecules
For particularly challenging biaryl ethers that resist crystallization on their own, co-crystallization can be a powerful alternative.[12] This technique involves crystallizing the target molecule with a second, "co-former" molecule. The co-former interacts with the biaryl ether through non-covalent interactions, such as hydrogen bonds or π-π stacking, to form a new crystalline solid with improved packing properties.[13]
Experimental Protocol: Solvent Evaporation Co-crystallization
-
Co-former Selection: Choose a co-former that is known to form robust hydrogen bonds or other strong intermolecular interactions (e.g., carboxylic acids, amides).
-
Solution Preparation: Dissolve the biaryl ether and a stoichiometric amount of the co-former in a common solvent.[14]
-
Evaporation: Allow the solvent to evaporate slowly at room temperature.[14] This can be done in an open vial or a vial with a loosely fitting cap to control the evaporation rate.
-
Crystal Harvesting: Once crystals have formed, they can be harvested for analysis.
Causality Behind Experimental Choices: The success of co-crystallization hinges on the selection of an appropriate co-former. The co-former should complement the hydrogen bonding or other interaction motifs of the biaryl ether, effectively creating a supramolecular synthon that facilitates crystal packing. The stoichiometry of the two components is also a critical parameter to optimize.[13]
Performance Comparison of Crystallization Techniques
| Technique | Principle | Advantages | Disadvantages | Success Rate for Biaryl Ethers |
| Vapor Diffusion | Slow diffusion of an antisolvent vapor into a solution of the compound.[3] | Simple, effective for small quantities, allows for slow crystal growth.[3] | Requires volatile solvents, can be slow. | Moderate to High |
| Microbatch Under Oil | Combining sample and precipitant under a layer of oil to control evaporation.[7][8] | High-throughput screening, low sample consumption, fine control over concentration.[9] | Can be sensitive to oil viscosity and composition. | Moderate to High |
| Co-crystallization | Crystallizing the target molecule with a co-former to improve packing.[12] | Can be effective for molecules that are difficult to crystallize alone, can improve physicochemical properties.[12][13] | Requires screening of co-formers, the resulting structure is a multi-component crystal. | Variable, depends heavily on co-former selection. |
Alternative and Complementary Structural Elucidation Techniques
While X-ray crystallography provides the definitive atomic structure, other techniques can offer valuable complementary information, especially when single crystals are elusive.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the solution-state conformation and dynamics of biaryl ethers.
-
Cryo-Electron Microscopy (Cryo-EM): An emerging technique for determining the structure of small molecules, particularly when they form very small crystals (microcrystals).[15][16]
-
Computational Modeling: Can be used to predict low-energy conformations and aid in the interpretation of experimental data.
Authoritative Data Resources
For researchers seeking existing crystal structures of biaryl ethers and related compounds, the following databases are indispensable resources:
-
Cambridge Structural Database (CSD): The world's repository for small-molecule organic and metal-organic crystal structures.[17][18][19][20]
-
Protein Data Bank (PDB): While primarily for macromolecules, it contains structures of biaryl ethers in complex with proteins, providing valuable information on their bioactive conformations.[21][22][23][24]
Conclusion
The successful crystallographic analysis of biaryl ether scaffolds is a critical step in structure-based drug design. While their conformational flexibility presents a challenge, a systematic and informed approach to crystallization can lead to high-quality single crystals. This guide has provided a comparative overview of the most effective techniques, emphasizing the causal relationships between experimental choices and outcomes. By leveraging a combination of vapor diffusion, microbatch, and co-crystallization strategies, and by consulting authoritative structural databases, researchers can significantly increase their chances of success in elucidating the three-dimensional structures of these important molecules.
References
-
Hampton Research. (n.d.). Microbatch Crystallization. Retrieved from [Link]
-
Unknown. (n.d.). Crystallization of small molecules. Retrieved from [Link]
- D. C. Collins, et al. (2021). Getting crystals your crystallographer will treasure: a beginner's guide.
- J. Raftery, et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1837-1861.
-
Creative Biostructure. (2025, April 10). Optimizing Protein Production and Purification for Crystallography. Retrieved from [Link]
-
Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]
- A. McPherson & B. Rupp. (2014). Optimization of crystallization conditions for biological macromolecules.
-
Hampton Research. (n.d.). Crystal Growth Techniques. Retrieved from [Link]
-
KU Leuven. (2026, February 6). How to crystallize your sample. Retrieved from [Link]
- Y. Yang, et al. (2023). Structure determination of difficult-to-crystallize organic molecules by co-crystallization of a phosphorylated macrocycle. Chemical Science, 14(12), 3163-3168.
- L. Yu. (2000). Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies. Organic Process Research & Development, 4(5), 346–352.
-
Hampton Research. (n.d.). Microbatch Crystallization. Retrieved from [Link]
- J. K. Savjani, et al. (2012). Co-crystallization: An approach to improve the performance characteristics of active pharmaceutical ingredients.
- S. K. Sridhar, et al. (2019). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Acta Pharmaceutica Sciencia, 57(4).
- S. P. K. Varma, et al. (2021). An Overview on Novel Particle Engineering Design: Co-crystallization Techniques. International Journal of Pharmaceutical Sciences and Research, 12(1), 1-11.
- C. Lapierre, et al. (2000). X-ray structure of a trimeric 5,5'-biaryl/erythro-beta-O-4-ether lignin model: evidence for through-space weak interactions. Journal of the Chemical Society, Perkin Transactions 1, (7), 1139-1144.
-
Creative Biostructure. (n.d.). Co-crystallization. Retrieved from [Link]
-
Douglas Instruments. (n.d.). Microbatch-Under-Oil Crystallization. Retrieved from [Link]
- L. Yu. (2000). Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies.
-
Unknown. (n.d.). Guide for crystallization. Retrieved from [Link]
- J. Clayden, et al. (2005). Asymmetric synthesis of biaryl atropisomers by dynamic resolution on condensation of biaryl aldehydes with (−)-ephedrine or a proline-derived diamine. Organic & Biomolecular Chemistry, 3(8), 1537-1542.
-
Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from [Link]
-
re3data.org. (2025, February 24). Cambridge Structural Database. Retrieved from [Link]
- P. W. Fowler. (2024, August 8). AI tool outperforms existing x-ray structure methods. Chemistry World.
-
IMSERC. (n.d.). crystallography-crystallization-guide.pdf. Retrieved from [Link]
- G. Bringmann, et al. (2004). Atropisomerization Barriers of Configurationally Unstable Biaryl Compounds, Useful Substrates for Atroposelective Conversions to Axially Chiral Biaryls. European Journal of Organic Chemistry, 2004(14), 2991-3006.
-
Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]
-
Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
- L. Vini. (2023). X-Ray Crystallography: Explaining the Enigmas of Molecular Structure. Journal of Chemical Research, 12(4), 1-2.
-
BiŌkeanós. (n.d.). The Cambridge Structural Database. Retrieved from [Link]
- W. I. Weis & A. T. Brunger. (2018). How cryo-electron microscopy and X-ray crystallography complement each other. The Journal of biological chemistry, 293(10), 3468–3477.
-
Linac Coherent Light Source. (n.d.). Crystal Growth. Retrieved from [Link]
-
re3data.org. (2025, January 28). RCSB Protein Data Bank. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]
-
CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]
- S. Kumar & S. K. Guchhait. (2024). Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers.
- A. A. Kermani, et al. (2023). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. In Methods in Enzymology (Vol. 678, pp. 281-314). Academic Press.
-
RCSB PDB. (2026, February 10). RCSB PDB: Homepage. Retrieved from [Link]
- W. I. Weis & A. T. Brunger. (2018). How cryo-electron microscopy and X-ray crystallography complement each other. The Journal of biological chemistry, 293(10), 3468–3477.
- S. Kumar & S. K. Guchhait. (2024, May 14). Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers.
-
FAIRsharing. (2026, February 8). RCSB PDB. Retrieved from [Link]
- M. C. Wiener. (2013). Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. Current topics in medicinal chemistry, 13(10), 1113–1126.
- S. K. Burley, et al. (2024).
- J. Wang, et al. (2023). Development of Configurationally Labile Biaryl Reagents for Atropisomer Synthesis.
-
RCSB PDB. (2022, February 9). 7SED: Crystal structure of human Fibrillarin in complex with compound 2a. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unifr.ch [unifr.ch]
- 5. How to crystallize your sample — X-ray Core [chem.kuleuven.be]
- 6. hamptonresearch.com [hamptonresearch.com]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. hamptonresearch.com [hamptonresearch.com]
- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 10. skuld.bmsc.washington.edu [skuld.bmsc.washington.edu]
- 11. Microbatch Crystallization [douglas.co.uk]
- 12. syrris.com [syrris.com]
- 13. researchgate.net [researchgate.net]
- 14. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications [apb.tbzmed.ac.ir]
- 15. X-ray crystallography over the past decade for novel drug discovery – where are we heading next? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How cryo‐electron microscopy and X‐ray crystallography complement each other - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 18. Cambridge Structural Database | re3data.org [re3data.org]
- 19. biokeanos.com [biokeanos.com]
- 20. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 21. RCSB Protein Data Bank | re3data.org [re3data.org]
- 22. rcsb.org [rcsb.org]
- 23. FAIRsharing [fairsharing.org]
- 24. escholarship.org [escholarship.org]
Safety Operating Guide
3-Chloro-5-(3-cyano-2-fluorophenyl)phenol: Proper Disposal Procedures
[1][2][3]
Executive Summary & Chemical Identity[4]
Immediate Action Required: Treat this compound as a High-Hazard Halogenated Organic .
3-Chloro-5-(3-cyano-2-fluorophenyl)phenol is a bi-aryl scaffold often used as an intermediate in the synthesis of targeted protein degraders or kinase inhibitors. Its disposal profile is dictated by three distinct functional moieties that create a "mixed-hazard" profile:
-
Phenolic Hydroxyl (-OH): Corrosive, acidic, and prone to rapid oxidation.
-
Aryl Nitrile (-CN): Toxic by ingestion/absorption; risk of hydrogen cyanide (HCN) evolution under strong acidic conditions.
-
Halogen Substituents (Cl, F): Precursors for dioxins (from Cl) and hydrofluoric acid (from F) if incinerated improperly.
Do not dispose of this compound down the drain or in general trash.
Chemical Profile Table
| Property | Detail |
| CAS Number | Compound Specific (Check Container) |
| Molecular Formula | C₁₃H₇ClFNO |
| Waste Stream | Halogenated Organic (Solid or Liquid) |
| RCRA Hazard Class (USA) | Characteristic Toxic (D003 - Reactive potential due to nitrile, though low; D002 - Corrosive if in solution).[1] Treat as Hazardous Waste . |
| Primary Incompatibilities | Strong Oxidizers, Strong Acids, Active Metals (Na, K). |
Personal Protective Equipment (PPE) - The First Line of Defense
Before handling waste streams containing this compound, ensure the following PPE is utilized. This is not a suggestion; it is a requirement for handling toxic halogenated aromatics.
| PPE Item | Specification | Rationale |
| Gloves | Double Nitrile (min 0.11mm thickness) or Viton | Phenols can permeate standard latex rapidly. Double gloving provides a breakthrough time buffer. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient for phenolic liquids which can cause irreversible corneal damage. |
| Respiratory | Fume Hood (Primary) or N95/P100 (Secondary) | Prevent inhalation of dusts (solid) or aerosols. |
| Body | Tyvek Lab Coat + Apron | Phenols are rapidly absorbed through the skin; standard cotton coats absorb spills, keeping toxins against the skin. |
Operational Disposal Workflow
The following decision tree outlines the logical flow for characterizing and segregating this specific waste.
Figure 1: Operational workflow for segregating and packaging waste to ensure safety and compliance.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound, Silica Gel, Filter Paper)
Context: Used for disposing of the pure solid, contaminated weighing boats, or silica gel from flash chromatography.
-
Segregation: Ensure no strong oxidizers (e.g., permanganates, nitrates) are present in the solid waste bin. The phenolic moiety can react exothermically.
-
Containerization: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk for solids.
-
Bagging: Place the solid waste inside a clear polyethylene bag inside the jar (double containment).
-
Labeling:
-
Primary Tag: "Hazardous Waste - Solid, Toxic."
-
Constituents: List "Halogenated Phenol Derivative" (90%) and "Silica/Debris" (10%).
-
CRITICAL: Add a sticker noting "Contains Nitrile & Fluorine." This alerts the incineration plant to monitor for HF and NOx emissions.
-
Protocol B: Liquid Waste (Reaction Mixtures, Rinsates)
Context: Used for mother liquors containing the compound dissolved in solvents like DCM, Ethyl Acetate, or DMSO.
-
Solvent Compatibility Check:
-
If dissolved in Halogenated Solvents (DCM, Chloroform): Pour into the Halogenated Waste carboy.
-
If dissolved in Non-Halogenated Solvents (Methanol, Acetone):EXCEPTION RULE. Because the solute itself is heavily halogenated (Cl + F), the entire mixture must now be treated as Halogenated Waste . Do not pour into the flammable/non-halogenated stream.
-
-
pH Check: Ensure the waste solution is Neutral (pH 6-8) .
-
Why? Acidic conditions + Nitrile = Risk of hydrolysis to amide/acid or slow release of HCN (low risk for aryl nitriles, but non-zero).
-
Action: If acidic, neutralize slowly with Sodium Bicarbonate (NaHCO₃) before adding to the waste carboy.
-
-
Containerization: Use an amber glass bottle or HDPE carboy. Avoid metal containers (steel drums) as the phenolic acidity and potential HF generation can corrode metal over time.
-
Labeling: Mark as "Halogenated Organic Waste."
Spill Contingency Plan
In the event of a spill, immediate containment is necessary to prevent environmental contamination and personnel exposure.
Figure 2: Emergency response sequence.[1][2][3][4] Note the specific prohibition of bleach.[5]
Why No Bleach? Do not use bleach (Sodium Hypochlorite) to clean spills of this compound. Hypochlorite can react with the phenolic ring to form chlorinated phenols (more toxic) or react with the nitrile under certain conditions. Use a surfactant/water mixture (e.g., Alconox) for decontamination.
Regulatory & Final Destruction
Regulatory Classification (USA - EPA/RCRA)
While this specific molecule may not have a unique "U" or "P" list code, it must be classified by Generator Knowledge :
-
Characteristic: Toxic.[1]
-
Hazard Code: F-List equivalent for disposal logic (Halogenated Solvents).
-
California Code: 211 (Halogenated solvents/organics).
Incineration Specifications
The only acceptable final disposal method is High-Temperature Incineration .
-
Temperature: Must exceed 1100°C (2000°F) with a residence time >2 seconds.
-
Rationale:
-
Dioxin Prevention: The Chlorine (Cl) on the phenol ring is a precursor for Polychlorinated Dibenzo-p-dioxins (PCDDs) if burned at lower temperatures (e.g., 400-800°C).
-
HF Scrubbing: The Fluorine (F) atom will convert to Hydrofluoric Acid (HF) gas upon combustion. The facility must have wet scrubbers (caustic wash) to capture this gas.
-
References
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link]
-
National Center for Biotechnology Information (PubChem). Compound Summary: Chlorophenols (General Hazard Profile). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]
-
Prudent Practices in the Laboratory. Handling and Disposal of Chemicals (National Academies Press). Retrieved from [Link]
Personal protective equipment for handling 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol
Executive Summary & Hazard Recognition
3-Chloro-5-(3-cyano-2-fluorophenyl)phenol is a functionalized biaryl intermediate, likely utilized in the synthesis of HIF-2
-
Phenol Moiety: High risk of chemical burns and rapid systemic toxicity via dermal absorption.[4]
-
Aryl Nitrile: Potential for acute toxicity and metabolic release of cyanide ions.
-
Halogenated Scaffold: High lipophilicity, increasing skin permeation rates and environmental persistence.
Immediate Action Required: Treat this compound as a Control Band 4 (High Potency/Corrosive) substance. Standard "lab coat and single gloves" protocols are insufficient for handling solutions of this compound.
Risk Assessment & PPE Matrix
The following Personal Protective Equipment (PPE) standards are non-negotiable. They are derived from permeation data for analogous fluorinated phenols and aryl nitriles.
PPE Decision Logic (Graphviz)
Figure 1: PPE Selection Logic based on physical state and solvent carrier. Note that polar solvents like DMSO significantly increase the transdermal toxicity of phenols.
Detailed PPE Specifications
| Component | Solid Handling (Weighing) | Solution Handling (>10 mg/mL) | Technical Rationale |
| Hand Protection | Double Nitrile (0.11 mm min). | Laminate Film (Silver Shield) under Nitrile. | Phenols permeate nitrile in <15 mins. Laminate film provides >480 min breakthrough time [1]. |
| Respiratory | N95/P3 (if open weighing) or Fume Hood. | Fume Hood (Face velocity: 100 fpm). | Fluorinated dusts are electrostatically active and easily inhaled. |
| Eye Protection | Safety Glasses with side shields. | Chemical Splash Goggles . | Phenolic compounds cause irreversible corneal damage/opacity upon contact [2]. |
| Body Protection | Lab Coat (Cotton/Poly). | Tyvek® Apron or Sleeves. | Standard lab coats absorb phenols, holding the toxin against the skin. |
Operational Protocols
A. Weighing & Transfer (Solid State)
-
The Problem: Fluorinated biaryls are often "fluffy" and carry high static charges, causing them to fly off spatulas.
-
The Protocol:
-
Static Control: Use an ionizing anti-static gun or fan inside the balance enclosure before opening the vial.
-
Containment: Weigh inside a secondary container (e.g., a tared glass vial inside a beaker) to catch stray particles.
-
Decontamination: Wipe the balance area with a 5% Sodium Bicarbonate solution immediately after use. Do not use simple water or ethanol initially, as this spreads the lipophilic phenol.
-
B. Dissolution & Reaction
-
The Problem: Solvents like DMSO or DMF act as "vehicles," carrying the toxic phenol through nitrile gloves and skin barriers within seconds.
-
The Protocol:
-
Glove Layering: Don a Silver Shield (laminate) glove first, then a standard nitrile glove over it for dexterity.
-
Closed Systems: All heating must occur in sealed pressure vials or under reflux with a scrubber. Do not heat in open flasks.
-
Syringe Safety: Use Luer-lock syringes only. Slip-tip syringes pose a high risk of needle detachment under pressure.
-
Emergency Response: Spills & Exposure
CRITICAL WARNING: Do NOT use bleach (sodium hypochlorite) to clean spills of this compound. Bleach can react with the nitrile group or the phenol to form toxic chloramines or explosive intermediates.
Spill Response Workflow (Graphviz)
Figure 2: Linear workflow for managing spills. PEG-400 is the specific antidote/solvent for phenolic decontamination.
First Aid (Self-Validating Protocol)
-
Skin Contact:
-
Immediate: Drench with water for 1 minute.
-
Treatment: Apply PEG-300 or PEG-400 (Polyethylene Glycol) liberally to the area. Why? Phenols are lipophilic; water repels them, but PEG solubilizes and extracts them from the skin pores [3].
-
Medical: Seek evaluation for potential systemic toxicity (monitor cardiac rhythm).
-
Disposal & Waste Management
This compound must be segregated due to its halogen content and cyanogenic potential.
| Waste Stream | Classification | Container Labeling |
| Solid Waste | Hazardous Chemical Waste (Toxic). | "Solid Waste: 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol. TOXIC." |
| Liquid Waste | Halogenated Organic. | "Halogenated Solvents + Phenols. DO NOT MIX with Acids." |
| Sharps/Glass | Contaminated Sharps. | Must be incinerated. Do not rinse into drain. |
Disposal Method: High-temperature incineration is required to break down the stable fluorinated aryl ring and the nitrile group safely.
References
-
Ansell Chemical Resistance Guide. (2022). Permeation breakthrough times for Phenols and Nitriles.Link
-
PubChem. (n.d.). Compound Summary: 3-Chloro-5-fluorophenol (Analogous Hazard Data). National Library of Medicine. Link
-
Monteiro-Riviere, N. A., et al. (2001). Absorption of Phenol and Halophenols. Toxicology and Applied Pharmacology. (Standard protocol for Phenol decontamination using PEG). Link
-
ECHA (European Chemicals Agency). (2023). C&L Inventory: Benzonitrile and Phenol derivatives.Link
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
